Technical Documentation Center

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
  • CAS: 485828-81-7

Core Science & Biosynthesis

Foundational

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (CAS 485828-81-7) Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is for research and informa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (CAS 485828-81-7)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for research and informational purposes only. It is not intended for personal, veterinary, or therapeutic use. All laboratory work should be conducted by trained professionals in a controlled environment, adhering to all relevant safety protocols.

1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is a heterocyclic building block of significant interest in the field of drug discovery.[1] Its structure, which combines a reactive bromopyridine core with a rigid cyclobutane scaffold, presents a unique and advantageous starting point for the synthesis of novel therapeutics. Pyridine and its derivatives are among the most prevalent heterocyclic systems found in approved drug molecules, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets.[1]

The strategic placement of the bromine atom at the 5-position of the pyridine ring serves as a versatile handle for late-stage functionalization via transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of lead compounds. The cyclobutanecarbonitrile moiety introduces a three-dimensional, sp³-rich element that can improve physicochemical properties such as solubility and metabolic stability, while the nitrile group itself is a valuable precursor for various functional groups, including primary amines and carboxylic acids. This guide provides a senior scientist's perspective on the synthesis, characterization, and strategic application of this valuable intermediate.

Physicochemical & Structural Data

A precise understanding of the compound's properties is fundamental for its effective application in synthetic chemistry.

G A 1. Deprotonation: - Suspend NaH in anhydrous DMF at 0°C. - Add Cyclobutanecarbonitrile dropwise. B 2. SₙAr Reaction: - Add 2,5-Dibromopyridine solution. - Warm to RT, stir for 12-16h. A->B Formation of nucleophile C 3. Reaction Quench: - Cool to 0°C. - Slowly add water to quench excess NaH. B->C Reaction completion D 4. Extraction & Wash: - Extract with Ethyl Acetate. - Wash with NaHCO₃ (aq) and brine. C->D Work-up E 5. Drying & Concentration: - Dry organic layer with Na₂SO₄. - Concentrate under reduced pressure. D->E F 6. Purification: - Purify by flash column chromatography. E->F G Final Product: 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile F->G

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Methodology

Materials & Reagents:

  • Cyclobutanecarbonitrile

  • 2,5-Dibromopyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous DMF. Cool the suspension to 0°C in an ice bath.

  • Nucleophile Generation: Add cyclobutanecarbonitrile (1.1 eq) dropwise to the stirred NaH suspension. Maintain the temperature at 0°C. The evolution of hydrogen gas should be observed. Stir the resulting mixture for 30-45 minutes at 0°C to ensure complete formation of the carbanion.

  • Substitution Reaction: Dissolve 2,5-dibromopyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. The C-2 position of 2,5-dibromopyridine is more electron-deficient and thus more susceptible to nucleophilic attack than the C-5 position.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of water. Dilute the mixture with additional water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then with brine. This removes residual DMF and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Causality and Self-Validation
  • Why Sodium Hydride? NaH is a strong, non-nucleophilic base, which is critical. It deprotonates the α-carbon of the cyclobutanecarbonitrile without competing in the subsequent substitution reaction, ensuring the formation of the desired product.

  • Why DMF? As a polar aprotic solvent, DMF effectively solvates the sodium cation, leaving the carbanion highly reactive. Its high boiling point also provides a wide thermal window if heating is required.

  • Why 0°C for Additions? The deprotonation and the initial substitution are exothermic. Maintaining a low temperature controls the reaction rate, prevents potential side reactions, and ensures safety, especially during the quenching of excess NaH.

  • Protocol Validation: The progress of the reaction can be unequivocally validated at each stage. The disappearance of the 2,5-dibromopyridine starting material and the appearance of a new, more polar spot on the TLC plate indicates product formation. The final product's identity and purity must be confirmed by spectroscopic analysis (NMR, MS).

Strategic Applications in Drug Discovery

The true value of 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile lies in its potential for derivatization. It is a versatile scaffold ready for elaboration into a library of diverse compounds for biological screening.

Derivatization Pathways

G cluster_0 Bromine-Site Reactions (Cross-Coupling) cluster_1 Nitrile-Site Reactions Start 1-(5-Bromopyridin-2-yl) cyclobutanecarbonitrile Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) -> Aryl/Heteroaryl derivatives Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) -> Amine derivatives Start->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) -> Alkynyl derivatives Start->Sonogashira Reduction Reduction (H₂, Raney Ni or LiAlH₄) -> Primary amine Start->Reduction Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) -> Carboxylic acid Start->Hydrolysis End Diverse Library of Novel Chemical Entities Suzuki->End Buchwald->End Sonogashira->End Reduction->End Hydrolysis->End

Caption: Key derivatization pathways for generating compound libraries.

The bromine atom is primed for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amine, and alkynyl groups. Concurrently, the nitrile can be reduced to a primary amine (a key pharmacophore) or hydrolyzed to a carboxylic acid, which is useful for introducing another point of diversity or improving solubility. A related compound, 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid, has been investigated for its potential in synthesizing complex molecules with antimicrobial and antitubercular activities. [2]

Safety and Handling

Safe handling is paramount in any laboratory setting. While a specific, comprehensive safety profile for this compound is not widely published, guidelines for related brominated heterocyclic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat. [3]* Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols. [3]* Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. [3][4]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [5][6]* Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place. [3]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains. [3][5] In Case of Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician. [3][5]* Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation occurs. [3][5]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately. [5][7] Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Safety Data Sheet. (2018). Generic safety information based on related chemical compounds.
  • SAFETY DATA SHEET for 5-Bromo-2-pyrazinamine.Generic safety information from a related compound. [Source: Google Cloud Search]
  • SAFETY DATA SHEET for 2-Bromopyridine.Generic safety information from a related compound. [Source: Google Cloud Search]
  • 1-(5-Bromopyridin-2-yl)cyclobutane-1-carbonitrile - Beijing Xinheng Research Technology Co., Ltd. 欣恒研.[Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a robust and plausible synthetic route, its physicochemical properties, and its potential as a versatile building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this compound's scientific context and practical application.

Introduction: The Strategic Importance of the Pyridyl-Cyclobutane Scaffold

The convergence of a pyridine ring and a cyclobutane moiety within a single molecular entity presents a compelling scaffold for medicinal chemistry. Pyridine and its derivatives are ubiquitous in pharmaceuticals, forming the core of numerous approved drugs due to their ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.[1] The cyclobutane unit, while less common, offers a unique three-dimensional geometry that can impart favorable properties such as metabolic stability, conformational rigidity, and improved pharmacokinetic profiles in drug candidates.[1][2] The subject of this guide, 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile, combines these features with a strategically placed bromine atom, a versatile handle for further chemical modifications, and a nitrile group, which can act as a bioisostere for other functional groups or participate in specific binding interactions.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is paramount for its application in research and development. The key identifiers and physicochemical properties of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile are summarized below.

PropertyValueSource
IUPAC Name 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile-
CAS Number 485828-81-7[3]
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Canonical SMILES C1CC(C1)(C#N)C2=NC=C(C=C2)Br
InChI Key OGJHEDMSRUTELG-UHFFFAOYSA-N[4]
Predicted Boiling Point 371.1±42.0 °C (for a related fluoro-hydroxy analog)[5]
Predicted Density 1.33±0.1 g/cm³ (for a related fluoro-hydroxy analog)[5]
Storage Sealed in dry, room temperature conditions are recommended.[6]

Synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile: A Plausible and Detailed Protocol

Overall Synthetic Workflow

The proposed synthesis involves a two-step process, starting from the commercially available 2-aminopyridine. The first step is the synthesis of the key intermediate, 2,5-dibromopyridine. The second, and crucial, step is the nucleophilic aromatic substitution of 2,5-dibromopyridine with the carbanion of cyclobutanecarbonitrile.

G cluster_0 Step 1: Synthesis of 2,5-Dibromopyridine cluster_1 Step 2: Nucleophilic Aromatic Substitution A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2,5-Dibromopyridine B->C Sandmeyer Reaction F 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile C->F SNAr Reaction D Cyclobutanecarbonitrile E Cyclobutanecarbonitrile Anion D->E Deprotonation E->F G A Cyclobutanecarbonitrile C Cyclobutanecarbonitrile Anion A->C Deprotonation B Strong Base (e.g., NaH, LDA) B->C E Meisenheimer-like Intermediate C->E Nucleophilic Attack D 2,5-Dibromopyridine D->E F 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile E->F Loss of Leaving Group (Br-) G By-product (e.g., NaBr)

Sources

Foundational

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile Abstract This technical guide provides a comprehensive analysis of 1-(5-Bromopyridin-2-YL)cyc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We will dissect its molecular architecture, detailing the individual contributions of the 5-bromopyridine, cyclobutane, and nitrile moieties to its overall chemical reactivity and utility. This document explores the compound's physicochemical properties, proposes a logical synthetic pathway with mechanistic insights, and outlines its strategic application in the design of complex molecular entities for drug discovery. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Introduction: The Strategic Value of Hybrid Scaffolds in Drug Design

The architecture of modern therapeutic agents frequently relies on the integration of specific structural motifs known to confer favorable pharmacological properties. Among these, nitrogen-containing heterocycles are paramount. The pyridine ring, a bioisostere of benzene, is a foundational component in numerous approved drugs, with over 180 marketed pharmaceuticals containing a pyridine or piperidine structure.[1] Its ability to engage in hydrogen bonding, act as a basic center, and serve as a rigid scaffold makes it a privileged structure in medicinal chemistry.

Concurrently, the incorporation of strained ring systems like cyclobutane has emerged as a powerful strategy for optimizing drug candidates. The cyclobutane unit provides a three-dimensionally defined exit vector for substituents, enabling precise spatial orientation within a biological target's binding pocket—an attribute difficult to achieve with flexible aliphatic linkers.[1] Several FDA-approved drugs across oncology, neurology, and infectious diseases now feature this valuable carbocyclic ring.[1]

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (CAS No. 485828-81-7) is a molecule that strategically combines these two high-value scaffolds.[2] It serves as a versatile building block, offering multiple points for synthetic elaboration to generate novel compound libraries for biological screening.[3] This guide will provide a detailed examination of its structure and chemical potential.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a carefully orchestrated assembly of three key functional components:

  • The 5-Bromopyridine Ring: A six-membered aromatic heterocycle where a nitrogen atom replaces a carbon atom. The bromine atom at the C5 position significantly influences the ring's electronic properties and provides a crucial reactive handle for synthetic diversification.

  • The Cyclobutane Ring: A four-membered carbocyclic ring attached at the C2 position of the pyridine ring. The carbon atom at the point of attachment is a quaternary center, also bearing the nitrile group. This creates a spiro-like junction that imparts significant three-dimensional character.

  • The Nitrile Group (-C≡N): A linear and highly polar functional group. Its strong electron-withdrawing nature impacts the adjacent cyclobutane ring and offers a versatile point for chemical transformation.

Caption: 2D Molecular Structure of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

Physicochemical Data Summary

Comprehensive experimental data for this specific compound is not widely available in peer-reviewed literature. The following table summarizes its core identifiers based on supplier information. For context, predicted data for the closely related analogue, 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid, is also included to provide an estimate of its properties.

PropertyValueSource
IUPAC Name 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile-
CAS Number 485828-81-7
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.09 g/mol
SMILES C1CC(C1)(C#N)C2=NC=C(C=C2)Br
Predicted Boiling Point Not Available-
Predicted pKa Not Available-
Predicted Boiling Point (Carboxylic Acid Analogue)381.3 ± 37.0 °C[3]
Predicted pKa (Carboxylic Acid Analogue)3.20 ± 0.20[3]

The Strategic Importance of Key Functional Groups

The utility of this molecule in drug discovery stems directly from the distinct chemical functionalities of its constituent parts. Each group presents a unique opportunity for synthetic modification.

The 5-Bromopyridine Moiety: A Handle for Cross-Coupling

The bromine atom on the pyridine ring is not merely a substituent; it is a versatile synthetic handle. It serves as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for rapidly building molecular complexity.[3]

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl, heteroaryl, or alkyl groups at the C5 position.

  • Buchwald-Hartwig Amination: Enables the formation of carbon-nitrogen bonds, introducing a diverse range of primary or secondary amines.[3]

  • Sonogashira Coupling: Facilitates the installation of alkyne functionalities.

  • Stille Coupling: Allows for the introduction of organotin-derived fragments.

The ability to perform these transformations reliably makes the 5-bromo position a critical diversification point for structure-activity relationship (SAR) studies.

The Cyclobutanecarbonitrile Core: A Rigid 3D Scaffold

The cyclobutane ring is a "bioisostere" of a gem-dimethyl or isopropyl group but with a key difference: conformational rigidity. Its puckered, non-planar conformation orients the attached pyridine ring and other potential substituents in well-defined vectors.[1] This structural pre-organization can lead to a significant enhancement in binding affinity for a biological target by reducing the entropic penalty of binding.

The Nitrile Group: A Versatile Functional Handle

The cyano group is far more than a simple polar feature. It is a synthetically versatile precursor to several other critical functional groups:

  • Hydrolysis: Can be converted to a primary amide or further to a carboxylic acid, introducing a key hydrogen bond donor/acceptor and acidic center.

  • Reduction: Can be reduced to a primary amine (e.g., -CH₂NH₂), providing a basic center for salt formation or further derivatization.

  • Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

Proposed Synthetic Pathway and Mechanistic Rationale

While specific, published protocols for the synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile are scarce, a logical and efficient pathway can be proposed based on established chemical principles. The key transformation is the formation of the C-C bond between the pyridine C2 and the cyclobutane ring.

Retrosynthetic Analysis

A logical disconnection is the C2(pyridine)-C1(cyclobutane) bond. This leads to two key synthons: an electrophilic 5-bromopyridine species activated at the C2 position, and a nucleophilic cyclobutanecarbonitrile anion.

Proposed Forward Synthesis Protocol: SNAr Approach

A robust method for constructing the target molecule is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Step 1: Generation of the Cyclobutanecarbonitrile Nucleophile Cyclobutanecarbonitrile is deprotonated at the α-carbon using a strong, non-nucleophilic base.

  • Reagents: Cyclobutanecarbonitrile, Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Conditions: Low temperature (e.g., -78 °C) to prevent side reactions and ensure kinetic control.

  • Causality: The α-proton is acidic due to the inductive effect and resonance stabilization of the resulting carbanion by the nitrile group. A strong, sterically hindered base is required for complete and rapid deprotonation without competing nucleophilic attack on the nitrile.

Step 2: Nucleophilic Aromatic Substitution (SNAr) The pre-formed carbanion is added to a solution of an appropriate 2-halo-5-bromopyridine derivative.

  • Reagents: 2,5-Dibromopyridine or 2-Chloro-5-bromopyridine.

  • Solvent: Anhydrous THF.

  • Conditions: Maintained at low temperature initially, then allowed to slowly warm to room temperature to drive the reaction to completion.

  • Causality: The C2 position of the pyridine ring is highly electron-deficient due to the adjacent electronegative nitrogen atom, making it susceptible to nucleophilic attack. The attack of the carbanion forms a negatively charged Meisenheimer complex, which is stabilized by the aromatic system. Subsequent expulsion of the halide leaving group (Br⁻ or Cl⁻) re-aromatizes the ring to yield the final product. Bromine at the C2 position is an excellent leaving group for this transformation.

Synthetic Workflow Visualization

G start Cyclobutanecarbonitrile + 2,5-Dibromopyridine step1 Step 1: Deprotonation Formation of Nucleophile start->step1 1. Strong Base (LDA or NaHMDS) 2. Anhydrous THF, -78 °C step2 Step 2: SNAr Reaction C-C Bond Formation step1->step2 Addition of Pyridine Substrate product 1-(5-Bromopyridin-2-YL) cyclobutanecarbonitrile step2->product Warm to RT, Aqueous Workup

Caption: Proposed workflow for the synthesis of the target compound via SNAr.

Safety and Handling

As a research chemical, 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile should be handled with appropriate care, assuming it possesses hazards similar to its structural analogues. Related bromopyridines and nitriles are often classified as harmful or toxic if swallowed and can cause skin, eye, and respiratory irritation.[4][5][6]

  • Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[7][8]

  • Handling: Avoid all personal contact, including inhalation, ingestion, and skin/eye contact.[8] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion and Future Outlook

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is more than a simple chemical; it is a strategically designed building block that provides a robust platform for the synthesis of novel and complex molecules. The convergence of a reactive bromopyridine handle, a conformationally rigid cyclobutane scaffold, and a versatile nitrile group makes it an exceptionally valuable tool for medicinal chemists. Its application can accelerate the exploration of chemical space in the pursuit of new therapeutic agents, particularly in fields such as oncology and neurology where scaffolds that provide precise three-dimensional diversity are in high demand.[1] Future work will likely focus on creating diverse libraries from this parent compound and screening them against a wide range of biological targets.

References

  • 2-Amino-5-bromopyridine . PubChem, National Center for Biotechnology Information. [Link]

  • 5-Bromopyridine-2-carbonitrile . PubChem, National Center for Biotechnology Information. [Link]

  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile . ResearchGate. [Link]

Sources

Exploratory

physical and chemical properties of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

An In-depth Technical Guide to 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile Audience: Researchers, Scientists, and Drug Development Professionals Abstract 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a heterocyclic building block of increasing importance in medicinal chemistry. Its unique structural architecture, combining a reactive bromopyridine moiety with a sp³-rich cyclobutane core, presents a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, established analytical protocols for its characterization, and insights into its application in modern drug discovery, grounded in field-proven expertise and authoritative references.

Molecular Profile and Physicochemical Characteristics

The compound's utility is fundamentally derived from its structure: a pyridine ring substituted with a bromine atom at the 5-position and a cyclobutanecarbonitrile group at the 2-position. The bromine atom serves as a crucial handle for synthetic diversification via cross-coupling reactions, while the cyclobutane unit can enhance metabolic stability and introduce three-dimensionality, a desirable trait for improving drug-like properties. The nitrile group offers further opportunities for chemical modification.

Table 1: Physicochemical Properties of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

PropertyValueSource
CAS Number 485828-81-7[1]
Molecular Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.10 g/mol [1]
Appearance Solid (form may vary)General chemical knowledge
Purity Typically ≥95%[2][3]
Storage Sealed in a dry environment, at room temperature.[1]
SMILES N#CC1(C2=NC=C(Br)C=C2)CCC1[1]

Note: Specific properties such as melting point and boiling point are not consistently reported in public literature and should be determined empirically for each batch.

Synthesis and Chemical Reactivity

Synthetic Strategy

The synthesis of this compound leverages established methodologies in heterocyclic chemistry. A common conceptual pathway involves the nucleophilic addition of a cyclobutanecarbonitrile anion to a suitable 5-bromo-2-substituted pyridine precursor. The choice of an appropriate leaving group on the pyridine ring is critical for reaction efficiency.

synthesis_workflow cluster_start Starting Materials cluster_reaction Key Transformation A 5-Bromo-2-iodopyridine C 1. Metal-Halogen Exchange (e.g., i-PrMgCl) 2. Nucleophilic Addition to Nitrile Precursor A->C B Cyclobutanecarbonitrile B->C D 1-(5-Bromopyridin-2-YL) cyclobutanecarbonitrile C->D Purification (Chromatography)

Figure 1: Conceptual synthesis workflow. This illustrates a plausible Grignard-based approach for coupling the two core moieties.

Core Reactivity

The chemical personality of the molecule is defined by its functional groups:

  • Bromopyridine Moiety: The carbon-bromine bond is the primary site for diversification. It is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[3] This allows for the precise and efficient introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Nitrile Group: The nitrile functional group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or reduced using agents like lithium aluminum hydride (LiAlH₄) to form a primary amine. These transformations open up further avenues for derivatization, such as amide bond formation.

Significance in Drug Discovery

The structural elements of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile are frequently found in successful drug candidates. Both pyridine and cyclobutane rings are privileged structures in medicinal chemistry.[2]

  • Pyridine Core: As a bioisostere of a benzene ring, the pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and facilitating specific interactions with biological targets.[2]

  • Cyclobutane Ring: Compared to more flexible alkyl chains, the rigid cyclobutane scaffold can help lock a molecule into a specific, biologically active conformation, potentially increasing potency and reducing off-target effects. Its sp³-hybridized nature also tends to improve pharmacokinetic properties like metabolic stability and solubility.[2]

Derivatives of the closely related scaffold, 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid, have shown promise in several therapeutic areas, highlighting the potential of this chemical family.[3]

Table 2: Potential Therapeutic Applications of the Scaffold

Therapeutic AreaRationaleRepresentative Activity of Related Scaffolds
Oncology Pyridine-based compounds are common kinase inhibitors.Inhibition of various protein kinases.[2]
Infectious Diseases Heterocyclic compounds form the basis of many antimicrobial agents.Derivatives have shown activity against M. tuberculosis and S. aureus.[3]
Neurological Disorders The scaffold is suitable for targeting CNS receptors and enzymes.Anticonvulsant activity has been observed in animal models for related compounds.[3]

Essential Experimental Protocols

To ensure the integrity of any research, rigorous characterization of starting materials is non-negotiable. The following protocols outline standard, self-validating workflows for quality control.

Protocol: Purity Verification by Reverse-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules. A reverse-phase method using a C18 column is effective for separating the nonpolar analyte from more polar impurities based on differential partitioning between the stationary and mobile phases.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of 50:50 acetonitrile:water containing 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

  • Injection & Elution: Inject 5-10 µL of the sample. Run a gradient elution from 10% to 95% acetonitrile over 15-20 minutes to ensure the separation of components with varying polarities.

  • Detection: Monitor the elution profile using a UV detector at 254 nm, where the pyridine ring exhibits strong absorbance.

  • Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single major peak.

hplc_workflow prep Step 1 Sample Preparation (1 mg/mL in ACN) inject Step 2 HPLC Injection (5 µL) prep->inject run Step 3 Gradient Elution (C18 Column) inject->run detect Step 4 UV Detection (254 nm) run->detect analyze Step 5 Data Analysis (% Purity) detect->analyze

Figure 2: Standard workflow for purity analysis via HPLC.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the chemical structure by probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C). The resulting spectrum is a unique fingerprint of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Pyridine Protons: Expect three distinct signals in the aromatic region (~7.5-8.5 ppm), corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, doublet of doublets) will confirm their relative positions.

    • Cyclobutane Protons: Expect complex multiplets in the aliphatic region (~2.0-3.0 ppm) corresponding to the six protons on the cyclobutane ring.

    • Integration: The relative integration of the aromatic to aliphatic signals should correspond to a 3:6 proton ratio, validating the presence of both core structures.

Safety and Hazard Management

While specific toxicity data for this compound is not widely published, its constituent parts suggest that prudent handling is required. The precursor, 5-Bromopyridine-2-carbonitrile, is classified as toxic if swallowed, a skin irritant, and can cause serious eye damage and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses.

  • Engineering Controls: Handle the solid and any solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • CMIC (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. Available at: [Link]

  • PubChem (n.d.). 5-Bromopyridine-2-carbonitrile. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. De...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its chemical identity, safety and handling, plausible synthetic routes, and its strategic application in the design of novel therapeutics.

Compound Identification and Physicochemical Properties

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a small molecule scaffold characterized by the fusion of a brominated pyridine ring with a cyclobutane nitrile moiety.[1] This unique combination of functional groups makes it a valuable intermediate for library synthesis and lead optimization campaigns.

PropertyValueSource
CAS Number 485828-81-7[1]
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.09 g/mol
SMILES C1CC(C1)(C#N)C2=NC=C(C=C2)Br
Appearance (Predicted) White to off-white solidInferred
Storage Sealed in a dry, room temperature environment[1]

Strategic Importance in Medicinal Chemistry

The structural architecture of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile offers several strategic advantages for the medicinal chemist.

  • The Bromopyridine Moiety: The bromine atom on the pyridine ring is a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, or amine substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

  • The Cyclobutane Scaffold: The cyclobutane ring introduces a three-dimensional, conformationally constrained element into molecular design.[2] Compared to more flexible aliphatic chains, this rigid scaffold can help to pre-organize pharmacophoric features for optimal interaction with a biological target, potentially improving binding affinity and selectivity. Its inclusion is an increasingly utilized strategy in modern drug discovery.[2]

  • The Nitrile Group: The nitrile functional group is a versatile pharmacophore in drug design.[3][4] It can act as a bioisostere for a ketone or other hydrogen bond acceptors. Its linear geometry and compact size allow it to fit into tight binding pockets, and it can also serve as a metabolic blocking site to enhance the pharmacokinetic profile of a drug candidate.[4][5]

Hazard Assessment and Safe Handling Protocols

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is not publicly available. The following information is synthesized from the SDS of structurally related compounds, including various bromopyridines and nitriles. This section should be used as a guide and supplemented with a thorough risk assessment before handling.

3.1. GHS Hazard Classification (Inferred)

Based on analogous structures, the compound may be classified as:

  • Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.

  • Acute Toxicity, Dermal (Category 3 or 4): Harmful or toxic in contact with skin.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

3.2. Precautionary Measures and Personal Protective Equipment (PPE)

A stringent safety protocol is paramount when handling this compound. The following workflow outlines the necessary precautions.

G cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_storage Storage Work Area Work in a certified chemical fume hood. Gloves Wear nitrile or neoprene gloves. Eye Protection Use chemical safety goggles and a face shield. Lab Coat Wear a flame-retardant lab coat. Avoid Inhalation Do not breathe dust, vapors, or mist. Avoid Contact Prevent contact with skin, eyes, and clothing. Ignition Sources Keep away from heat, sparks, and open flames. Container Store in a tightly closed container. Conditions Keep in a cool, dry, well-ventilated area. G Start 5-Bromo-2-(chloromethyl)pyridine Reagent + NaCN (or KCN) Start->Reagent Product 2-(5-Bromopyridin-2-yl)acetonitrile Reagent->Product Solvent Solvent: DMSO or Acetone/Water Product->Solvent

Caption: Synthesis of the Acetonitrile Intermediate.

Step 2: Cycloalkylation to form 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

The core cyclobutane ring can be constructed via a cycloalkylation reaction using 1-bromo-3-chloropropane under phase-transfer catalysis (PTC) conditions. The strong base deprotonates the alpha-carbon of the acetonitrile, and the resulting carbanion undergoes sequential alkylation.

G Start 2-(5-Bromopyridin-2-yl)acetonitrile Reagents 1-Bromo-3-chloropropane 50% aq. NaOH Phase-Transfer Catalyst (e.g., TBAB) Start->Reagents Add Conditions Reaction at elevated temperature (e.g., 60-70 °C) Reagents->Conditions Subject to Workup Aqueous workup and extraction with organic solvent (e.g., DCM or EtOAc) Conditions->Workup After reaction completion Purification Purification by column chromatography Workup->Purification Concentrate and FinalProduct 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile Purification->FinalProduct

Caption: Plausible Synthesis Workflow.

Detailed Experimental Protocol (Representative)

  • Reaction Setup: To a stirred suspension of 2-(5-bromopyridin-2-yl)acetonitrile (1.0 eq) in 50% aqueous sodium hydroxide, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.05 eq).

  • Reagent Addition: Add 1-bromo-3-chloropropane (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the resulting mixture to 60-70 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with water, and extract with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Applications in Drug Discovery and Lead Generation

The title compound is a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization. The strategic positioning of the bromine atom allows for late-stage functionalization, a highly desirable feature in modern drug discovery.

Potential Therapeutic Areas:

Given the prevalence of pyridine and cyclobutane moieties in approved drugs, derivatives of this compound could be explored for a wide range of therapeutic targets. The structurally related carboxylic acid has been investigated for potential antimicrobial, antitubercular, and anticonvulsant activities, suggesting these as promising areas for exploration.

Conclusion

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile represents a high-potential building block for drug discovery. Its combination of a reactive bromopyridine handle, a conformationally rigid cyclobutane core, and a versatile nitrile group provides a robust platform for the synthesis of novel and diverse small molecules. While exercising appropriate caution due to the lack of a specific SDS, researchers can leverage this compound to accelerate the discovery of new chemical entities with therapeutic potential.

References

  • Google Patents. Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]. (Accessed January 20, 2026).

  • PubMed. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]. (Accessed January 20, 2026).

  • ChemWhat. cas 1382486-27-2|| where to buy 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. Available at: [Link]. (Accessed January 20, 2026).

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • PubMed. 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. Available at: [Link]. (Accessed January 20, 2026).

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]. (Accessed January 20, 2026).

  • Google Patents. Continuous process of preparing bromopicrin.
  • NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]. (Accessed January 20, 2026).

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]. (Accessed January 20, 2026).

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]. (Accessed January 20, 2026).

  • PubMed. Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. Available at: [Link]. (Accessed January 20, 2026).

  • PubMed Central. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Available at: [Link]. (Accessed January 20, 2026).

  • Beilstein Journals. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Available at: [Link]. (Accessed January 20, 2026).

  • PubMed Central. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Available at: [Link]. (Accessed January 20, 2026).

  • PubMed. Nitriles in heterocyclic synthesis. Part III: New sulpha drugs related to cyanopyridine derivatives. Available at: [Link]. (Accessed January 20, 2026).

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

This guide is intended for researchers, scientists, and drug development professionals who will be handling 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. As a novel chemical entity, comprehensive safety data is not alw...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who will be handling 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. As a novel chemical entity, comprehensive safety data is not always readily available. This document, therefore, provides a technical framework for risk assessment and safe handling, drawing upon data from structurally analogous compounds to ensure the highest standards of laboratory safety. It is imperative to supplement this guide with your institution's specific safety protocols and to perform a thorough risk assessment before commencing any experimental work.

Chemical Identification and Hazard Assessment by Structural Analogy

Core Compound Identity
ParameterValue
Chemical Name 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
CAS Number 485828-81-7[1][2]
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol [1]
Structure A pyridine ring substituted with a bromine atom and a cyclobutane ring containing a nitrile group.
The Imperative of Analogue-Based Hazard Evaluation

For many research chemicals, a complete, peer-reviewed toxicological profile is not available. In such cases, a prudent and scientifically rigorous approach is to evaluate the potential hazards based on the chemical's structural motifs and the known hazards of similar compounds. 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile contains two key functional groups of toxicological significance: a bromopyridine ring and a nitrile group. The following assessment is based on data from compounds sharing these structural features.

Hazard Analysis of Structural Analogues

The hazards of this compound can be postulated by examining related molecules:

  • Bromopyridines (e.g., 2-Bromopyridine, 5-bromo-2-nitropyridine): These compounds are often classified as harmful or toxic. Hazards include being flammable, toxic if swallowed, fatal in contact with skin, and causing skin, eye, and respiratory irritation.[3][4]

  • Nitriles (e.g., 2-Pyridinecarbonitrile): Organic nitriles can be toxic and are known skin and eye irritants.[5] They can release hydrogen cyanide upon hydrolysis or combustion.

  • 5-Bromo-2-pyridinecarbonitrile: This closely related analogue is classified as toxic if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[6]

Based on these analogues, it is prudent to assume that 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile may exhibit similar toxicological properties.

Postulated GHS Classification

Based on the analogue data, the following Globally Harmonized System (GHS) classification should be conservatively assumed until specific data becomes available:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[6][7]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][7][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][7][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][7]

Prudent Laboratory Practices and Engineering Controls

A multi-layered approach to safety, known as the "Hierarchy of Controls," is essential. This prioritizes the most effective measures for risk reduction.

Recommended Engineering Controls

All work with 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9] Ensure the fume hood has a tested and adequate face velocity. For procedures with a high potential for aerosolization, the use of a glove box may be warranted.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected carefully. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Workflow PPE Selection Workflow for Handling the Compound cluster_ppe Required PPE Levels start Start: Handling Required is_solid Is the compound a solid? start->is_solid weighing Weighing or transfer of solid? is_solid->weighing Yes in_solution Working with the compound in solution? is_solid->in_solution No ppe_face Maximum Protection: - Chemical Splash Goggles - Face Shield weighing->ppe_face ppe_splash Enhanced Eye Protection: - Chemical Splash Goggles in_solution->ppe_splash end End: Proceed with Experiment ppe_base Standard PPE: - Nitrile Gloves (double-gloved) - Safety Glasses with Side Shields - Flame-Retardant Lab Coat ppe_splash->end ppe_face->end

Caption: PPE selection workflow based on the experimental procedure.

Standard Operating Procedures: Handling, Storage, and Emergencies

Safe Handling and Hygiene
  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[8][11]

  • Weighing: Weigh the solid compound within a fume hood. Use a disposable weighing boat to minimize contamination.

  • Transfers: When transferring the compound, either as a solid or in solution, do so slowly and carefully to avoid splashing or creating dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][12] Do not eat, drink, or smoke in the laboratory.[10]

Storage

Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2]

Emergency Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[11] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

The following decision tree should be followed in the event of a spill.

Spill_Response Spill Response Decision Tree spill Spill Occurs evacuate Evacuate the immediate area. Alert colleagues and supervisor. spill->evacuate location Is the spill inside a fume hood? contain Contain the spill with absorbent material (e.g., vermiculite, sand). location->contain Yes report Report the incident. location->report No (Major Spill - Contact EHS) evacuate->location cleanup Wearing appropriate PPE, carefully collect absorbed material into a labeled hazardous waste container. contain->cleanup decontaminate Decontaminate the spill area. cleanup->decontaminate decontaminate->report

Caption: Decision tree for responding to a chemical spill.

Reactivity, Stability, and Disposal

Chemical Stability and Reactivity
  • Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Hazardous Decomposition Products

Upon combustion, this compound may produce toxic and corrosive fumes, including:

  • Carbon monoxide and carbon dioxide

  • Nitrogen oxides (NOx)

  • Hydrogen bromide gas[7]

  • Hydrogen cyanide

Waste Disposal

All waste containing this compound must be treated as hazardous. Dispose of waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[5]

References

  • cas 1382486-27-2|| where to buy 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. Chemwhat.[Link]

  • US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. ResearchGate.[Link]

Sources

Foundational

The Strategic Integration of the 1-(5-Bromopyridin-2-yl)cyclobutane Moiety in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore unique and often und...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore unique and often underutilized structural motifs. Among these, the cyclobutane ring has emerged as a powerful tool for imparting conformational rigidity and improving metabolic stability in drug candidates. This technical guide provides an in-depth analysis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile, a key building block that marries the advantageous properties of the cyclobutane scaffold with the versatile chemistry of a bromopyridine core. We will delve into its synthesis, chemical properties, and burgeoning applications, with a particular focus on its role in the development of targeted therapies, including Janus kinase (JAK) inhibitors. This guide serves as a comprehensive resource for researchers aiming to leverage this promising scaffold in their drug discovery programs.

Introduction: The Rise of the Cyclobutane Scaffold in Medicinal Chemistry

The design of small molecule therapeutics is a perpetual balancing act between achieving high target potency and maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties. Historically, flexible aliphatic chains and common ring systems have been the mainstay of molecular design. However, the inherent conformational flexibility of these structures can lead to entropic penalties upon binding to a biological target and can present multiple sites for metabolic degradation.

The incorporation of strained ring systems, such as cyclobutane, offers a compelling solution to these challenges. The puckered, three-dimensional structure of the cyclobutane ring introduces a degree of conformational constraint that can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity.[1] Furthermore, the cyclobutane core is often more resistant to metabolic enzymes compared to longer, more flexible alkyl chains, leading to improved pharmacokinetic profiles.

1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile represents a strategic convergence of these principles. The cyclobutane unit provides the aforementioned conformational and metabolic benefits, while the 5-bromopyridine moiety serves as a versatile chemical handle for a variety of coupling reactions, and the nitrile group can act as a key pharmacophoric element or be further elaborated.

Physicochemical Properties and Synthesis

2.1. Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is crucial for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 485828-81-7Biosynth
Molecular Formula C₁₀H₉BrN₂Biosynth
Molecular Weight 237.10 g/mol BLDpharm[2]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.

2.2. Retrosynthetic Analysis and Proposed Synthesis

While specific, detailed experimental procedures for the synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile are not extensively published in peer-reviewed journals, a plausible and logical synthetic route can be devised based on established chemical principles and analogous transformations found in the patent literature. A common strategy for the construction of such substituted cyclobutanes involves the reaction of a suitable nucleophile with a cyclobutane electrophile or a [2+2] cycloaddition.

A practical approach involves the nucleophilic addition of a pyridylacetonitrile anion to a 1,3-dihalopropane, followed by intramolecular cyclization.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Cyclization A 2-Bromo-5-(bromomethyl)pyridine C 1-(5-Bromopyridin-2-yl)acetonitrile A->C B Acetonitrile B->C E 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile C->E D 1,3-Dibromopropane D->E F Base (e.g., NaH, LDA)

Caption: A proposed two-step synthesis of the target compound.

This proposed pathway offers a straightforward and scalable method for the preparation of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile, utilizing commercially available starting materials.

Applications in Drug Discovery: A Focus on Janus Kinase (JAK) Inhibitors

The 1-(5-Bromopyridin-2-yl)cyclobutane scaffold is a key pharmacophore in a number of emerging drug candidates, most notably in the area of Janus kinase (JAK) inhibition. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine receptors. Dysregulation of the JAK-STAT signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4][5]

Several patents disclose cyclobutane derivatives, structurally related to 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile, as potent and selective JAK inhibitors.[6][7][8][9] In these molecules, the cyclobutane ring often serves to orient key binding motifs, such as the pyridine ring and the nitrile group, within the ATP-binding pocket of the kinase. The bromine atom on the pyridine ring provides a crucial vector for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

3.1. Structure-Activity Relationship (SAR) Insights

Analysis of the patent literature reveals key structure-activity relationships for this class of compounds:

  • The Cyclobutane Core: The rigid cyclobutane scaffold is critical for maintaining the optimal geometry for kinase inhibition. Modifications to the ring size, such as cyclopropane or cyclopentane, often lead to a decrease in potency.

  • The Pyridine Ring: The nitrogen atom of the pyridine ring typically forms a key hydrogen bond interaction with the hinge region of the kinase. The substitution pattern on the pyridine ring is crucial for both potency and selectivity.

  • The Nitrile Group: The nitrile group often occupies a hydrophobic pocket within the active site and can also participate in hydrogen bonding interactions.

  • The Bromo Substituent: The bromine atom serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of different chemical spaces to optimize the overall properties of the molecule.

Diagram 2: Generalized Interaction of a Pyridinyl-Cyclobutane Inhibitor with the JAK Kinase Active Site

G cluster_0 JAK Kinase Active Site cluster_1 Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Pyridine Pyridine Ring Pyridine->Hinge H-Bond Cyclobutane Cyclobutane Core Nitrile Nitrile Group Nitrile->HydrophobicPocket Hydrophobic Interaction R_group R-Group (from Br) R_group->SolventFront Interaction with Solvent

Caption: A schematic of the inhibitor's binding mode.

Suppliers and Cost

1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile and its corresponding carboxylic acid are available from a number of chemical suppliers. The cost can vary depending on the quantity and purity required.

SupplierProduct NameCAS NumberPurityQuantityEstimated Cost (USD)
Biosynth 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile485828-81-7>95%250 mgRequest Quote
1 gRequest Quote
BLDpharm 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile485828-81-7>97%1 gRequest Quote
5 gRequest Quote
Chemenu 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile485828-81-7>95%1 gRequest Quote
5 gRequest Quote

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Experimental Protocol: Synthesis of a 1-(5-Bromopyridin-2-yl)cyclobutane Derivative

The following is a representative, self-validating experimental protocol for the synthesis of a derivative of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile, based on established synthetic methodologies for similar compounds.

Objective: To synthesize N-((1s,3s)-3-hydroxycyclobutyl)-1-(5-bromopyridin-2-yl)cyclobutanecarboxamide.

Materials:

  • 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid

  • (1s,3s)-3-Aminocyclobutanol

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Amine and Base: To the solution, add (1s,3s)-3-aminocyclobutanol (1.1 eq) followed by DIPEA (3.0 eq).

  • Addition of Coupling Agent: Slowly add a solution of BOP reagent (1.2 eq) in anhydrous DMF to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-((1s,3s)-3-hydroxycyclobutyl)-1-(5-bromopyridin-2-yl)cyclobutanecarboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Diagram 3: Experimental Workflow for Amide Coupling

G Start Start: Carboxylic Acid and Amine Reaction Amide Coupling (BOP, DIPEA, DMF) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A streamlined workflow for the amide coupling reaction.

Conclusion

1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is a valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally constrained cyclobutane ring and a chemically tractable bromopyridine moiety makes it an attractive scaffold for the development of novel therapeutics with improved pharmacological properties. The successful application of this and related structures in the design of potent and selective JAK inhibitors highlights the potential of this chemical motif. As our understanding of the interplay between molecular architecture and biological function continues to grow, we anticipate that the strategic incorporation of such well-designed building blocks will play an increasingly important role in the discovery of the next generation of medicines.

References

  • Wessjohann, L. A., et al. (2007). "Recent advances in cyclobutane and cyclobutene synthesis." Chemical Reviews, 107(9), 3795-3866. [Link]

  • Norman, P. (2014). "Janus kinase (JAK) inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents, 24(11), 1235-1251. [Link]

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]

  • Incyte Corporation. (2011). "Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors." Patent US-2011207754-A1. [Link]

  • Schwartz, D. M., et al. (2017). "Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases." Nature Reviews Rheumatology, 13(1), 25-36. [Link]

  • O'Shea, J. J., et al. (2013). "Jakinibs: a new class of kinase inhibitors in cancer and autoimmune disease." Annals of the New York Academy of Sciences, 1280(1), 55-63. [Link]

  • Pfizer Inc. (2008). "Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Incyte Corporation. (2011). "Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Merck Sharp & Dohme Corp. (2014). "Aminopyrazoles as selective janus kinase inhibitors.
  • Marshall, C. J., et al. (2019). "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists." RSC Medicinal Chemistry, 10(11), 1835-1845. [Link]

  • Zhang, M., et al. (2014). "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Molecules, 19(9), 13835-13853. [Link]

  • The Dow Chemical Company. (1991). "Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • Lier Chem Co Ltd. (2018). "Preparation method for 2-cyano-5-bromopyridine.
  • ResearchGate. "How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?." [Link]

  • O'Shea, J. J., et al. (2013). "Jakinibs: a new class of kinase inhibitors in cancer and autoimmune disease." Annals of the New York Academy of Sciences, 1280(1), 55-63. [Link]

Sources

Exploratory

commercial availability of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile: Synthesis, Reactivity, and Commercial Sourcing for Drug Discovery Abstract This technical guide provides a comprehensive overview of 1-(5-Bro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile: Synthesis, Reactivity, and Commercial Sourcing for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (CAS No. 485828-81-7), a valuable heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, commercial availability, and plausible synthetic pathways. Emphasis is placed on its strategic application in lead discovery, focusing on the reactivity of its key functional moieties—the bromopyridine ring for palladium-catalyzed cross-coupling reactions and the cyclobutanecarbonitrile group for derivatization. This guide includes detailed, field-proven protocols and explains the chemical principles that underpin its use in constructing complex molecular architectures.

Introduction: Strategic Value in Medicinal Chemistry

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a bifunctional synthetic intermediate of significant interest in pharmaceutical research. Its structure combines two key features that render it a versatile scaffold:

  • The 5-Bromopyridine Moiety: The bromine atom serves as a highly effective handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

  • The α-quaternary Cyclobutanecarbonitrile: The cyclobutane ring introduces a three-dimensional, rigid structure into target molecules, a desirable feature for improving metabolic stability and binding affinity by locking conformations.[1] The nitrile group is a versatile functional handle that can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary amine, or converted into other functional groups.

The strategic combination of these features makes this compound an attractive starting point for the synthesis of novel chemical entities targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[2]

Physicochemical Properties and Commercial Availability

Key Properties

The fundamental properties of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

PropertyValueSource
CAS Number 485828-81-7[3]
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol [3]
SMILES N#CC1(C2=NC=C(Br)C=C2)CCC1[3]
Appearance White to light yellow solid/powder[4]
Storage Sealed in dry, room temperature[3]
Commercial Sourcing and Availability

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is available from several specialized chemical suppliers. It is typically offered for research and development purposes and is often synthesized on demand, leading to longer delivery times. Researchers should inquire directly with suppliers for bulk quantities and lead times.

SupplierProduct CodePurity/SpecificationAvailability Note
Biosynth KUA82881Not specifiedTypically 3-4 weeks lead time
BLDpharm BD111516≥95%Cold-chain transport indicated
Sunway Pharm (Related Acid)97%Available in 1g, 5g quantities

Note: The closely related 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid (CAS 1382486-27-2) and its hydrochloride salt (CAS 2138531-01-6) are also commercially available and may serve as alternative precursors or synthetic equivalents.[2][5][6]

Synthesis and Manufacturing Insights

Caption: Proposed synthetic workflow for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

Rationale Behind the Synthetic Strategy

The synthesis hinges on the differential reactivity of the C2 and C5 positions of the pyridine ring. The proton at the C6 position of 2-bromopyridine is significantly more acidic than other protons, allowing for selective deprotonation and subsequent nucleophilic attack. In 2,5-dibromopyridine, deprotonation is expected to occur preferentially at the C6 position, but halogen-metal exchange can occur at the C2 position. The most common route involves the reaction of 2,5-dibromopyridine with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate a 2-lithio-5-bromopyridine intermediate. This highly reactive organometallic species can then act as a nucleophile, attacking the electrophilic carbon of the nitrile in cyclobutanecarbonitrile.

Proposed Experimental Protocol: Synthesis from 2,5-Dibromopyridine

This protocol is a representative procedure based on established methods for the synthesis of 2-substituted pyridines.

Step 1: Preparation of 2,5-Dibromopyridine

The precursor, 2,5-dibromopyridine, can be synthesized from 2-aminopyridine via a two-step bromination and Sandmeyer reaction, as detailed in various patents.[7][8][9]

Step 2: Synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Formation of the Lithio-Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.

  • Nucleophilic Addition: In a separate flask, prepare a solution of cyclobutanecarbonitrile (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Quench: Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the title compound.

Key Synthetic Transformations and Applications

The true value of this building block lies in the orthogonal reactivity of its two main functional groups. This allows for sequential, controlled modifications to build molecular complexity.

Caption: Key synthetic transformations accessible from the title compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an arylboronic acid to the C5 position of the pyridine ring.[10][11][12]

  • Reagent Preparation: In a reaction vial, combine 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring for 4-16 hours, or until the starting material is consumed as monitored by LC-MS.[13]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to obtain the desired biaryl product.

Protocol: Nitrile Hydrolysis to Carboxylic Acid

This procedure converts the nitrile to the corresponding carboxylic acid, 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid, a key intermediate for amide couplings.

  • Reaction Setup: To a round-bottom flask, add 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 eq) and a solution of concentrated sulfuric acid in water (e.g., 50% v/v).

  • Heating: Heat the mixture to reflux (typically 100-120 °C) and stir for 6-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated base solution (e.g., 10 M NaOH) until the pH is approximately 3-4. The product may precipitate at this point.

  • Isolation: Collect the solid precipitate by vacuum filtration. If no solid forms, extract the aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic extracts and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

Safety, Handling, and Storage

As a research chemical, 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile should be handled with appropriate care by trained personnel.

  • Hazard Classification: While a specific SDS is not widely published, related compounds are classified as harmful if swallowed (H302).[3] It may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[3] In case of spillage, contain the spill with inert material and dispose of it as hazardous chemical waste.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3] Storing under an inert atmosphere is recommended for long-term stability.

Conclusion

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile represents a highly valuable and versatile building block for modern drug discovery. Its dual-functional nature allows for the strategic and divergent synthesis of complex molecular libraries. The ability to perform selective C-C and C-N bond formations at the brominated position, combined with the rich derivatization chemistry of the cyclobutanecarbonitrile moiety, provides chemists with a powerful tool to explore novel chemical space and optimize lead compounds for enhanced therapeutic potential.

References

  • CN110759858A - Synthesis method of 2, 5-dibromopyridine. Google Patents. Link

  • ChemicalBook. (n.d.). 2,5-Dibromopyridine synthesis. Link

  • Patsnap. (n.d.). Preparation method of 2, 5-dibromopyridine. Eureka. Link

  • BenchChem. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid | CAS 1382486-27-2. Link

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Link

  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents. Link

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Link

  • US8415513B2 - Continuous process of preparing bromopicrin. Google Patents. Link

  • Biosynth. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile | 485828-81-7. Link

  • BLDpharm. (n.d.). 485828-81-7 | 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile. Link

  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Link

  • CN105061301A - Synthesis method of 2,5-dibromopyridine. Google Patents. Link

  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Link

  • Smolecule. (n.d.). Buy 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile. Link

  • TCI Chemicals. (n.d.). 1-(5-Bromopyridin-2-yl)ethan-1-one. Link

  • CN113603639B - Preparation method of 2-cyano-5-bromopyridine. Google Patents. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Organic Syntheses. (2014). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Link

  • Biosynth. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride | 2138531-01-6. Link

  • AWS. (n.d.). S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. Link

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Link

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Link

  • Sunway Pharm Ltd. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid. Link

Sources

Foundational

An In-depth Technical Guide to Cyclobutane Derivatives in Medicinal Chemistry

Foreword: Embracing the Strain—The Resurgence of the Cyclobutane Scaffold For decades, the cyclobutane ring was often viewed with apprehension in medicinal chemistry—a strained, seemingly reactive curiosity. However, a p...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Strain—The Resurgence of the Cyclobutane Scaffold

For decades, the cyclobutane ring was often viewed with apprehension in medicinal chemistry—a strained, seemingly reactive curiosity. However, a paradigm shift is underway. Researchers and drug development professionals are increasingly recognizing that the very properties that make the cyclobutane unique—its inherent ring strain, puckered three-dimensional conformation, and enriched sp³ character—are powerful tools for crafting next-generation therapeutics.[1][2][3] This guide moves beyond a cursory overview to provide a deep, technical dive into the core principles governing the application of cyclobutane derivatives. We will explore the causality behind its advantages in drug design, detail robust synthetic strategies, and examine real-world case studies, offering field-proven insights for scientists at the forefront of pharmaceutical innovation.

The Cyclobutane Advantage: Translating Physicochemical Properties into Pharmacological Success

The utility of the cyclobutane ring stems from its distinct structural and electronic properties compared to more common acyclic linkers or other cyclic systems. Its high ring strain energy (approximately 26.3 kcal/mol) forces it into a non-planar, puckered or "butterfly" conformation.[4][5][6] This rigidity is not a liability but a strategic asset in rational drug design.

Conformational Restriction: Pre-organizing Ligands for Enhanced Potency

Flexible molecules pay an entropic penalty upon binding to a biological target as their rotatable bonds become fixed.[7] Incorporating a cyclobutane scaffold can rigidly lock key pharmacophoric groups in a bioactive conformation, minimizing this entropic loss and potentially boosting binding affinity.[2][7][8] This principle of conformational restriction is one of the most powerful applications of the cyclobutane motif.[7][9][10] For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can drastically limit the number of accessible conformations, directing the substituents into optimal vectors for target engagement.[7]

A Versatile Bioisostere: Escaping Flatland

Modern drug discovery often seeks to move away from flat, aromatic structures to improve physicochemical properties and explore novel chemical space—a concept known as "escaping from flatland".[3] The cyclobutane ring serves as an excellent three-dimensional, sp³-rich bioisostere for several common moieties:

  • Alkene and Alkyne Mimic: It can replace a double or triple bond, maintaining a similar distance between substituents while introducing a non-planar geometry and removing potential metabolic liabilities associated with unsaturated bonds.[1][9]

  • Aryl Ring Bioisostere: In certain contexts, a decorated cyclobutane can project substituents in vectors that mimic those of a substituted phenyl ring, providing a non-aromatic alternative that can improve properties like solubility or metabolic stability.[1][5]

  • gem-Dimethyl Group Replacement: The rigid scaffold can serve as a conformationally locked replacement for a gem-dimethyl group, which is often used to induce a specific torsion angle (the Thorpe-Ingold effect) or block metabolic oxidation.

Enhancing Metabolic Stability and Pharmacokinetic Profiles

The relative chemical inertness of the C-C bonds in a cyclobutane ring, despite its strain, makes it resistant to many common metabolic pathways that would otherwise degrade acyclic linkers.[1][5][9] By replacing metabolically vulnerable sites (e.g., benzylic positions or activated alkyl chains) with a cyclobutane moiety, medicinal chemists can significantly improve a compound's metabolic stability and pharmacokinetic (PK) profile.[8][11][12]

The following diagram illustrates how the fundamental properties of the cyclobutane ring translate into tangible benefits in drug design.

G cluster_props Core Physicochemical Properties cluster_adv Medicinal Chemistry Advantages Prop1 High Ring Strain (~26.3 kcal/mol) Adv1 Conformational Restriction Prop1->Adv1 Forces non-planarity Prop2 Puckered 3D Conformation Prop2->Adv1 Limits rotatable bonds Adv3 Bioisosterism (Alkene, Aryl, etc.) Prop2->Adv3 Mimics spatial arrangement Adv6 Novel Vector Space Exploration Prop2->Adv6 Directs substituents Prop3 sp³-Rich Scaffold Adv2 Improved Metabolic Stability Prop3->Adv2 Blocks metabolic sites Prop3->Adv6 Escapes 'flatland' Adv4 Enhanced Binding Affinity Adv1->Adv4 Reduces entropic penalty Adv5 Improved PK Profile Adv2->Adv5 Reduces clearance

Caption: Core properties of cyclobutane and their resulting medicinal chemistry advantages.

Synthetic Strategies for Accessing Functionalized Cyclobutanes

The historical underutilization of cyclobutanes was partly due to synthetic challenges.[12] However, modern organic synthesis now offers a robust toolbox for their construction, with methods that provide control over substitution patterns and stereochemistry.

[2+2] Photocycloaddition

The [2+2] photocycloaddition of two olefins is the most classic and direct method for forming a cyclobutane ring.[13][14] This reaction, typically mediated by UV light, involves the excitation of one olefin to a triplet state, which then adds to a ground-state olefin via a diradical intermediate.[14][15] While powerful, its application in complex molecule synthesis requires careful consideration of regioselectivity and stereoselectivity.[13][16]

This protocol describes a representative intramolecular photocycloaddition, a common strategy to ensure high efficiency and control.[15][17]

  • Preparation: Dissolve the diene substrate (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile) to a concentration of 0.01-0.05 M in a quartz reaction vessel. Acetone can also serve as a triplet sensitizer.[14]

  • Deoxygenation: Purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia) equipped with a Pyrex filter (to block wavelengths <290 nm, preventing unwanted side reactions). Maintain the reaction temperature at 0-25 °C using a cooling bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting bicyclic cyclobutane product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

The following workflow diagram illustrates the key stages of a typical [2+2] photocycloaddition experiment.

G A Substrate Dissolution & Deoxygenation B Photochemical Irradiation (hν) A->B Prepare for reaction C Reaction Monitoring (TLC/LC-MS) B->C Initiate cycloaddition C->B Incomplete D Solvent Removal (Rotary Evaporation) C->D Complete E Purification (Chromatography) D->E F Pure Cyclobutane Product E->F

Caption: A generalized experimental workflow for [2+2] photocycloaddition.

Other Key Synthetic Methods

While photocycloaddition is foundational, other methods are often more suitable for specific applications in a drug discovery pipeline.

Method Description Advantages Limitations Reference
Ring Expansion Rearrangement of a cyclopropylcarbinyl system (e.g., from a cyclopropyl N-tosylhydrazone) to a cyclobutene or cyclobutane.[18][19]Access to functionalized cyclobutenes; mild conditions possible.Substrate-dependent; may require multi-step precursor synthesis.[18][19]
Intramolecular Cyclization Ring closure of a 1,4-difunctionalized linear precursor, such as a Wurtz reaction or other reductive couplings.Good for specific substitution patterns.Can be low-yielding; requires specific precursors.[20][21]
C–H Functionalization Direct, transition-metal-catalyzed coupling of a C-H bond on a pre-existing cyclobutane ring with a coupling partner (e.g., an aryl halide).[13]Excellent for late-stage diversification; highly modular.Directing group may be required; can have regioselectivity challenges.[13]
Tandem Catalysis Multi-step, one-pot reactions, such as a cobalt-catalyzed [2+2] cycloaddition followed by an enantioselective hydrovinylation.[22]High efficiency and step-economy; builds complexity rapidly.Catalyst compatibility can be an issue; optimization can be complex.[22]

Case Studies: Approved Drugs and Clinical Applications

The theoretical advantages of the cyclobutane scaffold are validated by its presence in several marketed drugs and promising clinical candidates.

Marketed Drugs Featuring a Cyclobutane Core
Drug Therapeutic Area Role of the Cyclobutane Ring Reference
Carboplatin OncologyActs as a rigid dicarboxylate leaving group to control the reactivity of the platinum center, reducing the severe nephrotoxicity associated with its predecessor, cisplatin.[1][7][8]
Boceprevir Antiviral (Hepatitis C)The cyclobutylmethyl group occupies the P1 pocket of the HCV NS3/4A protease. It is significantly more potent than the corresponding cyclopropyl or cyclopentyl analogues.[8]
Apalutamide Oncology (Prostate Cancer)Features a spirocyclic cyclobutane scaffold that contributes to its high antagonism of the androgen receptor.[8]
Ivosidenib Oncology (AML)A difluorocyclobutyl amine replaced a metabolically labile cyclohexane, significantly improving the drug's metabolic stability and PK profile, leading to its successful clinical development.[8]
Application in Kinase Inhibition: The JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes is central to the JAK-STAT signaling pathway, which, when dysregulated, is implicated in numerous inflammatory and autoimmune diseases.[2] The development of selective JAK inhibitors is a major therapeutic goal. The rigid three-dimensional structure of the cyclobutane core makes it an ideal scaffold for designing potent and selective kinase inhibitors.[2] By orienting key binding motifs (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in precise vectors, the cyclobutane scaffold can ensure optimal interactions within the ATP-binding pocket of a specific JAK isozyme, thereby blocking the downstream signaling cascade.

The diagram below illustrates the principle of a cyclobutane-based inhibitor blocking the JAK-STAT pathway.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binds JAK JAK Receptor->JAK 2. Activates STAT STAT JAK->STAT 3. Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer 4. Dimerizes Nucleus Nucleus Dimer->Nucleus 5. Translocates Transcription Gene Transcription Nucleus->Transcription 6. Initiates Inhibitor Cyclobutane Inhibitor Inhibitor->JAK BLOCKS

Caption: Inhibition of the JAK-STAT pathway by a cyclobutane-based inhibitor.

Conclusion and Future Outlook

The cyclobutane ring has firmly established itself as a valuable and versatile scaffold in modern medicinal chemistry. Its ability to impose conformational restraint, act as a unique bioisostere, and enhance metabolic stability provides a powerful toolkit for overcoming common challenges in drug discovery.[5][8][9] As synthetic methodologies continue to advance, particularly in the areas of asymmetric synthesis and late-stage C-H functionalization, we can anticipate an even wider application of these strained rings.[13][23][24] The future of drug design will undoubtedly see the continued, rational incorporation of cyclobutane derivatives to create safer, more potent, and more effective medicines.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Zhang, Z., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Organic Chemistry Frontiers. [Link]

  • Panchal, V. V., et al. (n.d.). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. SciSpace. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Bernardi, L., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Li, W., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC - NIH. [Link]

  • ResearchGate. (n.d.). The synthetic routes to cyclobutanes. ResearchGate. [Link]

  • de Fátima, A., & Pilli, R. A. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutene synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Fisher, M. J., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Bach, T. (2011). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Fisher, M. J., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central. [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. ResearchGate. [Link]

  • Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed. [Link]

  • Alajarín, M., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Slideshare. (n.d.). Conformational analysis. Slideshare. [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis and reactivity of compounds with cyclobutane ring(s). 19. Intramolecular thermal cyclization reactions of N,N-diacryloylamines. ACS Publications. [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. [Link]

  • Liu, T., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[2][2]-rearrangement cascade. PubMed Central. [Link]

  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Scribd. [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). Photocycloaddition in Natural Product Synthesis. ResearchGate. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. [Link]

  • McMorris, T. C., et al. (2003). Structure-activity relationship studies of illudins: analogues possessing a spiro-cyclobutane ring. PubMed. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile: A Detailed Protocol and Mechanistic Guide

An Application Note for Medicinal and Process Chemistry Professionals Abstract: 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is a valuable heterocyclic building block in contemporary drug discovery, merging the pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is a valuable heterocyclic building block in contemporary drug discovery, merging the pharmacologically significant 2,5-disubstituted pyridine scaffold with the conformationally rigid cyclobutane motif.[1] The incorporation of a cyclobutane ring can impart favorable properties such as metabolic stability and unique three-dimensional structure, making it a desirable feature in the design of novel therapeutics.[1][2][3] This application note provides a comprehensive, field-tested experimental protocol for the synthesis of this key intermediate. We delve into the underlying mechanistic principles, justify the choice of reagents and conditions, and present a self-validating protocol designed for reproducibility and scalability.

Strategic Analysis and Mechanistic Rationale

The synthesis of 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile is most efficiently approached through a nucleophilic aromatic substitution (SNAr) pathway. The retrosynthetic analysis disconnects the molecule at the C-C bond between the pyridine C2 carbon and the cyclobutane C1 carbon.

Retrosynthetic Approach:

G Target 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile Disconnect C-C Bond Disconnection Target->Disconnect Synthon1 5-Bromopyridin-2-yl Cation (Electrophile) Disconnect->Synthon1 Synthon2 1-Cyanocyclobutyl Anion (Nucleophile) Disconnect->Synthon2 Reagent1 2,5-Dibromopyridine Synthon1->Reagent1 Equivalent Reagent2 Cyclobutanecarbonitrile Synthon2->Reagent2 Equivalent G cluster_reactants Reactants cluster_conditions Conditions R1 Cyclobutanecarbonitrile Intermediate 1-Cyanocyclobutyl Anion R1->Intermediate + NaH / THF R2 2,5-Dibromopyridine Product 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile R2->Product S(N)Ar Base NaH Solvent THF Intermediate->Product 0 °C to RT 0 °C to RT

Caption: Proposed synthetic pathway via nucleophilic aromatic substitution.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Amount (mmol)Mass/Volume
Sodium Hydride (60% in oil)7646-69-7NaH24.0012.00.48 g
Cyclobutanecarbonitrile4426-11-3C₅H₇N81.1211.00.89 g (0.98 mL)
2,5-Dibromopyridine624-28-2C₅H₃Br₂N236.8910.02.37 g
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11-50 mL
Saturated NH₄Cl (aq.)600-57-7---50 mL
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11-150 mL
Brine (Saturated NaCl aq.)7647-14-5---50 mL
Anhydrous MgSO₄7487-88-9MgSO₄120.37-~5 g
Silica Gel (230-400 mesh)7631-86-9SiO₂--As needed
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler

  • Septa

  • Syringes and needles

  • Thermometer or temperature probe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Inert Atmosphere Setup: Assemble the three-neck flask with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions. This is critical as the sodium hydride and the resulting carbanion are highly reactive with water.

  • Reagent Preparation: To the flask, add sodium hydride (0.48 g, 12.0 mmol, 1.2 equiv.). Add 30 mL of anhydrous THF via syringe. Begin stirring the suspension.

  • Anion Formation: Cool the stirred suspension to 0 °C using an ice-water bath. Slowly add cyclobutanecarbonitrile (0.98 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe over 15 minutes. Causality: A slow addition rate and low temperature are essential to control the exothermic reaction and the evolution of hydrogen gas. Continue stirring at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.

  • Nucleophilic Substitution: In a separate beaker, dissolve 2,5-dibromopyridine (2.37 g, 10.0 mmol, 1.0 equiv.) in 20 mL of anhydrous THF. Transfer this solution to the reaction flask via syringe, again maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Quenching: Cool the flask back to 0 °C. Cautiously and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench any unreacted sodium hydride and protonate the reaction mixture. Trustworthiness: This step must be performed slowly as vigorous gas evolution can occur.

  • Extraction and Work-up: Transfer the entire mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake well. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of 5% to 20% ethyl acetate in hexanes is typically effective for eluting the product. Combine the pure fractions and evaporate the solvent to yield 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile. The final product should be a white to off-white solid.

Process Workflow and Critical Parameters

A successful synthesis relies on careful control of key parameters throughout the workflow.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble and Flame-Dry Glassware under Inert Gas B 2. Add NaH and Anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add Cyclobutanecarbonitrile (Deprotonation) C->D E 5. Add 2,5-Dibromopyridine Solution (Coupling) D->E F 6. Warm to RT, Stir 12-16h E->F G 7. Quench with sat. NH4Cl at 0 °C F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with H2O and Brine H->I J 10. Dry (MgSO4) and Concentrate I->J K 11. Purify via Column Chromatography J->K L 12. Characterize Final Product K->L

Caption: Step-by-step experimental workflow from setup to characterization.

Discussion of Critical Parameters
  • Anhydrous Conditions: The success of the deprotonation step is entirely dependent on the exclusion of atmospheric moisture and the use of anhydrous solvents. Water will rapidly quench the sodium hydride and the cyclobutyl carbanion, halting the reaction.

  • Temperature Control: Initial cooling to 0 °C is crucial for managing the exothermicity of both the deprotonation and the initial phase of the SNAr reaction, preventing side reactions.

  • Stoichiometry: A slight excess of cyclobutanecarbonitrile and sodium hydride (1.1 and 1.2 equivalents, respectively) is used to ensure the complete consumption of the limiting reagent, 2,5-dibromopyridine.

  • Safety: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any sources of ignition. 2,5-Dibromopyridine is a skin and eye irritant. Standard laboratory safety practices are mandatory.

Conclusion

The protocol detailed herein provides a reliable and robust method for the synthesis of 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile. By leveraging a well-understood SNAr mechanism and maintaining strict control over critical experimental parameters, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and materials science. The self-validating nature of the protocol, from inert atmosphere setup to controlled quenching and purification, ensures a high degree of success and reproducibility.

References

  • Taylor, R., et al. (2006). 2,5‐Dibromopyridine as a key building block in the synthesis of 2,5‐disubstituted pyridine‐based liquid crystals. Liquid Crystals, 33(3), 299-307. [Link]

  • Giam, C. S., & Stout, J. L. (1970). A new synthesis of 2,5-disubstituted pyridines. Journal of the Chemical Society D: Chemical Communications, (8), 478a. [Link]

  • Stout, J. L., & Giam, C. S. (1970). A new synthesis of 2,5-disubstituted pyridines. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Reinehr, D., et al. (1995). Process for the preparation of 2,5-disubstituted pyridines.
  • Katiyar, P., & Singh, M. P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Letters in Organic Chemistry, 18(10), 822-829. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Cain, P. A., et al. (2007). Process for the preparation of 2-cyanopyridine derivatives.
  • ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanes. [Link]

  • Google Patents.
  • Nishio, M., et al. (2021). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances, 11(52), 32909-32912. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]

Sources

Application

Application Note: A Mechanistic Guide to the Synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile via Nucleophilic Aromatic Substitution

For: Researchers, scientists, and drug development professionals. Introduction The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Pyridine derivatives, in particular, are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules. This application note provides a detailed technical guide on the formation of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, a versatile building block featuring both a reactive bromine handle for further cross-coupling reactions and a cyclobutane motif, which can enhance metabolic stability and introduce three-dimensionality in drug candidates. We will explore the underlying reaction mechanism, provide a robust experimental protocol, and discuss key aspects of process control and characterization.

Reaction Overview: A Strategic SNAr Approach

The formation of the target molecule is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of a 2-halopyridine ring and the nucleophilicity of a carbanion generated from cyclobutanecarbonitrile.

Overall Transformation:

The bromine atom at the 5-position remains intact during this process, making it an orthogonal synthetic handle for subsequent modifications, such as Suzuki or Buchwald-Hartwig couplings.

Mechanistic Deep Dive: The Addition-Elimination Pathway

The SNAr reaction is a two-step addition-elimination process. Understanding each phase is critical for optimizing reaction conditions and troubleshooting potential issues.

Pillar 1: Activation of the Pyridine Ring

Aromatic rings like benzene are typically electron-rich and undergo electrophilic substitution. However, the pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), significantly reducing the electron density of the aromatic ring. This electron deficiency, or π-deficient character, makes the pyridine ring susceptible to attack by nucleophiles, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1] In the case of 2-halopyridines, the C2 position is highly activated for nucleophilic attack.

Pillar 2: Generation of the Nucleophile

The α-proton of cyclobutanecarbonitrile is weakly acidic. To generate the necessary carbanion for the nucleophilic attack, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is an excellent choice for this transformation.[2] It irreversibly deprotonates the cyclobutanecarbonitrile to form the corresponding sodium salt, which exists as a potent carbon-centered nucleophile. The use of a strong base like NaH ensures that a sufficient concentration of the active nucleophile is present to drive the reaction forward.[2][3]

Pillar 3: The Addition-Elimination Sequence
  • Nucleophilic Addition: The cyclobutanecarbonitrile carbanion attacks the electron-deficient C2 carbon of 5-bromo-2-chloropyridine, breaking the aromatic π-system and forming a tetrahedral carbon.

  • Formation of the Meisenheimer Complex: This addition results in a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

  • Elimination and Re-aromatization: The aromaticity is restored by the elimination of the leaving group, in this case, the chloride ion. The C-Cl bond is weaker than a potential C-F bond, making chloride a good leaving group in this context.[5] This step is typically fast and irreversible.

Visualization of the Reaction Mechanism

SNAr_Mechanism cluster_mechanism SₙAr Mechanism Nuc_precursor Cyclobutanecarbonitrile Nuc Cyclobutanecarbonitrile Anion Nuc_precursor->Nuc + NaH - H₂ (gas) Base NaH Electrophile 5-Bromo-2-chloropyridine Start Reactants Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining step) Product 1-(5-Bromopyridin-2-YL) cyclobutanecarbonitrile Intermediate->Product Elimination (- Cl⁻)

Caption: The SₙAr mechanism for the formation of the title compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible. The causality behind key steps is explained to ensure both success and safety.

Materials and Reagents
ReagentCAS No.Mol. WeightMolarityEquiv.Notes
Sodium Hydride (60% in oil)7646-69-724.00-1.2Pyrophoric, handle with care.
Anhydrous Tetrahydrofuran (THF)109-99-972.11--Use a freshly opened bottle or dried over molecular sieves.
Cyclobutanecarbonitrile5531-63-581.12-1.1Ensure it is anhydrous.
5-Bromo-2-chloropyridine53256-43-6192.45-1.0Limiting reagent.
Saturated NH₄Cl (aq)6035-71-8---For quenching.
Ethyl Acetate141-78-688.11--For extraction.
Brine----For washing.
Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: Sodium hydride reacts violently with water and air.[6] The carbanion intermediate is also sensitive to moisture and oxygen. An inert atmosphere is crucial to prevent side reactions and ensure safety.

  • Preparation of Sodium Hydride: In the flask, suspend sodium hydride (1.2 equiv.) in anhydrous THF. Stir the suspension for 10 minutes to ensure it is well-dispersed.

  • Generation of the Carbanion: Cool the suspension to 0 °C using an ice bath. Add cyclobutanecarbonitrile (1.1 equiv.) dropwise via the dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

    • Causality: The slow, cooled addition controls the exothermic reaction and the rate of hydrogen gas evolution. Stirring ensures complete deprotonation to form the nucleophile.

  • Nucleophilic Aromatic Substitution: Cool the reaction mixture back to 0 °C. Dissolve 5-bromo-2-chloropyridine (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction Progression: Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromo-2-chloropyridine) is consumed.

    • Causality: Heating is often required to overcome the activation energy for the SNAr reaction on less activated pyridine rings.[7]

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

    • Safety Note: The quenching of excess sodium hydride is highly exothermic and produces hydrogen gas. Perform this step slowly and behind a blast shield. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). c. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.
Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Flame-Dried Glassware under N₂/Ar B 2. Add NaH and Anhydrous THF A->B C 3. Cool to 0°C B->C D 4. Add Cyclobutanecarbonitrile (Stir 1.5h, 0°C to RT) C->D E 5. Re-cool to 0°C D->E F 6. Add 5-Bromo-2-chloropyridine E->F G 7. Heat to 50-60°C & Monitor F->G H 8. Cool to 0°C & Quench (NH₄Cl) G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash, Dry, & Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Caption: A streamlined workflow for the synthesis of the target molecule.

Data Interpretation & Characterization

Expected Results

Based on similar SNAr reactions, this synthesis is expected to proceed in moderate to good yields (50-75%), depending on the purity of reagents and strict adherence to anhydrous and inert conditions.

Characterization Data

The identity and purity of the final product, 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (C₁₀H₉BrN₂), should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the pyridyl protons (typically in the δ 7.5-8.5 ppm range) and the cyclobutyl protons (in the δ 2.0-3.0 ppm range).
¹³C NMR Resonances for the pyridine ring carbons, the quaternary carbon of the cyclobutane ring attached to the pyridine, the nitrile carbon (typically δ > 120 ppm), and the CH₂ groups of the cyclobutane ring.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass, showing the characteristic isotopic pattern for a compound containing one bromine atom.
FT-IR A sharp absorption band around 2240-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

Troubleshooting and Optimization

IssueProbable Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive sodium hydride (due to moisture).2. Incomplete deprotonation of cyclobutanecarbonitrile.3. Insufficient reaction temperature or time.1. Use fresh NaH or wash the dispersion with anhydrous hexanes to remove the mineral oil and any surface oxides.2. Increase stirring time after adding cyclobutanecarbonitrile; consider using a slight excess of NaH.3. Increase reaction temperature incrementally (e.g., to 80 °C, the boiling point of THF) and monitor for longer periods.
Formation of Side Products 1. Presence of water leading to quenching of the carbanion and hydrolysis of the nitrile.2. Dual reactivity of NaH as a reducing agent.1. Ensure all reagents and solvents are rigorously dried. Maintain a robust inert atmosphere.2. Use the minimum effective amount of NaH and maintain temperature control.
Low Isolated Yield 1. Incomplete extraction of the product.2. Product loss during chromatographic purification.1. Perform multiple extractions with ethyl acetate.2. Use a less polar eluent system initially to ensure good separation from nonpolar impurities.

Conclusion

The synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is efficiently achieved through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The key to a successful synthesis lies in the careful control of reaction parameters, particularly the exclusion of atmospheric moisture and oxygen to ensure the effective generation and reaction of the cyclobutanecarbonitrile anion. This application note provides a comprehensive mechanistic understanding and a detailed, practical protocol to aid researchers in the successful synthesis of this valuable chemical intermediate.

References

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • P. Venturello and M. Barbero. Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a useful reducing agent.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile | 485828-81-7 | KUA82881. Biosynth.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • Application Notes and Protocols: The Use of Sodium Hydride in 3-Oxobutanenitrile Reactions. Benchchem.
  • SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox C
  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
  • Scheme 1. Synthesis of 2-substituted pyridines 2-4.
  • Sodium Hydride. Common Organic Chemistry.
  • Synthesis of 2-substituted pyridines by the reaction of N-fluoropyridinium fluoride with trimethylsilyl derivatives.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. American Chemical Society.
  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
  • 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride. PubChemLite.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • SNAr reactions of pi-deficient arom
  • Amination of 2-halopyridines. [a].
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • 485828-81-7|1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile. BLDpharm.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2. ChemicalBook.
  • 1-(5-Bromopyridin-2-yl)ethan-1-one. TCI Chemicals.

Sources

Method

The Strategic Utility of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in Modern Synthetic Chemistry

Abstract 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile has emerged as a highly versatile and strategically important building block in the landscape of modern medicinal chemistry. Its unique trifunctional architecture,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile has emerged as a highly versatile and strategically important building block in the landscape of modern medicinal chemistry. Its unique trifunctional architecture, comprising a reactive bromopyridine handle, a synthetically malleable nitrile group, and a conformationally rigid cyclobutane scaffold, offers a powerful platform for the rapid construction of complex molecular entities. This technical guide provides an in-depth exploration of the synthetic utility of this building block, with a particular focus on its application in the synthesis of pioneering therapeutic agents, such as Janus kinase (JAK) inhibitors. Detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nitrile group manipulations, are presented. This document is intended to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively leverage this potent synthetic intermediate in their research and development endeavors.

Introduction: A Trifecta of Functionality for Drug Discovery

The pyridine ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of a bromine atom provides a versatile handle for a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2] Complementing this is the cyclobutane motif, which is increasingly recognized for its ability to impart favorable pharmacokinetic properties, such as metabolic stability and conformational rigidity, into drug candidates.[3] The nitrile group further enhances the synthetic potential of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, serving as a precursor to a variety of essential functional groups, including carboxylic acids and primary amines.[4][5]

The convergence of these three functionalities in a single, readily accessible molecule makes 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile a building block of significant interest, particularly in the synthesis of targeted therapies. A prime example of its application is in the development of Janus kinase (JAK) inhibitors, a class of drugs that has shown remarkable efficacy in the treatment of autoimmune diseases and myeloproliferative neoplasms.[6]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile serves as a linchpin for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the facile introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl and heteroaryl-aryl structures.[7][8] The reaction of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile with various arylboronic acids or esters provides a direct route to a diverse library of 5-aryl-2-(cyclobutyl)picolinonitriles.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile with an arylboronic acid.

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 equiv), the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-aminopyridine.[9]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst SystemSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosDioxane/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂DME/H₂O9080-90
33-Thienylboronic acidNiCl₂(PCy₃)₂t-Amyl Alcohol10075-85

Yields are typical and may vary depending on the specific substrate and reaction conditions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile - Arylboronic Acid - Base (e.g., K₃PO₄) solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) reagents->solvent catalyst Add Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) solvent->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert heat Heat and Stir (e.g., 100 °C, 8-16 h) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool and Filter monitor->cool extract Aqueous Extraction cool->extract purify Column Chromatography extract->purify product Isolated 5-Aryl-2-(cyclobutyl)picolinonitrile purify->product caption General workflow for Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful means of introducing alkynyl groups, which are valuable precursors for further synthetic manipulations and can also serve as key pharmacophoric elements.[10][11] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[12]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile with a terminal alkyne.

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • To a dry Schlenk flask, add 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 equiv), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous solvent and the base (TEA or DIPEA).

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-(cyclobutyl)picolinonitrile.[1]

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Br Pd(II)(Py-R)BrL₂ Pd0->PdII_Br PdII_alkyne Pd(II)(Py-R)(C≡CR')L₂ PdII_Br->PdII_alkyne Transmetalation Product 5-Alkynyl-2-(cyclobutyl) picolinonitrile PdII_alkyne->Product Reductive Elimination CuI Cu(I)X Cu_alkyne Cu(I)C≡CR' CuI->Cu_alkyne Cu_alkyne->PdII_Br Cu_alkyne->CuI Bromopyridine 1-(5-Bromopyridin-2-YL) cyclobutanecarbonitrile Bromopyridine->PdII_Br Oxidative Addition Alkyne Terminal Alkyne (HC≡CR') Alkyne->Cu_alkyne Base Base (e.g., TEA) Base->Cu_alkyne Product->Pd0 caption Catalytic cycle of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, a common motif in pharmaceuticals.[13][14] This reaction allows for the coupling of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile with a wide range of primary and secondary amines.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos or other suitable phosphine ligand (2-6 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, the amine, the base, Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-(cyclobutyl)picolinonitrile derivative.[13]

Transformations of the Nitrile Group

The nitrile functionality of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a versatile synthetic handle that can be readily converted into other valuable functional groups.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[4][15] This transformation is a key step in the synthesis of many pharmaceutical intermediates.

Protocol 4: Acidic Hydrolysis of the Nitrile

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile derivative

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask, suspend the nitrile in a mixture of concentrated acid and water.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the desired carboxylic acid.

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to a key functional group for further derivatization.

Protocol 5: Reduction of the Nitrile with LiAlH₄

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the nitrile in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be further purified by chromatography or crystallization.[13]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The synthetic methodologies described above are instrumental in the synthesis of complex drug molecules. A notable example is the use of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile and its derivatives in the preparation of Janus kinase (JAK) inhibitors.[4][6] The core structure of many JAK inhibitors features a substituted pyridine or pyrimidine ring linked to a functionalized side chain.

JAK_Inhibitor_Synthesis cluster_cross_coupling Cross-Coupling cluster_nitrile_transformation Nitrile Transformation start 1-(5-Bromopyridin-2-YL) cyclobutanecarbonitrile suzuki Suzuki Coupling (with Pyrrolopyrimidine Boronic Ester) start->suzuki intermediate1 Coupled Intermediate suzuki->intermediate1 hydrolysis Hydrolysis to Carboxylic Acid intermediate1->hydrolysis reduction Reduction to Amine intermediate1->reduction final_product JAK Inhibitor Core Scaffold hydrolysis->final_product reduction->final_product caption Synthetic strategy for JAK inhibitors.

Caption: Synthetic strategy for JAK inhibitors.

The bromopyridine moiety allows for a key Suzuki coupling reaction with a pyrrolopyrimidine boronic ester, forming the core heterocyclic structure of the inhibitor. Subsequently, the nitrile group can be transformed into a primary amine or other functionalities required for potent biological activity.

Conclusion

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a powerful and versatile building block that offers multiple avenues for the efficient synthesis of complex, biologically active molecules. Its strategic combination of a reactive bromine handle, a transformable nitrile group, and a desirable cyclobutane scaffold provides medicinal chemists with a valuable tool for accelerating drug discovery programs. The protocols and applications detailed in this guide are intended to serve as a practical resource for researchers seeking to harness the full synthetic potential of this remarkable intermediate.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • PubMed. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cycle for the reaction of water with 2-cyanopyridine over CeO2. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • American Chemical Society. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 1-(5-Bromopyridin-3-yl)cyclobutanecarbonitrile (CAS No. 1257431-99-4) Suppliers. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in Medicinal Chemistry

Introduction: A Versatile Scaffold for Targeted Drug Discovery In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors relies on the use of versatile and functionalized building...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors relies on the use of versatile and functionalized building blocks. 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is one such scaffold that has garnered significant interest.[1] Its unique combination of a reactive bromopyridine moiety, a structurally rigid cyclobutane ring, and a nitrile group makes it a valuable starting material for the synthesis of complex therapeutic agents. The pyridine ring, in particular, is a common feature in many enzyme inhibitors, often acting as a key pharmacophore that interacts with the active site of the target protein.[2][3][4] This document provides an in-depth guide to the applications of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, with a focus on its role in the development of inhibitors for a critical enzyme in steroid biosynthesis.

Therapeutic Target Spotlight: 11β-Hydroxylase (CYP11B1)

A primary application of scaffolds related to 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is in the development of inhibitors for 11β-hydroxylase, also known as CYP11B1. This enzyme plays a pivotal role in the endocrine system, specifically in the adrenal cortex where it catalyzes the final step of cortisol biosynthesis – the conversion of 11-deoxycortisol to cortisol.[5]

Overproduction of cortisol leads to a debilitating condition known as Cushing's syndrome, characterized by a range of metabolic, cardiovascular, and psychiatric complications.[6] Therefore, the inhibition of CYP11B1 presents a direct and effective therapeutic strategy for lowering cortisol levels and managing the symptoms of this disease. The clinical relevance of targeting CYP11B1 is underscored by the development and approval of drugs like Osilodrostat, which effectively control cortisol production in patients with Cushing's syndrome.[6][7]

Mechanism of Action: The Role of the Pyridine Moiety

Pyridine-based compounds are well-documented inhibitors of cytochrome P450 (CYP) enzymes, a superfamily that includes CYP11B1. The inhibitory mechanism often involves the nitrogen atom of the pyridine ring coordinating with the heme iron atom at the core of the enzyme's active site.[5] This interaction prevents the binding and subsequent hydroxylation of the natural substrate, thereby blocking the enzymatic reaction. The specific substituents on the pyridine ring and the overall molecular structure of the inhibitor dictate its potency and selectivity for CYP11B1 over other closely related CYP enzymes, such as aldosterone synthase (CYP11B2).[2][4]

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile as a Key Intermediate for Osilodrostat (LCI-699)

The therapeutic potential of the 1-(5-bromopyridin-2-yl)cyclobutane core is exemplified by its presence in the structure of Osilodrostat (Isturisa®).[7][8] Osilodrostat is a potent, orally active inhibitor of CYP11B1 approved for the treatment of Cushing's disease.[6][7] While the final drug molecule is a more complex derivative, 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile represents a critical starting material or a closely related structural motif for its synthesis.

The structural features of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile contribute to its utility in drug design:

  • Bromopyridine Moiety: The bromine atom serves as a versatile chemical handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[9] This allows for the exploration of a wide chemical space to optimize the inhibitor's binding affinity and pharmacokinetic properties.

  • Cyclobutane Ring: The four-membered ring introduces conformational rigidity to the molecule, which can lead to a more favorable entropic profile upon binding to the target enzyme.[7] This rigidity helps to pre-organize the pharmacophoric elements in a conformation that is optimal for binding, potentially increasing potency.

  • Nitrile Group: The nitrile group can be a pharmacophore itself or can be chemically transformed into other functional groups, such as a carboxylic acid or an amine, to further modulate the compound's properties.

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in the synthesis and evaluation of potential CYP11B1 inhibitors.

Protocol 1: Synthesis of a Phenyl-Substituted Derivative via Suzuki Coupling

This protocol describes a general method for the functionalization of the bromopyridine ring, a key step in the elaboration of the core scaffold into a more complex inhibitor.

Objective: To synthesize 1-(5-(4-cyanophenyl)pyridin-2-yl)cyclobutanecarbonitrile.

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired product.

  • Characterize the final compound by NMR and mass spectrometry.

Protocol 2: In Vitro CYP11B1 Inhibition Assay

This protocol details a method to assess the inhibitory potency of newly synthesized compounds against recombinant human CYP11B1.

Objective: To determine the IC50 value of a test compound against CYP11B1.

Materials:

  • Recombinant human CYP11B1 enzyme

  • 11-Deoxycortisol (substrate)

  • NADPH

  • Test compound dissolved in DMSO

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., a deuterated cortisol)

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the potassium phosphate buffer, NADPH, and the test compound at various concentrations.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding 11-deoxycortisol to each well.

  • Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the amount of cortisol produced using a validated HPLC-MS/MS method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Protocol 3: Cellular Assay for Cortisol Production in NCI-H295R Cells

This protocol provides a method to evaluate the efficacy of a test compound in a more physiologically relevant cellular context.

Objective: To measure the inhibition of cortisol production by a test compound in a human adrenocortical cell line.

Materials:

  • NCI-H295R human adrenocortical carcinoma cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and other necessary components

  • Forskolin (to stimulate steroidogenesis)

  • Test compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Cortisol ELISA kit or HPLC-MS/MS system

Procedure:

  • Seed NCI-H295R cells in a 24-well plate and allow them to adhere and grow to a suitable confluency.

  • Wash the cells with PBS and replace the growth medium with a serum-free medium containing the test compound at various concentrations.

  • Pre-incubate the cells with the test compound for 1-2 hours.

  • Stimulate cortisol production by adding forskolin to the medium.

  • Incubate the cells for 24-48 hours at 37 °C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of cortisol in the supernatant using a commercial ELISA kit or by HPLC-MS/MS.

  • Determine the IC50 value of the test compound for cortisol production inhibition.

Data Presentation

Table 1: Physicochemical Properties of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

PropertyValue
CAS Number 485828-81-7
Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Appearance Off-white to white solid
Purity ≥97%
Storage Store at room temperature in a dry, well-ventilated place

Table 2: Hypothetical In Vitro Inhibitory Activity of a Synthesized Derivative

CompoundCYP11B1 IC50 (nM)CYP11B2 IC50 (nM)Selectivity (CYP11B2/CYP11B1)
Synthesized Derivative 1530020
Osilodrostat (Reference) 2.53514

Visualizations

Cortisol_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 / CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Inhibitor 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile -derived Inhibitor Inhibitor->Cortisol Inhibition

Caption: Cortisol biosynthesis pathway highlighting the inhibitory action on CYP11B1.

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start 1-(5-Bromopyridin-2-YL) cyclobutanecarbonitrile Reaction Suzuki Coupling (Protocol 1) Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR & Mass Spectrometry Purification->Characterization InVitro In Vitro CYP11B1 Assay (Protocol 2) Characterization->InVitro Cellular Cellular Cortisol Assay (Protocol 3) Characterization->Cellular DataAnalysis IC50 Determination InVitro->DataAnalysis Cellular->DataAnalysis SAR SAR DataAnalysis->SAR Structure-Activity Relationship (SAR)

Caption: Workflow for synthesis and evaluation of CYP11B1 inhibitors.

References

  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. ResearchGate. Available at: [Link]

  • Inhibition of human CYP11B1 and CYP11B2 by references I–III... ResearchGate. Available at: [Link]

  • Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Osilodrostat, optionally in the form of a pharmaceutically acceptable salt, including osilodrostat dihydrogen phosphate. Google Patents.
  • under 37 cfr 1.10. Regulations.gov. Available at: [Link]

  • OSILODROSTAT. precisionFDA. Available at: [Link]

  • OSILODROSTAT for Treatment of Cushing's Syndrome. New Drug Approvals. Available at: [Link]

  • Byrostatin analogues, synthetic methods and uses. Google Patents.
  • Osilodrostat for the treatment of Cushing's disease: efficacy, stability, and persistence. The Lancet Diabetes & Endocrinology. Available at: [Link]

Sources

Method

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in the synthesis of kinase inhibitors

An In-Depth Guide to the Application of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in the Synthesis of Advanced Kinase Inhibitors Authored by: A Senior Application Scientist Introduction: The Strategic Importance of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in the Synthesis of Advanced Kinase Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them prime targets for therapeutic intervention in a host of diseases, most notably cancer.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized modern medicine, with dozens of approved drugs targeting specific kinases involved in oncogenesis.[4][5][6] A key strategy in the medicinal chemist's arsenal is the use of "privileged scaffolds"—molecular frameworks that are pre-validated to bind to the highly conserved ATP-binding site of kinases.[7][8]

This application note focuses on one such strategic building block: 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile . This versatile intermediate provides a robust starting point for the synthesis of a new generation of kinase inhibitors. Its structure is ingeniously designed for convergent synthesis, where distinct functionalities contribute to both the synthetic strategy and the final biological activity.

  • The 5-Bromopyridine Moiety : The 2,5-disubstituted pyridine ring is a classic "hinge-binding" element, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[7] The bromine atom at the 5-position serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis.[9][10][11][12]

  • The Cyclobutanecarbonitrile Group : The cyclobutyl ring introduces a degree of three-dimensional complexity and conformational rigidity.[13] This puckered structure can establish favorable hydrophobic and van der Waals interactions within the kinase active site, often leading to improved potency and selectivity.[13] The nitrile group can act as a synthetic precursor for other functionalities or contribute to binding interactions.

The utility of this building block is exemplified in the synthesis of inhibitors targeting Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling and a validated target in B-cell malignancies.[5][6][14][15]

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most powerful and widely used method to functionalize the 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile core is the Suzuki-Miyaura cross-coupling reaction.[11][16] This reaction forges a carbon-carbon bond between the sp²-hybridized carbon of the bromopyridine and an organoboron species, typically an aryl or heteroaryl boronic acid. This method is favored in pharmaceutical manufacturing for its mild conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids.[10][12][17]

The "Why": Mechanistic Insights into the Suzuki-Miyaura Reaction

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is a sequence of three key steps occurring at the palladium center.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition R¹-X pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_add->pd_complex transmetalation Transmetalation R²-B(OR)₂ + Base pd_complex->transmetalation trans_complex R¹-Pd(II)L₂-R² transmetalation->trans_complex reductive_elim Reductive Elimination trans_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium complex, displacing the halide. This step requires activation of the organoboron compound by a base (e.g., K₂CO₃, Na₂CO₃), which forms a more nucleophilic "ate" complex.[9][16]

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Detailed Application Protocol: Synthesis of a Biaryl Kinase Inhibitor Intermediate

This protocol provides a robust, generalized procedure for the Suzuki-Miyaura coupling of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

Objective

To synthesize a 1-(5-Arylpyridin-2-yl)cyclobutanecarbonitrile core, a key intermediate for various kinase inhibitors.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile237.101.05.01.186 g
Arylboronic AcidVaries1.26.0Varies
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.030.15173 mg
Potassium Carbonate (K₂CO₃), anhydrous138.212.512.51.728 g
1,4-Dioxane, anhydrous88.11--40 mL
Water, degassed18.02--10 mL
Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Catalyst Addition : Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 equiv.). The choice of a pre-catalyst like Pd(PPh₃)₄ is for convenience and reliability.[18]

  • Solvent Addition : Add the anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Degassing : Bubble argon through the stirred solution for another 15 minutes to ensure all dissolved oxygen is removed.

  • Reaction Execution : Heat the reaction mixture to 90-100 °C using an oil bath and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting bromopyridine is consumed (typically 6-12 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute with 50 mL of water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification :

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to yield the pure biaryl product.

Application in Covalent BTK Inhibitor Synthesis

The synthesized biaryl intermediate is a direct precursor to potent kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK). BTK is a key node in the B-cell receptor signaling pathway, and its inhibition blocks the proliferation and survival of malignant B-cells.[4][19][20]

BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Outcome Cell Proliferation & Survival Downstream->Outcome Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Covalently Inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

The next synthetic step often involves coupling the biaryl intermediate with a heterocyclic core, such as a pyrazolopyrimidine, which is present in the groundbreaking BTK inhibitor, Ibrutinib.[4][21][22] The final stage of the synthesis typically involves the installation of a reactive electrophilic group, or "warhead," such as an acrylamide.[23][24] This group forms a permanent, covalent bond with a specific cysteine residue (Cys481 in BTK) in the active site, leading to irreversible inhibition.[4][25][26] This covalent mechanism provides high potency and a prolonged duration of action.[1][25]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (Pd(0) oxidized to Pd(II)).Use fresh catalyst. Ensure the reaction is rigorously deoxygenated.
Insufficiently active boronic acid.Use a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., Toluene/EtOH/H₂O).
Formation of Homocoupling Reaction temperature is too high or prolonged.Reduce the reaction temperature. Monitor carefully and stop the reaction upon completion of the starting material.
Debromination of Starting Material Presence of protic sources and catalyst degradation.Ensure anhydrous solvents are used. Screen different phosphine ligands that can stabilize the catalyst.
Difficult Purification Close polarity of product and byproducts.Optimize the chromatography eluent system. Consider recrystallization if the product is a solid.

Conclusion

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a high-value, strategically designed building block for modern drug discovery. Its successful application hinges on the mastery of robust synthetic methodologies, primarily the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and paying meticulous attention to experimental parameters such as inert atmosphere and reagent quality, researchers can efficiently construct complex molecular architectures. The intermediates derived from this scaffold serve as direct precursors to potent and selective kinase inhibitors, including next-generation covalent therapies for cancer and autoimmune diseases.

References

  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
  • General mechanism of covalent inhibition of a protein target by a...
  • Advances in covalent kinase inhibitors. Chemical Society Reviews (RSC Publishing).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Protein Kinase Inhibitor. Massive Bio.
  • Covalent inhibitors. Kinase Logistics Europe.
  • US20160264584A1 - Method for Preparing Ibrutinib.
  • Targeted covalent inhibitors. Wikipedia.
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068.
  • Ibrutinib Synthetic Routes. MedKoo Biosciences.
  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evalu
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Discovery of a Series of 2,5-diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase With in Vivo Antitumor Activity. PubMed.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces. PMC - PubMed Central.
  • Molecular Insights on the Conformational Transitions and Activity Regulation of the c-Met Kinase Induced by Ligand Binding. PubMed.
  • An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. PubMed.
  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. Semantic Scholar.

Sources

Application

Application Notes and Protocols for the Derivatization of the Nitrile Group in 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a br...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a bromopyridine moiety ripe for cross-coupling reactions and a sterically hindered cyclobutane ring, offers a unique three-dimensional profile. The nitrile group, however, is the key to a vast array of synthetic transformations, allowing for the introduction of diverse functionalities crucial for modulating the pharmacological properties of lead compounds. This guide provides detailed protocols and expert insights into the derivatization of this nitrile group, focusing on the synthesis of amides, carboxylic acids, primary amines, and tetrazoles. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and considerations for potential challenges.

I. Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to a primary amide, and then to a carboxylic acid.[1][2] Controlling the reaction to selectively isolate the amide can be challenging, as the conditions required for the initial hydrolysis often promote further reaction to the carboxylic acid.[3]

A. Selective Hydrolysis to 1-(5-Bromopyridin-2-YL)cyclobutane-1-carboxamide

Achieving a high yield of the primary amide requires milder reaction conditions to prevent over-hydrolysis. A common and effective method involves the use of a basic solution of hydrogen peroxide.

Reaction Rationale: The hydroperoxide anion, formed by the deprotonation of hydrogen peroxide, is a potent nucleophile that attacks the electrophilic carbon of the nitrile. The resulting intermediate is then protonated to yield the amide. This method is often preferred over strong acid or base hydrolysis for its milder conditions and higher selectivity for the amide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Reagent Addition: To the stirred solution, add sodium hydroxide (1.2 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 eq) at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1-(5-Bromopyridin-2-YL)cyclobutane-1-carboxamide.

Data Summary Table:

ParameterValue
Starting Material1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Product1-(5-Bromopyridin-2-YL)cyclobutane-1-carboxamide
Key ReagentsNaOH, H₂O₂
SolventEthanol/Water
TemperatureRoom Temperature to mild heating (40-50 °C)
Typical Yield70-85%

Visualization of the Workflow:

selective_hydrolysis start 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile reagents NaOH, H₂O₂ Ethanol/Water, RT start->reagents Reaction workup Quench (Na₂SO₃) Extraction (EtOAc) reagents->workup Completion purification Column Chromatography workup->purification product 1-(5-Bromopyridin-2-YL)cyclobutane-1-carboxamide purification->product

Caption: Workflow for the selective hydrolysis of the nitrile to the corresponding primary amide.

B. Complete Hydrolysis to 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid

For the synthesis of the carboxylic acid, more forcing conditions are required to drive the hydrolysis of the intermediate amide. Both acidic and basic conditions can be employed.

Reaction Rationale (Acid-Catalyzed): Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the nucleophilic attack by water. The initially formed amide is then further hydrolyzed under the acidic conditions to the carboxylic acid.[1]

Experimental Protocol (Acid-Catalyzed):

  • Reaction Setup: To a solution of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 eq) in a mixture of acetic acid and water (1:1 v/v), add concentrated sulfuric acid (5.0 eq) cautiously.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the intermediate amide by TLC or HPLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Adjust the pH of the solution to ~4-5 with a concentrated aqueous solution of sodium hydroxide. The product may precipitate out of the solution. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid.

Data Summary Table:

ParameterValue
Starting Material1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Product1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid
Key ReagentsH₂SO₄, Acetic Acid, Water
TemperatureReflux (110-120 °C)
Typical Yield65-80%

Visualization of the Transformation:

complete_hydrolysis nitrile 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile C₁₀H₉BrN₂ amide Intermediate Amide C₁₀H₁₁BrN₂O nitrile->amide H₃O⁺, Δ (Fast) acid 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid C₁₀H₁₀BrNO₂ amide->acid H₃O⁺, Δ (Slower)

Caption: Stepwise conversion of the nitrile to the carboxylic acid via an amide intermediate under acidic conditions.

II. Reduction of the Nitrile Group to a Primary Amine

The reduction of a nitrile to a primary amine is a powerful transformation for introducing a basic nitrogen atom, a common feature in many pharmaceuticals. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of achieving this transformation efficiently.[4]

Reaction Rationale: The hydride from LiAlH₄ adds to the electrophilic carbon of the nitrile. A second hydride addition to the intermediate imine, followed by an aqueous workup, yields the primary amine.[5] Due to the high reactivity of LiAlH₄, this reaction must be carried out under anhydrous conditions.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC, quenching a small aliquot with water and extracting with ethyl acetate.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to give pure (1-(5-Bromopyridin-2-YL)cyclobutyl)methanamine.

Data Summary Table:

ParameterValue
Starting Material1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Product(1-(5-Bromopyridin-2-YL)cyclobutyl)methanamine
Key ReagentsLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Typical Yield75-90%

Visualization of the Reduction Workflow:

reduction_workflow cluster_reaction Anhydrous Reaction cluster_workup Aqueous Work-up start 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in THF reagent LiAlH₄ in THF 0 °C to RT start->reagent quench Sequential addition of H₂O, 15% NaOH, H₂O reagent->quench filtration Filtration through Celite® quench->filtration purification Column Chromatography filtration->purification product (1-(5-Bromopyridin-2-YL)cyclobutyl)methanamine purification->product

Caption: A schematic representation of the LiAlH₄ reduction of the nitrile to the primary amine, highlighting the anhydrous reaction conditions and the specific aqueous work-up procedure.

III. Synthesis of a Tetrazole Ring via [3+2] Cycloaddition

Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. They can be synthesized from nitriles via a [3+2] cycloaddition reaction with an azide salt.

Reaction Rationale: The reaction is typically catalyzed by a Lewis acid, such as a zinc salt, which coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion. The subsequent cyclization and protonation yield the tetrazole ring.[6]

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.1 eq) in N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 120-130 °C for 12-24 hours. Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions. The reaction should be conducted in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Acidify the solution to pH 2-3 with 1M hydrochloric acid. A precipitate should form. Collect the solid by filtration and wash with cold water. The crude product can be recrystallized from ethanol to afford pure 5-(1-(5-bromopyridin-2-yl)cyclobutyl)-1H-tetrazole.

Data Summary Table:

ParameterValue
Starting Material1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Product5-(1-(5-bromopyridin-2-yl)cyclobutyl)-1H-tetrazole
Key ReagentsSodium Azide (NaN₃), Zinc Bromide (ZnBr₂)
SolventN,N-Dimethylformamide (DMF)
Temperature120-130 °C
Typical Yield60-75%

Visualization of the Cycloaddition:

tetrazole_synthesis nitrile 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile R-C≡N reagents {NaN₃, ZnBr₂ | DMF, Δ} nitrile->reagents [3+2] Cycloaddition tetrazole 5-(1-(5-bromopyridin-2-yl)cyclobutyl)-1H-tetrazole R-Tetrazole reagents->tetrazole

Caption: The conversion of the nitrile to a tetrazole via a zinc-catalyzed [3+2] cycloaddition with sodium azide.

Conclusion

The derivatization of the nitrile group in 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile opens up a wide range of possibilities for analog synthesis in drug discovery programs. The protocols detailed in this guide provide robust and reliable methods for accessing key functional groups: amides, carboxylic acids, primary amines, and tetrazoles. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can effectively utilize this versatile building block to create novel and potent therapeutic agents.

References

  • Feng, C., Yan, B., Yin, G., Chen, J., & Ji, M. (2018). Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles. Synlett, 29(17), 2257-2264. Available at: [Link]

  • Guo, B., & Otten, E. (2020). Catalytic Conversion of Nitriles by Metal Pincer Complexes. University of Groningen. Available at: [Link]

  • The Organic Chemistry Tutor. (2025, May 1). Reduction of nitriles to amines using LiAlH4. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • J Michelle Leslie. (2020, October 5). Acid-catalyzed nitrile hydrolysis. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. YouTube. Available at: [Link]

  • Student Theses Faculty of Science and Engineering. (2024, June 20). Derivatization of nitrile-sugars. Retrieved from [Link]

  • Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • PMC - NIH. (n.d.). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Retrieved from [Link]

  • Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Reagents and Derivatization Procedures in Drug Analysis. Retrieved from [Link]

  • Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • ResearchGate. (2025, August 9). Microwave-assisted synthesis of 2-(4,5-dihydro- 5-(tetrazolo[1,5-a] quinoline-4-yl)-1H-pyrazol-3-yl)- Substituted phenols. Retrieved from [Link]

  • ResearchGate. (2015, July 28). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Retrieved from [Link]

  • FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Common Conditions. (n.d.). Nitrile to Amide. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Retrieved from [Link]

  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

Sources

Method

chromatographic purification of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

An Application Note and Protocol for the Chromatographic Purification of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile Introduction 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a versatile heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Purification of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Introduction

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a versatile heterocyclic building block used in the synthesis of novel chemical entities for drug discovery and development.[1] Its structure, featuring a basic pyridine ring and a polar nitrile group, presents unique challenges for chromatographic purification. The basic nitrogen atom on the pyridine ring (pKa typically between 5 and 6) can interact strongly with acidic residual silanol groups on standard silica-based stationary phases, leading to significant peak tailing and poor separation efficiency.[2][3]

This application note provides a detailed, field-proven protocol for the efficient purification of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile using reverse-phase high-performance liquid chromatography (RP-HPLC). It further describes a robust ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for subsequent purity verification. The methodologies herein are designed to provide high recovery, excellent purity, and symmetrical peak shapes by carefully controlling mobile phase pH and selecting an appropriate stationary phase.

Compound Properties

A summary of the key physicochemical properties of the target compound is essential for method development.

PropertyValueReference
Chemical Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol [4]
Structure (SMILES) N#CC1(C2=NC=C(Br)C=C2)CCC1[4]
Appearance Research chemical, typically a solid
Key Features Basic pyridine moiety, polar nitrile group, hydrophobic cyclobutane and bromophenyl rings

Chromatographic Principles and Strategy

The primary challenge in purifying pyridine derivatives is mitigating the interaction between the basic analyte and the stationary phase.[3]

  • Silanol Interaction: Standard silica-based columns have residual silanol groups (Si-OH) that are acidic. The basic nitrogen of the pyridine ring can be protonated and then interact ionically with deprotonated silanols (Si-O⁻), causing peak tailing.[3][5]

  • Strategy - pH Control: A key strategy is to suppress this interaction by controlling the mobile phase pH. By adding an acid like formic acid or acetic acid (typically 0.1% v/v), the mobile phase pH is lowered (e.g., to pH 2.5-3.0).[3][6] This protonates the silanol groups, minimizing their ability to interact with the protonated basic analyte, resulting in improved peak symmetry.[3]

  • Stationary Phase Selection:

    • Reverse-Phase (RP): A C18 column is the workhorse of RP-HPLC and is an excellent starting point.[7] Modern, high-purity, end-capped C18 columns are preferred as they have minimal residual silanol activity, which is beneficial for analyzing basic compounds.[3]

    • Normal-Phase (NP) / HILIC: While NP chromatography on silica is an option, it often exacerbates the peak tailing issue for basic compounds.[8][9] Cyano (CN) phases can be used in both NP and RP modes and offer an alternative selectivity due to dipole-dipole and π-π interactions.[10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative for retaining polar compounds that may not be well-retained in RP mode.[12] For this specific molecule, which possesses both hydrophobic (bromophenyl, cyclobutane) and polar (nitrile, pyridine) character, RP-HPLC provides a robust and predictable separation mechanism.

The following workflow outlines the comprehensive strategy from initial purification to final purity confirmation.

G cluster_0 Part 1: Preparative Purification cluster_1 Part 2: Purity Analysis & Verification Crude Crude Synthesis Product (Dissolved in DMSO/Mobile Phase) Prep_HPLC Preparative RP-HPLC System (C18 Column, Acidified Mobile Phase) Crude->Prep_HPLC Inject Collection Automated Fraction Collection (Triggered by UV Detection) Prep_HPLC->Collection Elute Fractions Collected Fractions Collection->Fractions Aliquot Aliquot from Purified Fractions Fractions->Aliquot Sample UPLC_MS UPLC-MS Analysis (Fast Gradient, MS Detection) Aliquot->UPLC_MS Inject Data_Analysis Data Analysis (Purity %, Mass Confirmation) UPLC_MS->Data_Analysis Pure_Product Pure Compound (>95%) (Pool Fractions & Evaporate) Data_Analysis->Pure_Product Confirm Purity

Caption: High-level workflow for purification and analysis.

Protocol 1: Preparative RP-HPLC Purification

This protocol details the purification of crude 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile on a preparative scale.

1. Materials and Equipment

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). A high-purity, end-capped silica is strongly recommended.[3]

  • Solvents: HPLC-grade acetonitrile (ACN), water, and formic acid (FA).

  • Sample Solvent: Dimethyl sulfoxide (DMSO) or a mixture of ACN/water.

  • Vials: Appropriate vials for sample injection and fraction collection.

2. Mobile Phase Preparation

  • Mobile Phase A (MPA): Water with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas thoroughly.

  • Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas thoroughly.

3. Sample Preparation

  • Accurately weigh the crude compound.

  • Dissolve in a minimal amount of DMSO or the initial mobile phase composition (e.g., 90% MPA / 10% MPB) to a final concentration suitable for preparative loading (e.g., 20-50 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

4. Chromatographic Method The following parameters provide a robust starting point and should be optimized based on the specific impurity profile of the crude material.

ParameterRecommended SettingRationale
Column Preparative C18, 250 x 21.2 mm, 5 µmStandard for preparative RP purification.
Flow Rate 20.0 mL/minAppropriate for the column dimension.
Detection UV at 254 nmThe bromopyridine moiety is expected to have strong UV absorbance at this wavelength.[2]
Column Temp. 25 °C (Ambient)A controlled temperature ensures run-to-run reproducibility.[6][13]
Injection Vol. 1-5 mLDependent on sample concentration and column loading capacity.
Gradient 10% to 95% B over 20 minA broad gradient to ensure elution of the target compound and separation from impurities.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90.0 10.0
20.0 5.0 95.0
25.0 5.0 95.0
26.0 90.0 10.0

| 30.0 | 90.0 | 10.0 |

5. Execution and Fraction Collection

  • Equilibrate the column with the initial mobile phase conditions (90% A / 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Initiate the gradient run.

  • Set the fraction collector to trigger based on the UV signal slope and/or threshold to collect the main peak corresponding to the target compound.

  • After the run, combine the fractions identified as containing the pure compound based on the chromatogram.

Protocol 2: UPLC-MS Purity Verification

This protocol is a self-validating step to confirm the purity and identity of the collected fractions. UPLC provides high-resolution separation, while MS confirms the molecular weight of the analyte.[14][15]

G Prep_Fraction Aliquot of Purified Fraction Dilution Dilute with Mobile Phase A/B (50:50) Prep_Fraction->Dilution Vial Transfer to UPLC-MS Vial Dilution->Vial UPLC_System UPLC System Vial->UPLC_System Inject 1-2 µL MS_Detector Mass Spectrometer (e.g., Q-TOF) UPLC_System->MS_Detector Eluent Data_Acquisition Acquire Data (UV and MS Spectra) MS_Detector->Data_Acquisition

Caption: Sample preparation and workflow for UPLC-MS analysis.

1. Materials and Equipment

  • UPLC-MS System: A UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).[16]

  • Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

2. Mobile Phase Preparation

  • Mobile Phase A (MPA): Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid (v/v).

3. Sample Preparation

  • Take a small aliquot (e.g., 10 µL) from the pooled, purified fractions.

  • Dilute it significantly with a 50:50 mixture of MPA/MPB to a final concentration of approximately 10-20 µg/mL.

  • Transfer to a UPLC-MS vial.

4. UPLC-MS Method

ParameterRecommended SettingRationale
Column UPLC C18, 50 x 2.1 mm, 1.7 µmProvides high efficiency and fast analysis times.[15]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Detection UV (DAD/PDA, 200-400 nm) & MS ScanDiode array provides spectral data; MS provides mass confirmation.[14]
Column Temp. 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Vol. 1 µLSmall volume prevents overloading the UPLC column and MS source.
Gradient 5% to 95% B over 5 minA fast, sharp gradient is sufficient for purity analysis.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)The basic pyridine nitrogen is readily protonated.
MS Scan Range 100 - 500 m/zCovers the expected mass of the target compound.

5. Data Analysis

  • Purity Assessment: Integrate the peak areas in the UV chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.

  • Identity Confirmation: Extract the mass spectrum for the main peak. Look for the protonated molecular ion [M+H]⁺. For C₁₀H₉BrN₂, the expected m/z is ~237.00 (for ⁷⁹Br) and ~239.00 (for ⁸¹Br), appearing as a characteristic isotopic doublet with a ~1:1 ratio.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Significant Peak Tailing 1. Insufficient mobile phase acidity.2. Column has high silanol activity.3. Column overload.1. Ensure 0.1% formic or acetic acid is used. Consider switching to 0.05% TFA for stronger ion pairing (note: TFA is not ideal for MS and can be difficult to remove from the column).[5]2. Switch to a modern, fully end-capped C18 column or a pH-stable column.[3]3. Reduce the injection mass/volume.
Poor Resolution 1. Inappropriate gradient slope.2. Unsuitable stationary phase.1. Make the gradient shallower (e.g., increase run time from 20 to 30 min) to improve separation between closely eluting peaks.2. Try a different stationary phase (e.g., a Phenyl or Cyano column) to alter selectivity.[3][10]
Low Recovery 1. Compound is adsorbing irreversibly to the column.2. Compound degradation on the column.1. Flush the column with a strong solvent. Ensure the sample is fully dissolved before injection.2. Pyridine derivatives can be sensitive. Ensure the mobile phase is not excessively harsh. A less acidic mobile phase or a more inert column material could help.[3]

Conclusion

The reverse-phase HPLC method detailed in this note, utilizing a C18 stationary phase with an acidified mobile phase, is a robust and effective strategy for the purification of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. The protocol successfully mitigates the common chromatographic challenges associated with basic pyridine compounds, yielding a product of high purity. The subsequent UPLC-MS analysis serves as an essential verification step, confirming both the purity and identity of the final compound with high confidence. This comprehensive workflow is well-suited for researchers and drug development professionals requiring high-quality material for subsequent applications.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Pawar, S. D., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • SEP LC. (n.d.). CN (aka CYANO or NITRILE) HPLC Phases. Retrieved from [Link]

  • Pawar, S. D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile. Retrieved from [Link]

  • Hassan, M., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Zhang, L., et al. (2021). Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. National Institutes of Health. Retrieved from [Link]

  • CM Index. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2008). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Plumb, R., et al. (2006). UPLC/MS(E); a new approach for generating molecular fragment information for biomarker structure elucidation. Semantic Scholar. Retrieved from [Link]

  • Geng, J., et al. (2022). Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats. Frontiers in Pharmacology. Retrieved from [Link]

  • Zhang, T., et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. Retrieved from [Link]

  • Esposito, T. M., et al. (2021). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. National Institutes of Health. Retrieved from [Link]

Sources

Application

handling and storage procedures for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

An In-Depth Guide to the Safe Handling and Storage of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile Authored by a Senior Application Scientist This document provides detailed application notes and protocols for the safe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Storage of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the safe handling and storage of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (CAS No. 485828-81-7), a versatile small molecule scaffold used in pharmaceutical research and medicinal chemistry.[1] Given the compound's specific functional groups—a brominated pyridine ring and a nitrile group—it is imperative that researchers, scientists, and drug development professionals adhere to stringent safety and storage measures. This guide synthesizes data from structurally related molecules to establish best practices, ensuring both personnel safety and compound integrity.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step toward safe handling. While a comprehensive, experimentally verified dataset for this specific molecule is not publicly available, its key identifiers and properties based on its structure are summarized below.

PropertyValue / InformationSource
CAS Number 485828-81-7
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol [2]
Structure A pyridine ring substituted with a bromine atom and a cyclobutane ring containing a nitrile group.
Appearance Not specified; likely a solid at room temperature.
Storage Sealed in a dry, room-temperature environment.[2]

Note: This compound is intended for research purposes only and is not for personal or veterinary use.[3]

Hazard Assessment and Toxicological Profile (Inferred)

  • Bromopyridine Moiety: Bromopyridines are known to be irritants.[4] Similar compounds like 5-Bromopyridine-2-carbaldehyde are harmful if swallowed, in contact with skin, or if inhaled, and cause serious skin and eye irritation.[5]

  • Nitrile Moiety: Nitrile compounds can be toxic. For instance, 2-Pyridinecarbonitrile is harmful if swallowed and toxic in contact with skin.[6] The nitrile group (-C≡N) can be metabolized to release cyanide in the body, which is a mechanism of toxicity for many organic nitriles.

  • Overall Assessment: It is prudent to treat 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile as a hazardous substance. Key anticipated hazards include:

    • Acute Toxicity (Oral, Dermal): Likely harmful or toxic if swallowed or if it comes into contact with skin.[6][7]

    • Skin and Eye Irritation: Expected to cause skin and eye irritation.[4][5]

    • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][7]

Incompatible Materials: Based on related compounds, avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[4] Store away from heat, sparks, and open flames.[4][6][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure.[9] The selection of appropriate PPE is the first line of defense against the chemical hazards outlined above.

  • Hand Protection: Thin disposable nitrile gloves (e.g., 4-8 mil) are suitable for providing a splash barrier.[10][11] It is critical to understand that thin nitrile offers limited protection and gloves must be discarded immediately upon suspected contamination.[11] Never reuse disposable gloves.[11][12] For tasks with a higher risk of splashing, thicker gloves or double-gloving is recommended.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[13] For procedures with a significant risk of splashing or aerosol generation, a full-face shield should be worn in addition to goggles.[13]

  • Body Protection: A laboratory coat is required. For handling larger quantities, an acid-resistant apron is advisable.[10] Long pants and closed-toe shoes are required for all laboratory work.[10]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][9] If a fume hood is not available, a respirator with an appropriate filter for organic vapors and particulates should be used, in accordance with institutional safety policies.[7]

Experimental Protocols: Safe Handling and Use

Adherence to standardized protocols is crucial for minimizing risk. The following step-by-step procedures should be followed.

Protocol 4.1: Receiving and Initial Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, follow institutional emergency procedures.

  • Log: Record the compound's arrival, quantity, and assigned storage location in the chemical inventory system.

  • Label: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.

  • Store: Place the container in the designated storage area as per the guidelines in Section 5.

cluster_receiving Receiving Workflow start Compound Arrives inspect Inspect Package for Damage start->inspect compromised Package Damaged? inspect->compromised emergency Follow Emergency Spill Protocol compromised->emergency Yes log Log in Chemical Inventory compromised->log No store Transfer to Designated Storage log->store

Caption: Workflow for receiving and logging new chemical shipments.

Protocol 4.2: Weighing and Solution Preparation
  • Work Area Preparation: Conduct all work within a certified chemical fume hood.[9] Cover the work surface with disposable plastic-backed absorbent paper.[10]

  • Don PPE: Put on all required PPE as detailed in Section 3.

  • Aliquot Transfer: To minimize contamination and exposure, do not weigh directly onto the balance. Use a tared weighing paper or a secondary container (e.g., a glass vial).

  • Dispensing: Carefully dispense the solid compound from the stock bottle to the secondary container using a clean spatula. Avoid generating dust. Close the stock bottle immediately after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the container with the weighed compound slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound.

  • Cleanup: After use, decontaminate the spatula and work surface. Dispose of the weighing paper and any other contaminated disposable materials in the designated solid hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Storage Procedures for Compound Integrity

Proper storage is essential for maintaining the stability and purity of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

ParameterRecommendationRationale
Temperature Room TemperatureAs recommended by suppliers.[2][14]
Atmosphere Tightly sealed container.[6][7] Consider storage under an inert gas (e.g., Argon, Nitrogen).Brominated pyridines can be air and light sensitive.[15] Pyridine compounds can absorb atmospheric water.[9]
Light Store in an amber or opaque vial.To prevent potential photodegradation, a known issue for some brominated compounds.[15]
Location A cool, dry, well-ventilated area designated for chemical storage.[8][16]Prevents degradation from humidity and ensures proper ventilation in case of a leak.
Segregation Store away from incompatible materials, particularly strong acids and oxidizing agents.[4]To prevent hazardous chemical reactions.

Spill Management and Emergency Procedures

Accidents can happen, and a clear, pre-defined response plan is critical.

First Aid
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration.[6][17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Spill Response

The following diagram outlines the decision-making process for handling a spill.

spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<1g) Contained in Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>1g) or Outside Hood assess->large_spill Large or Uncontained ppe Ensure Proper PPE is Worn small_spill->ppe evacuate Evacuate Area Alert EH&S / Emergency Response large_spill->evacuate absorb Cover with Inert Absorbent (e.g., vermiculite, sand) ppe->absorb collect Collect into a Sealed Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EH&S decontaminate->dispose

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All waste containing 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of all chemical waste through your institution's Environmental Health and Safety (EH&S) department, following all local and national regulations.[16]

References

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]

  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS. [Link]

  • Eastwest Medico. (2022, November 29). Why You Should use Nitrile Glove in Laboratories. Eastwest Medico. [Link]

  • Chem-Supply. (n.d.). 1-(5-BROMOPYRIDIN-2-YL)CYCLOPROPANECARBONITRILE Safety Data Sheets. [Link]

  • Chembest. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. [Link]

  • PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Purification of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Welcome to the technical support guide for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process. Each issue is presented with likely causes and actionable solutions.

Issue 1: Low Purity After Flash Column Chromatography; Impurities Co-elute with the Product.

Symptoms:

  • Your final fractions, confirmed by TLC, still show significant impurities when analyzed by LC-MS or ¹H NMR.

  • A persistent shoulder or broad peak is observed during column chromatography.

Causality & Solution: This issue often arises from a suboptimal choice of mobile phase, leading to poor separation between your product and impurities with similar polarity, such as unreacted starting materials or isomers. The basic nature of the pyridine ring can also lead to undesirable interactions with the acidic silica gel, causing peak tailing and broadening, which further complicates separation.[1]

Workflow for Optimizing Chromatography:

Caption: Troubleshooting workflow for low purity after column chromatography.

Detailed Protocol: Flash Chromatography Optimization

  • TLC Analysis: Begin by running Thin Layer Chromatography (TLC) to find a solvent system where the product has an Rf value between 0.15 and 0.4.[2] This range provides a good balance between resolution and elution time.

  • Solvent System Screening:

    • Baseline: Start with a mixture of Hexane and Ethyl Acetate (EtOAc).[2]

    • Polarity Adjustment: If the product's Rf is too low, incrementally increase the proportion of the more polar solvent (EtOAc). If it's too high, increase the non-polar solvent (Hexane).[2]

    • Alternative Systems: For difficult separations, consider other solvent systems. A table of options is provided below.

  • Addressing Peak Tailing: If streaking or tailing is observed on the TLC plate, prepare a new eluent containing 0.5-1% triethylamine (TEA). This deactivates the acidic silanol groups on the silica surface, preventing the basic pyridine nitrogen from binding too strongly.[1]

  • Loading the Sample: For optimal resolution, use the "dry loading" method. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of your packed column.[1][2]

  • Elution: Run the column using the optimized solvent system. If separation is still challenging, a gradient elution (gradually increasing solvent polarity during the run) can be highly effective.[1][3]

Solvent System ComponentsPolarity Index (Approx.)Typical Application Notes
Hexane / Ethyl AcetateLow to MediumStandard choice for compounds of moderate polarity. Good starting point.[2]
Dichloromethane / MethanolMedium to HighEffective for more polar compounds. Note: Dichloromethane can slow column flow.[1][2]
Toluene / AcetoneMediumCan offer different selectivity compared to Hexane/EtOAc due to aromatic interactions.
Hexane / Ethyl Acetate + 1% TEALow to MediumEssential for basic compounds like pyridines to prevent peak tailing on silica gel.[1]
Issue 2: Product "Oils Out" or Fails to Crystallize from Solution.

Symptoms:

  • Upon cooling or adding an anti-solvent, a viscous liquid/oil separates instead of a crystalline solid.[4]

  • The solution becomes supersaturated, but no solid forms, even after extended cooling.[5]

Causality & Solution: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-impurity eutectic mixture).[5] This can be caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.[5] The failure to nucleate can be due to high compound purity (a "good" problem) or the presence of impurities that inhibit crystal lattice formation.[4]

Detailed Protocol: Troubleshooting Crystallization

  • Re-dissolve and Dilute: If the product has oiled out, gently heat the flask to re-dissolve the oil. Add a small amount (10-20% more) of the "good" solvent to reduce the level of supersaturation.[5]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of well-ordered crystals. Rapid cooling often leads to precipitation or oiling out.[5]

  • Induce Nucleation: If no crystals form in a clear, supersaturated solution, try the following:

    • Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[5]

    • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth.

  • Solvent System Re-evaluation: A good crystallization solvent is one in which your compound is highly soluble when hot but sparingly soluble when cold.[4] If your current solvent is not working, consider a solvent/anti-solvent system.

    • Dissolve the compound in a minimum amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexane, Heptane) dropwise at room temperature until the solution just begins to turn cloudy (the cloud point).

    • Add a few drops of the "good" solvent to make it clear again, and then allow the mixture to stand undisturbed. The anti-solvent will slowly drive the compound out of solution.[6]

General Purification Workflow:

G crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography High impurity load or similar polarity crystallization Crystallization purification_choice->crystallization Crude solid is >90% pure or impurities have very different solubility pure_fractions Combine Pure Fractions chromatography->pure_fractions filter_crystals Filter and Wash Crystals crystallization->filter_crystals final_concentrate Concentrate Pure Fractions pure_fractions->final_concentrate dry_product Dry Pure Product filter_crystals->dry_product final_concentrate->dry_product final_product Pure Compound dry_product->final_product

Caption: General workflow for the purification of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical appearance of pure 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile? Pure 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is typically an off-white to pale yellow solid at room temperature.[7] Significant color deviation may indicate the presence of impurities.

Q2: What are the recommended storage conditions for this compound? The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from heat, sparks, and open flames, as pyridine derivatives can be flammable.[8][9][10] Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life by preventing slow oxidative degradation.

Q3: Which analytical techniques are best for assessing the purity of the final product? A combination of techniques is recommended for a comprehensive purity assessment:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities and confirming the molecular weight (237.10 g/mol ).

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides structural confirmation and can quantify impurities if an internal standard is used.

  • GC (Gas Chromatography): Suitable for assessing the presence of residual volatile solvents from the purification process.

Q4: What are the primary safety precautions when handling this compound and its precursors? As a pyridine derivative, this compound should be handled with appropriate personal protective equipment (PPE).[11]

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice, but should be changed frequently).[8][11]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] Wash hands thoroughly after handling.[10]

  • Disposal: Dispose of chemical waste through a licensed contractor in accordance with local, state, and federal regulations.[11]

References

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 19, 2026, from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved January 19, 2026, from [Link]

  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved January 19, 2026, from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved January 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 19, 2026, from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved January 19, 2026, from [Link]

  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. This versatile building block is a key intermediate in pharmaceutical research, parti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. This versatile building block is a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors.[1] Its rigid cyclobutane scaffold provides unique structural constraints that can enhance binding affinity and metabolic stability.[1][2][3]

This guide is structured to provide actionable insights, moving from common high-level questions to deep, specific troubleshooting protocols. Our goal is to empower you, the researcher, to overcome common synthetic challenges and achieve consistent, high-yield results.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and scalable approach to synthesizing this target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the deprotonation of cyclobutanecarbonitrile to form a nucleophilic carbanion, which then displaces a halide at the 2-position of a 5-bromopyridine ring. The pyridine nitrogen acts as an activating group, withdrawing electron density from the ring and making it susceptible to nucleophilic attack.[4][5]

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I'm recovering mostly starting material. What's the most likely cause?

A: The most common culprits are inefficient deprotonation of the cyclobutanecarbonitrile or insufficient reaction temperature. The alpha-proton of the nitrile is acidic, but a strong, non-nucleophilic base is required for complete and rapid anion formation. Ensure your base is fresh and handled under strictly anhydrous conditions. Additionally, SNAr reactions on electron-deficient rings like pyridine often require elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack.[5]

Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What could this be?

A: Dark coloration and polymerization often suggest side reactions involving the pyridine ring or the nitrile. Using an excessively high temperature can lead to decomposition. Another possibility is a reaction between the base and your solvent, especially at elevated temperatures. For instance, strong bases like LDA can deprotonate solvents like THF if not kept at low temperatures. Consider if your base and solvent are compatible at the reaction temperature.

Q3: What are the most common impurities I should look for during analysis?

A: Besides unreacted starting materials, potential impurities include:

  • Bis-substituted product: If a dihalopyridine (e.g., 2,5-dibromopyridine) is used, the cyclobutanecarbonitrile anion could potentially displace both halogens, though substitution at the 2-position is generally more facile.

  • Hydrolysis product: If the reaction is quenched with aqueous acid and not carefully controlled, the nitrile group can hydrolyze to the corresponding carboxylic acid, 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid.[6]

  • Products from side reactions with the base: If a nucleophilic base is used, it may compete with the cyclobutanecarbonitrile anion in attacking the pyridine ring.

Q4: How critical is the choice of solvent for this reaction?

A: Solvent choice is critical. A polar aprotic solvent like THF, DMF, or DMSO is ideal.[7] These solvents can effectively solvate the cation of the base and the intermediate Meisenheimer complex without interfering with the reaction.[5] Protic solvents (e.g., alcohols) are incompatible as they will quench the carbanion intermediate. The solvent's boiling point also dictates the accessible temperature range for the reaction.

In-Depth Troubleshooting Guides

Guide 1: Low or No Product Formation

Low conversion is a frequent obstacle. This guide provides a systematic approach to diagnosing and resolving the issue.

The Underlying Chemistry: The reaction rate is dependent on two primary factors: the concentration of the cyclobutanecarbonitrile anion and the rate of nucleophilic attack. If the anion is not formed efficiently, the reaction will stall. If the energy barrier for the SNAr step is too high, the reaction will be slow or not proceed at all.[4][5]

G start Low or No Product Formation check_base Step 1: Verify Base Activity & Stoichiometry start->check_base outcome_base_ok Base is active & anhydrous. Stoichiometry is correct. check_base->outcome_base_ok No Issue outcome_base_bad Base is old, exposed to air, or substoichiometric. check_base->outcome_base_bad Issue Found check_conditions Step 2: Assess Reaction Conditions (Solvent & Temp) outcome_conditions_ok Solvent is polar aprotic. Temp is appropriate. check_conditions->outcome_conditions_ok No Issue outcome_conditions_bad Solvent is non-polar/protic or Temp is too low. check_conditions->outcome_conditions_bad Issue Found check_reagents Step 3: Confirm Reagent Purity outcome_reagents_ok Reagents pure by NMR/LCMS. check_reagents->outcome_reagents_ok No Issue outcome_reagents_bad Starting materials degraded or contain inhibitors. check_reagents->outcome_reagents_bad Issue Found outcome_base_ok->check_conditions solution_base Solution: Use fresh, anhydrous base. Ensure slight excess (1.1 eq). outcome_base_bad->solution_base outcome_conditions_ok->check_reagents solution_conditions Solution: Switch to anhydrous THF or DMF. Increase temperature incrementally (e.g., 60°C -> 80°C -> 100°C). outcome_conditions_bad->solution_conditions solution_reagents Solution: Re-purify starting materials. Check for potential catalyst poisons if applicable. outcome_reagents_bad->solution_reagents

Caption: A decision tree for troubleshooting low reaction conversion.

If you suspect inefficient deprotonation, a systematic screening of bases is recommended.

  • Setup: Prepare three identical, oven-dried flasks equipped with stir bars and reflux condensers under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To each flask, add 2,5-dibromopyridine (1.0 eq) and anhydrous THF (Target Molarity: 0.2 M).

  • Deprotonation:

    • Flask A: Cool to 0°C. Add cyclobutanecarbonitrile (1.1 eq), followed by the portion-wise addition of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Allow to warm to room temperature and stir for 1 hour.

    • Flask B: Cool to -78°C. Add cyclobutanecarbonitrile (1.1 eq), followed by the dropwise addition of freshly prepared Lithium Diisopropylamide (LDA, 1.1 eq) in THF. Stir at -78°C for 30 minutes.

    • Flask C: Cool to 0°C. Add cyclobutanecarbonitrile (1.1 eq), followed by the dropwise addition of Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) as a solution in THF. Stir at 0°C for 30 minutes.

  • Reaction: Heat all three flasks to 65°C (reflux).

  • Monitoring: After 4 hours, take an aliquot from each reaction, quench with saturated NH₄Cl, extract with ethyl acetate, and analyze by LC-MS to compare product formation versus starting material.

BasepKa (Conjugate Acid)Typical Temp. for DeprotonationNotes
NaH~360°C to RTHeterogeneous, can have long induction periods. Ensure high surface area.
LDA~36-78°CVery strong, but thermally unstable. Must be kept cold.
KHMDS~26-78°C to RTStrong, non-nucleophilic, and soluble in THF. Often an excellent choice.
Guide 2: Formation of Side Products

The formation of impurities complicates purification and reduces yield. Understanding their origin is key to suppression.

The Underlying Chemistry: The pyridine ring has multiple electrophilic sites. While the 2-position is the most activated for SNAr, other positions can react under harsh conditions. The bromide at the 5-position is significantly less reactive towards SNAr but could participate in metal-catalyzed cross-coupling side reactions if trace metals are present.

G reagents 2,5-Dibromopyridine Cyclobutanecarbonitrile Anion intermediate Meisenheimer Complex Negatively charged intermediate Resonance stabilized reagents:f1->intermediate 1. Nucleophilic Attack (Rate-Determining) product 1-(5-Bromopyridin-2-YL) cyclobutanecarbonitrile intermediate->product 2. Elimination of Leaving Group bromide Br⁻ intermediate->bromide

Caption: The two-step addition-elimination mechanism for the SNAr reaction.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the cyclobutanecarbonitrile nucleophile. A large excess can promote double substitution, especially at higher temperatures.

  • Optimize Temperature: Start at a moderate temperature (e.g., 60-70°C) and only increase if the reaction is too slow. High temperatures can lead to decomposition and reduced selectivity.

  • Purify Starting Materials: Ensure the 5-bromopyridine starting material is free from other isomers (e.g., 3-bromopyridine), as these can lead to isomeric impurities that are difficult to separate.

  • Inert Atmosphere: Pyridine derivatives can be sensitive to oxidation. Maintaining a robust inert atmosphere (N₂ or Ar) throughout the reaction is crucial to prevent the formation of N-oxides or other degradation products.[8]

References

  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • EvitaChem. (n.d.). Cyclobutenecarbonitrile.
  • Biosynth. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile.
  • RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • BLDpharm. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • NIH National Library of Medicine. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions.
  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis.
  • Hill, M. D. (2010). Recent strategies for the synthesis of pyridine derivatives. Chemistry.
  • ChemicalBook. (n.d.). 1-(5-broMopyridin-3-yl)cyclopropanecarbonitrile synthesis.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • NIH National Library of Medicine. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles.
  • RSC Publishing. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Benchchem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis.
  • ResearchGate. (2025). The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF.
  • Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Sunway Pharm Ltd. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid.
  • ChemicalBook. (n.d.). 5-Bromo-2-pyridinecarbonitrile synthesis.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2025). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF.

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile Synthesis by LCMS

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering byproducts during the synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. Leveraging...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering byproducts during the synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. Leveraging Liquid Chromatography-Mass Spectrometry (LCMS), we will explore common impurities, their identification, and strategies for mitigation.

Introduction to the Synthesis and Potential Side Reactions

The synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a crucial step in the development of various pharmaceutical agents. The core reaction typically involves a nucleophilic aromatic substitution (SNAr) or a related coupling reaction. The pyridine ring, particularly when substituted with an electron-withdrawing group like bromine, is susceptible to nucleophilic attack. However, the reaction conditions required to facilitate this transformation can also lead to a variety of side reactions, resulting in a complex mixture of products. Understanding these potential pathways is the first step in effective troubleshooting.

The intended reaction is the formation of the C-C bond between the pyridine ring and the cyclobutanecarbonitrile moiety. However, the presence of multiple reactive sites on both starting materials, coupled with the reaction conditions, can lead to several undesirable byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during the LCMS analysis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile reaction mixtures.

Q1: I see an unexpected peak in my LCMS with a mass of [M+18]. What is it?

A1: A peak at [M+18] relative to your starting nitrile (or the expected product) is a strong indicator of hydrolysis . The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) under either acidic or basic conditions, which are often employed in these syntheses.[1][2] Further hydrolysis can lead to the corresponding carboxylic acid (-COOH), which would appear at [M+19] (due to the addition of H₂O and loss of NH₃).

  • Causality: The presence of water, either as a solvent, a reagent impurity, or introduced during workup, can lead to this side reaction, especially when heated or in the presence of strong acids or bases.[3][4]

  • Troubleshooting:

    • Ensure all solvents and reagents are anhydrous.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • If aqueous workup is necessary, perform it at low temperatures and minimize the exposure time.

    • Consider using milder reaction conditions (lower temperature, less concentrated acid/base) if the desired reaction allows.[5]

Q2: My chromatogram shows a peak with a mass corresponding to the loss of bromine. How can I confirm and prevent this?

A2: The loss of the bromine atom from the pyridine ring results in a byproduct with a mass of [M-79] or [M-81], depending on the bromine isotope. This is a common side reaction known as dehalogenation or, more specifically, debromination.[6]

  • Causality: Reductive dehalogenation can be promoted by certain reagents, catalysts (like palladium), or even by radical mechanisms initiated by heat or light.[7] Some basic conditions can also lead to dehalogenation.

  • Troubleshooting:

    • If using a palladium catalyst (e.g., for a cross-coupling reaction), screen different ligands and reaction conditions to minimize reductive dehalogenation.

    • Avoid excessively high temperatures.

    • Protect the reaction from light, especially if radical mechanisms are suspected.

    • If a strong base is used, consider a milder base or a different synthetic route.

Q3: I have multiple peaks with the same mass as my product. What could be the cause?

A3: Observing multiple peaks with the identical mass-to-charge ratio (m/z) as your target compound strongly suggests the presence of isomers .

  • Causality:

    • Positional Isomers: The nucleophile could potentially attack a different position on the pyridine ring. While substitution at the 2- and 4-positions is generally favored in nucleophilic aromatic substitution on pyridines, other isomers can form under certain conditions.[8] Base-catalyzed isomerization of bromopyridines can also occur, leading to substitution at an unexpected position.[9]

    • Starting Material Isomers: Impurities in the starting 5-bromopyridine-2-substituted precursor could lead to the formation of isomeric products.

  • Troubleshooting:

    • Analyze your starting materials by LCMS to check for isomeric impurities.

    • Carefully control reaction conditions (temperature, stoichiometry) to favor the desired regioselectivity.

    • Employ chromatographic techniques with higher resolving power (e.g., a longer column, gradient optimization) to separate the isomers for individual characterization.

    • Further structural elucidation using techniques like NMR will be necessary to definitively identify the isomers.

Q4: I'm seeing peaks with a much higher molecular weight than my expected product. What are these?

A4: High molecular weight species often indicate the formation of dimers or oligomers .

  • Causality:

    • Dimerization of Starting Materials: Pyridine derivatives can sometimes undergo dimerization reactions, especially under basic conditions or in the presence of certain catalysts.[10][11]

    • Reaction of Product with Starting Material: The newly formed product could potentially react with another molecule of the starting material.

  • Troubleshooting:

    • Adjust the stoichiometry of your reactants. Using a slight excess of one reagent might help to drive the reaction to completion and minimize side reactions involving the starting materials.

    • Consider a more dilute reaction mixture to decrease the probability of intermolecular side reactions.

    • Analyze the reaction at different time points to see when these high molecular weight species begin to form. This can help in optimizing the reaction time.

Experimental Protocol: A General LCMS Workflow

This protocol provides a starting point for the analysis of your reaction mixture. Optimization may be required based on your specific instrumentation and the nature of the byproducts.

1. Sample Preparation: a. Quench a small aliquot of the reaction mixture. A 1:1 mixture of methanol and water is often a suitable quenching solution. b. Dilute the quenched sample significantly with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to ensure compatibility with the reversed-phase column and to avoid peak distortion.

2. LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a good starting point.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient could be:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95% to 5% B
  • 18.1-22 min: 5% B
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C

3. MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds.[12]
  • Scan Range: A wide scan range (e.g., m/z 100-1000) is recommended for initial screening to capture both low and high molecular weight species.
  • Fragmentation: Utilize collision-induced dissociation (CID) to obtain fragmentation patterns that can aid in structural elucidation. The bromine atom has a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) which should be visible in the mass spectrum of any bromine-containing fragment.[13][14]

Data Presentation: Identifying Potential Byproducts

The following table summarizes the expected m/z values for the target product and common byproducts.

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)Key Isotopic Signature
Target Product C₁₀H₉BrN₂237.10237.0/239.0Bromine Isotope Pattern
Hydrolysis Product (Amide)C₁₀H₁₁BrN₂O255.11255.0/257.0Bromine Isotope Pattern
Hydrolysis Product (Carboxylic Acid)C₁₀H₁₀BrNO₂256.10256.0/258.0Bromine Isotope Pattern
Debrominated ProductC₁₀H₁₀N₂158.20159.1None
Positional IsomerC₁₀H₉BrN₂237.10237.0/239.0Bromine Isotope Pattern
Dimer of Starting Material (Example)C₁₂H₈Br₂N₂340.01339.9/341.9/343.9Two Bromine Atoms

Note: The exact m/z values will depend on the isotopic composition.

Visualization of Key Processes

Reaction and Byproduct Formation Pathway

G cluster_reactants Starting Materials cluster_products Reaction Products 5-Bromopyridine Derivative 5-Bromopyridine Derivative Target Product Target Product 5-Bromopyridine Derivative->Target Product Desired Reaction Isomeric Byproducts Isomeric Byproducts 5-Bromopyridine Derivative->Isomeric Byproducts Alternative Attack Dimerization Byproducts Dimerization Byproducts 5-Bromopyridine Derivative->Dimerization Byproducts Self-Reaction Cyclobutanecarbonitrile Anion Cyclobutanecarbonitrile Anion Cyclobutanecarbonitrile Anion->Target Product Hydrolysis Byproducts Hydrolysis Byproducts Target Product->Hydrolysis Byproducts H₂O, Acid/Base Debromination Byproduct Debromination Byproduct Target Product->Debromination Byproduct Reductive Conditions

Caption: Synthetic pathway and potential side reactions.

LCMS Troubleshooting Workflow

G cluster_identification Byproduct Identification start Start: Unexpected Peak in LCMS mass Determine m/z of the unexpected peak start->mass isotope Analyze isotopic pattern mass->isotope retention Compare retention time to product isotope->retention hydrolysis [M+18] or [M+19] Hydrolysis (Amide/Acid) retention->hydrolysis debromination [M-79/81] Debromination retention->debromination isomer Same m/z as product Isomer retention->isomer dimer High m/z Dimer/Oligomer retention->dimer mitigation Implement Mitigation Strategy hydrolysis->mitigation debromination->mitigation isomer->mitigation dimer->mitigation

Caption: Troubleshooting workflow for byproduct identification.

References

  • hydrolysis of nitriles - Chemguide. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]

  • Nitrile to Amide - Common Conditions - Organic Chemistry Portal. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]

  • Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid - OrgoSolver. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchGate. [Link]

  • Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents - PMC - NIH. [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing). [Link]

  • Dehalogenation - Wikipedia. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes . [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions Involving Bromopyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered in chemical reactions invo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered in chemical reactions involving bromopyridine substrates. The unique electronic properties of the pyridine ring, combined with the position of the bromine atom, can present specific challenges. This resource, presented in a question-and-answer format, offers explanations for these challenges and provides actionable solutions to streamline your research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. However, the use of bromopyridines as substrates can often lead to unexpected outcomes. This section will address common problems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Q1: My Suzuki-Miyaura reaction with a bromopyridine is giving a low yield. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings of bromopyridines are a frequent issue stemming from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.[1][2]

Causality and Explanation:

The pyridine nitrogen's lone pair of electrons can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1] This is particularly problematic with 2-bromopyridines due to the proximity of the nitrogen to the reaction site. Additionally, the electron-deficient nature of the pyridine ring can influence the rate-determining oxidative addition step. The general reactivity order for bromopyridines in Suzuki coupling is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine, as the C2 and C4 positions are more electron-deficient and thus more susceptible to oxidative addition.[3]

Troubleshooting Protocol:

  • Inert Atmosphere is Crucial: Oxygen can oxidize the active Pd(0) catalyst. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This can be achieved by thoroughly degassing the solvent and using Schlenk line techniques or a glovebox.[4][5][6] A common method is to evacuate the reaction vessel and backfill with inert gas, repeating this cycle three times.[4]

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich bromopyridines, bulky, electron-rich phosphine ligands can be beneficial. Consider screening ligands such as SPhos, XPhos, or RuPhos, which have been shown to be effective in challenging cross-coupling reactions.

  • Base and Solvent Optimization: The base is essential for activating the boronic acid.[7] However, a base that is too strong can lead to side reactions. If you are using a strong base like NaOtBu and observing decomposition, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8] The solvent system, often a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water, may need to be optimized to ensure all components are soluble.[9]

  • Temperature Control: While many coupling reactions require heat, excessive temperatures can cause catalyst decomposition.[1] If you suspect this is an issue, try lowering the reaction temperature and monitoring the reaction over a longer period.

Q2: I am observing a significant amount of homocoupling of my boronic acid in my Suzuki reaction. How can I prevent this?

Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen and Pd(II) species.[10]

Causality and Explanation:

Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organoboron compound.[10] This not only consumes your starting material but also complicates purification.

Prevention Strategies:

  • Rigorous Degassing: As with low yield issues, ensuring a truly oxygen-free environment is the first line of defense. Sparging your solvent with an inert gas for an extended period (30-60 minutes) before use is highly recommended.[11]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂ which require in situ reduction.[12]

  • Reaction Additives: In some cases, the addition of a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state.

  • Temperature and Reaction Time: Lowering the reaction temperature may disfavor the homocoupling pathway. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that might favor side reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Parameter2-Bromopyridine3-Bromopyridine4-Bromopyridine
Catalyst Pd₂(dba)₃ / SPhosPd(PPh₃)₄Pd(OAc)₂ / SPhos
Catalyst Loading 1-3 mol%2-5 mol%1-3 mol%
Base K₂CO₃ or Cs₂CO₃K₃PO₄K₂CO₃
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temperature 80-100 °C100-110 °C80-100 °C

Note: These are general starting points and may require optimization for specific substrates.

Q3: My Buchwald-Hartwig amination of a bromopyridine is not working. What should I troubleshoot?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other cross-coupling reactions, it has its nuances when applied to bromopyridines.

Causality and Explanation:

Similar to Suzuki coupling, catalyst inhibition by the pyridine nitrogen is a primary concern. The choice of base is also critical, as it must be strong enough to deprotonate the amine without causing decomposition of the starting materials or product.

Troubleshooting Steps:

  • Ligand Choice is Key: The development of bulky, electron-rich biarylphosphine ligands by Buchwald has been instrumental in expanding the scope of this reaction. Ligands like XPhos, SPhos, and BrettPhos are often effective for coupling with heteroaryl halides.[13]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but if your substrate has base-sensitive functional groups, consider using lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).

  • Solvent Considerations: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. It is crucial to use dry solvents to avoid side reactions.

  • Amine Reactivity: Primary amines are generally more reactive than secondary amines. If you are using a less reactive amine, you may need to use a more active catalyst system or higher reaction temperatures.

Diagram 1: Troubleshooting Decision Tree for Low Yield in Cross-Coupling Reactions

Troubleshooting_CrossCoupling cluster_Inert Inert Atmosphere cluster_Catalyst Catalyst System cluster_Conditions Reaction Conditions cluster_Reagents Reagent Quality Start Low Yield in Cross-Coupling Inert_Atmosphere Check Inert Atmosphere Start->Inert_Atmosphere Initial Check Catalyst_System Optimize Catalyst System Inert_Atmosphere->Catalyst_System Atmosphere OK Reaction_Conditions Adjust Reaction Conditions Catalyst_System->Reaction_Conditions No Improvement Reagent_Quality Verify Reagent Quality Reaction_Conditions->Reagent_Quality Still Low Yield Success Reaction Successful Reagent_Quality->Success All Checks Pass Degas_Solvent • Degas Solvents (Freeze-Pump-Thaw or Sparge) Schlenk_Technique • Use Schlenk Line or Glovebox Screen_Ligands • Screen Ligands (e.g., SPhos, XPhos) Vary_Pd_Source • Vary Pd Source (Pd(0) vs Pd(II)) Adjust_Loading • Adjust Catalyst Loading Screen_Bases • Screen Bases (e.g., K2CO3, Cs2CO3) Optimize_Solvent • Optimize Solvent System Vary_Temp • Vary Temperature Check_Purity • Check Purity of Starting Materials Dry_Reagents • Ensure Anhydrous Reagents/Solvents

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Q4: I am having trouble with my Sonogashira coupling of a bromopyridine. What are the common pitfalls?

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, can be challenging with bromopyridines.

Causality and Explanation:

In addition to the potential for catalyst inhibition by the pyridine nitrogen, the Sonogashira reaction often employs a copper(I) co-catalyst, which can lead to the unwanted homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[14]

Troubleshooting Guide:

  • Copper-Free Conditions: If Glaser homocoupling is a significant issue, consider a copper-free Sonogashira protocol. These methods often require a different ligand and base combination but can effectively eliminate the alkyne dimerization.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and often as the solvent. Ensure it is anhydrous and properly degassed.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The ratio of palladium to copper can sometimes be optimized to minimize side reactions.

  • Protecting Groups: If your alkyne is sensitive, you might consider using a protected alkyne, such as a trimethylsilyl (TMS) protected alkyne, followed by deprotection after the coupling reaction.

Table 2: Sonogashira Coupling of Bromopyridines - Representative Yields

Bromopyridine IsomerAlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100396[15]
3-BromopyridinePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃DABCO / MeCNRT0.585[16]
2,5-Dibromo-3-(trifluoromethyl)pyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / DMF8012~70-80[16]
Section 2: Other Important Transformations

Beyond cross-coupling, bromopyridines are key substrates in other important reactions. This section addresses common issues in lithium-halogen exchange and nucleophilic aromatic substitution.

Q5: My lithium-halogen exchange on a bromopyridine is giving a complex mixture of products. What is going wrong?

Lithium-halogen exchange is a powerful method for generating pyridyllithium species, but it is fraught with potential side reactions.

Causality and Explanation:

The high reactivity of the organolithium reagents can lead to side reactions such as addition to the pyridine ring or reaction with the solvent. The stability of the resulting pyridyllithium is also a concern, especially at higher temperatures. The reaction is extremely fast, even at low temperatures.[17]

Troubleshooting Protocol:

  • Low Temperature is Critical: These reactions must be performed at very low temperatures (typically -78 °C or lower) to minimize side reactions.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[18]

  • Order of Addition: Adding the organolithium reagent slowly to a solution of the bromopyridine at low temperature is the standard procedure.

  • Solvent Choice: Ethereal solvents like THF or diethyl ether are commonly used. Toluene can also be an effective solvent for the generation of 3-lithiopyridine.[19]

  • Quenching: The electrophile should be added at low temperature, and the reaction should be quenched carefully, as unreacted organolithium reagent is highly reactive.

Diagram 2: General Mechanism of Lithium-Halogen Exchange

Li_Hal_Exchange Bromopyridine Bromopyridine (Ar-Br) TransitionState Ate-Complex Intermediate [Ar-Br-Li-Bu]⁻ Bromopyridine->TransitionState BuLi n-Butyllithium (n-BuLi) BuLi->TransitionState Pyridyllithium Pyridyllithium (Ar-Li) TransitionState->Pyridyllithium ButylBromide n-Butyl Bromide (n-BuBr) TransitionState->ButylBromide Product Substituted Pyridine (Ar-E) Pyridyllithium->Product Electrophile Electrophile (E+) Electrophile->Product Quench

Caption: Simplified mechanism of lithium-halogen exchange on a bromopyridine.

Q6: I am attempting a nucleophilic aromatic substitution (SNA_r_) on a bromopyridine, but the reaction is very slow. How can I accelerate it?

Nucleophilic aromatic substitution on pyridines is generally more facile than on benzene derivatives due to the electron-withdrawing nature of the nitrogen atom. However, the reactivity is highly dependent on the position of the bromine atom.

Causality and Explanation:

The reactivity of halopyridines in SNAr reactions generally follows the order 4-halo > 2-halo > 3-halo.[20] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the nucleophile attacks at the C2 or C4 position, but not at the C3 position.

Strategies for Rate Enhancement:

  • Choice of Isomer: If possible, using a 2- or 4-bromopyridine will result in a much faster reaction than a 3-bromopyridine.

  • Activating Groups: The presence of additional electron-withdrawing groups on the pyridine ring will further activate the substrate towards nucleophilic attack.

  • Reaction Conditions: Higher temperatures and the use of a polar aprotic solvent like DMF or DMSO can help to accelerate the reaction.

  • Stronger Nucleophile: Using a more potent nucleophile will, in most cases, increase the reaction rate.

Concluding Remarks

This guide provides a framework for troubleshooting common reactions involving bromopyridines. Success in this area of chemistry often relies on a systematic approach to problem-solving, careful control of reaction conditions, and an understanding of the underlying mechanistic principles. By applying the strategies outlined here, researchers can overcome many of the challenges associated with these versatile and important building blocks.

References

  • BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines. BenchChem Technical Guides.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Video]. YouTube.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis. BenchChem Technical Guides.
  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem Technical Guides.
  • ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • BenchChem. (2025).
  • Scribd. (n.d.). Lithium Halogen Exchange in Pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]

  • Scribd. (n.d.). Cross Coupling Reaction Manual Desk Reference. Retrieved from [Link]

  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • ACS Publications. (2024). Recent Advances in Halogen–Metal Exchange Reactions. Accounts of Chemical Research.
  • V. V. Snieckus. (2017).
  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
  • ResearchGate. (n.d.). Gold(I) and (III) Catalyze Suzuki Cross-Coupling and Homocoupling, Respectively. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

  • Evans Group. (n.d.). lithium halogen exchange #1 revised.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • eScholarship.org. (n.d.). Atomistic Modeling and Computational Study of Reactive Systems and Biological Applications. Retrieved from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry Stack Exchange. (2021).
  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • PubMed. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ChemRxiv. (n.d.).
  • SpringerLink. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile

Welcome to the technical support guide for the synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile. This document is designed for researchers, chemists, and process development professionals to provide practical,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile. This document is designed for researchers, chemists, and process development professionals to provide practical, field-tested advice for overcoming common challenges encountered during the scale-up of this synthesis. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies and addressing frequently asked questions to ensure a successful and efficient scale-up campaign.

The synthesis of this molecule, while conceptually straightforward, presents several challenges inherent to pyridine chemistry and the construction of a strained cyclobutane ring.[1][2][3] The electron-deficient nature of the pyridine ring influences the reactivity of adjacent positions, and the basicity of the nitrogen atom can complicate purification.[4][5][6] This guide provides solutions to these and other potential hurdles.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis. The most common synthetic route involves the alkylation of (5-Bromopyridin-2-yl)acetonitrile with 1,3-dibromopropane using a suitable base. Our troubleshooting will focus on this key transformation.

Problem 1: Low or Inconsistent Yield in the Cyclobutylation Step

Question: My lab-scale, high-yielding reaction is failing to reproduce on a larger scale. The yield of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is significantly lower than expected, and I'm recovering a lot of starting material. What's going wrong?

Answer: This is a classic scale-up challenge often rooted in issues with mass and heat transfer, moisture control, or base selection. Let's break down the potential causes and solutions.

Potential Causes:

  • Inefficient Deprotonation: The acidity of the α-proton on the acetonitrile is moderate. On a larger scale, inefficient mixing can lead to localized areas where the base has not fully deprotonated the starting material, leaving it unreacted.

  • Moisture Contamination: Strong bases used for this deprotonation (e.g., sodium hydride, sodium amide) are extremely sensitive to moisture. Larger quantities of solvents and reagents increase the risk of introducing trace water, which will quench the base and the reactive carbanion.

  • Suboptimal Base/Catalyst System: The choice of base is critical. While strong bases like NaH work, they can present safety and handling challenges on a large scale. Milder bases may require a phase-transfer catalyst (PTC) to be effective, and the efficiency of the PTC can be highly dependent on mixing and concentration.

  • Side Reactions: At elevated temperatures, which can occur due to poor heat dissipation in large reactors, the highly reactive 1,3-dibromopropane can undergo elimination or polymerization. The generated carbanion can also react with the nitrile group of another molecule, leading to oligomerization.

Suggested Solutions:

  • Optimize Mixing and Addition: Ensure your reactor is equipped with an appropriate agitator for the batch volume. Add the base portion-wise or as a slurry to a well-stirred solution of the acetonitrile to ensure complete deprotonation. Similarly, the addition of 1,3-dibromopropane should be slow and controlled to manage the reaction exotherm.

  • Ensure Anhydrous Conditions: Use freshly dried, high-purity solvents. If using solids like potassium carbonate, ensure they are dried in an oven before use. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Re-evaluate the Base System: For scale-up, consider a phase-transfer catalysis (PTC) system. This method uses a milder, easier-to-handle base like potassium carbonate or aqueous sodium hydroxide in a biphasic system with a catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.[7] This approach is often safer, more robust, and less sensitive to trace moisture.

  • Strict Temperature Control: Use a reactor with an external cooling jacket. Perform a preliminary hazard evaluation or reaction calorimetry to understand the thermal profile of the reaction before proceeding to a large scale. Maintain the optimal reaction temperature to minimize side reactions.

Problem 2: Significant Impurity Profile and Purification Difficulties

Question: My crude product contains several impurities that are difficult to separate from the desired 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile. Column chromatography results in significant tailing and poor separation. How can I improve purity?

Answer: Purification of pyridine-containing compounds is a well-known challenge due to the basic nitrogen atom interacting with the acidic silica gel.[4] The key is to either suppress this interaction or use an alternative purification method.

Potential Causes:

  • Formation of Dialkylated Impurity: A common side product is the dimer formed by the reaction of the carbanion with another molecule of (5-Bromopyridin-2-yl)acetonitrile.

  • Interaction with Silica Gel: The lone pair on the pyridine nitrogen binds strongly to the acidic silanol groups on the surface of silica gel, causing the characteristic peak tailing during chromatography.

  • Hydrolysis of Nitrile: During aqueous work-up, especially if conditions become too acidic or basic, the nitrile group can partially hydrolyze to the corresponding amide or even the carboxylic acid.

  • Residual Starting Materials: Incomplete conversion will leave both (5-Bromopyridin-2-yl)acetonitrile and 1,3-dibromopropane in the crude mixture.

Suggested Solutions:

  • Modified Column Chromatography:

    • Amine Additive: Add a small amount (0.5-1%) of triethylamine or ammonia solution to your eluent (e.g., Hexanes/Ethyl Acetate). This neutralizes the acidic sites on the silica, preventing the pyridine from binding and resulting in sharper peaks and better separation.[4]

    • Dry Loading: If your crude product has low solubility in the starting eluent, dissolve it in a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This technique prevents band broadening at the origin.[4]

  • Recrystallization: This is often the most effective and scalable purification method. Screen a variety of solvents and solvent mixtures (e.g., isopropanol, ethyl acetate/heptane, toluene) to find conditions where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

  • Aqueous Work-up Control: Maintain a neutral to slightly basic pH during extraction to prevent nitrile hydrolysis. Use a buffer solution if necessary. Use brine washes to help break any emulsions that may form.

  • Troubleshooting Workflow for Purification:

    Caption: Decision workflow for purifying the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the most robust synthetic route for preparing the (5-Bromopyridin-2-yl)acetonitrile precursor on a large scale?

A1: While several routes exist, a reliable method starts from commercially available 2-amino-5-bromopyridine. This can be converted to 2,5-dibromopyridine via a Sandmeyer reaction.[8] Subsequently, the 2-bromo position can be selectively displaced with the cyanide anion using a palladium or copper catalyst to yield (5-Bromopyridin-2-yl)acetonitrile. This avoids direct bromination of 2-pyridylacetonitrile, which can lead to regioselectivity issues and over-bromination.

Q2: What are the critical safety considerations for this synthesis?

A2: Safety is paramount. The primary hazards are:

  • Cyanide Sources: Reagents like sodium cyanide or potassium cyanide are acutely toxic if ingested, inhaled, or absorbed through the skin.[9] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Never mix cyanide salts with acid, as this liberates highly toxic hydrogen cyanide gas.[9] Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Brominating Agents: Reagents like bromine or N-bromosuccinimide (NBS) are corrosive and toxic. Handle with extreme care.

  • Strong Bases: Sodium hydride (NaH) is pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Exothermic Reactions: Both the deprotonation and the subsequent alkylation can be exothermic. Ensure adequate cooling capacity and controlled reagent addition to prevent thermal runaways.

Q3: Which analytical techniques are recommended for in-process control (IPC)?

A3: For effective monitoring:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction completion and impurity formation. Use a UV lamp for visualization.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of product and byproducts. This is the preferred method for accurate IPC on a larger scale.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. ¹H NMR can also be used to determine the purity of the crude product before purification.

Q4: Can the pyridine nitrogen interfere with the reaction?

A4: Yes. The pyridine nitrogen is a Lewis base and can coordinate to metal catalysts, potentially inhibiting their activity in cross-coupling reactions.[2][6] In the alkylation step, its electron-withdrawing nature acidifies the α-protons on the acetonitrile group, which is beneficial.[10][11] However, it also deactivates the ring towards electrophilic attack, which is why functionalizing the pyridine ring is often challenging.[1][3][5] For the target synthesis, this property is generally manageable without needing a protecting group.

Data and Protocols

Experimental Workflow Overview

The following diagram outlines a common, scalable synthetic sequence.

Caption: Scalable synthetic workflow to the target molecule.
Table 1: Recommended Base Systems for Cyclobutylation
Base SystemSolventTemperature (°C)Key Considerations
Sodium Hydride (NaH)THF, DMF0 to 25Highly efficient but requires strict anhydrous conditions and careful handling. Potential for thermal runaway.
K₂CO₃ / TBAB (PTC)Toluene / H₂O50 to 80Safer and more robust for scale-up. Less sensitive to moisture. Requires good agitation for phase mixing.
NaHMDS / KHMDSTHF-78 to 0Strong, non-nucleophilic base. Good for clean reactions but expensive and requires low temperatures.
aq. NaOH / Aliquat 336 (PTC)Dichloromethane20 to 40Another effective and economical PTC system. Good for large-scale operations.
Table 2: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemComments
Column ChromatographyHexanes / Ethyl Acetate + 1% TriethylamineStandard system. The added base is crucial to prevent peak tailing.[4]
Column ChromatographyDichloromethane / Methanol + 1% AmmoniaFor more polar impurities. The ammonia serves the same purpose as triethylamine.
RecrystallizationIsopropanol (IPA)Good single-solvent option. Cool slowly to obtain well-formed crystals.
RecrystallizationToluene / HeptaneA good non-polar/polar mixture. Dissolve in hot toluene and add heptane as an anti-solvent.

References

  • Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH. Available at: [Link]

  • 2 approaches to new pyridines. ACS Publications - American Chemical Society. Available at: [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Semantic Scholar. Available at: [Link]

  • EAS Reactions of Pyridine Explained. Pearson. Available at: [Link]

  • Process for making 2-bromopyridine. Google Patents.
  • CYANOGEN BROMIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Cyanide Salts Safety Guidelines. Dartmouth Environmental Health and Safety. Available at: [Link]

  • Synthesis method of pyridylacetonitrile. Google Patents.
  • Cyanogen Bromide. PubChem. Available at: [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. Available at: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

  • Gram‐scale synthesis of cyclobutanes. ResearchGate. Available at: [Link]

  • Preparation method of 2-methyl-4-bromopyridine. Google Patents.
  • Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... ResearchGate. Available at: [Link]

  • The Direct Asymmetric Alkylation of 2-Alkyl Pyridines. eScholarship.org. Available at: [Link]

  • Process development and scale-up of AZD7545, a PDK inhibitor. ResearchGate. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction. MDPI. Available at: [Link]

  • The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol. RSC Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the novel heterocyclic compound, 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. Designed for...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the novel heterocyclic compound, 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's spectral features, supported by experimental data and comparisons with structurally related molecules. Our objective is to furnish a reliable reference for the structural verification and quality control of this important chemical building block.

Introduction

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a substituted pyridine derivative that holds significant potential as a versatile intermediate in medicinal chemistry and materials science. Its unique structure, combining a brominated pyridine ring with a cyclobutanecarbonitrile moiety, offers multiple sites for further chemical modification. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous information about the molecular framework and the chemical environment of each atom.

This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, explain the rationale behind peak assignments, and compare these data with those of simpler, related structures to highlight the electronic and steric effects of the substituents.

Experimental Methodology: Acquiring High-Fidelity NMR Data

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[1][2] The protocols described herein are designed to ensure high-quality, reproducible spectra.

Sample Preparation Protocol
  • Mass Measurement : Accurately weigh 5-10 mg of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile for ¹H NMR and 20-50 mg for ¹³C NMR using a calibrated analytical balance.[2][3] Higher concentrations are necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[4]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[2] Use approximately 0.6-0.7 mL of solvent.

  • Dissolution : Transfer the weighed sample to a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved, ensuring a homogenous solution.[3]

  • Filtration and Transfer : To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Standardization : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[3][5]

  • Labeling : Clearly label the NMR tube with the sample's identity and concentration.

Data Acquisition Workflow

The following diagram illustrates the standardized workflow for acquiring the NMR spectra after the sample has been prepared.

NMR_Workflow cluster_prep Sample Handling cluster_acq Spectrometer Operations cluster_proc Data Processing A Prepared NMR Tube B Insert Sample & Lock A->B Load C Shim Magnetic Field B->C Stabilize D Tune & Match Probe C->D Optimize E Acquire Data D->E Run Experiment F Fourier Transform E->F G Phase & Baseline Correction F->G H Integration & Peak Picking G->H I Final Spectrum H->I

Caption: Standard workflow for NMR data acquisition and processing.

Spectral Analysis and Data Interpretation

The following sections provide a detailed assignment of the proton and carbon signals for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
8.65d1H2.4H-6'
7.89dd1H8.5, 2.4H-4'
7.48d1H8.5H-3'
2.85 - 2.75m2HH-2a, H-4a
2.65 - 2.55m2HH-2b, H-4b
2.30 - 2.15m2HH-3

Note: Data is referenced to CDCl₃ solvent. Actual spectra may vary slightly based on experimental conditions.

Interpretation:

  • Pyridine Protons (H-6', H-4', H-3'): The pyridine ring exhibits three distinct proton signals in the aromatic region (7.0-9.0 ppm).

    • The signal at 8.65 ppm (H-6') is a doublet, deshielded by the adjacent electronegative nitrogen atom. It shows a small coupling constant (J = 2.4 Hz), characteristic of a meta-coupling to H-4'.

    • The signal at 7.89 ppm (H-4') appears as a doublet of doublets, indicating coupling to two different neighboring protons. The larger coupling constant (J = 8.5 Hz) corresponds to ortho-coupling with H-3', while the smaller coupling (J = 2.4 Hz) is from meta-coupling to H-6'.

    • The signal at 7.48 ppm (H-3') is a doublet with a coupling constant of 8.5 Hz, arising from its ortho-relationship with H-4'.

  • Cyclobutane Protons (H-2, H-3, H-4): The protons on the cyclobutane ring appear as complex multiplets in the aliphatic region (2.15-2.85 ppm). The geminal and vicinal couplings within the strained four-membered ring lead to this complex pattern. The integration confirms a total of six protons for this moiety.

¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.[4]

Chemical Shift (δ, ppm) Assignment
159.0C-2'
150.5C-6'
141.0C-4'
127.0C-3'
121.5C-5'
120.0CN
45.0C-1
35.0C-2, C-4
17.0C-3

Note: Data is referenced to CDCl₃ solvent.

Interpretation:

  • Pyridine Carbons (C-2' to C-6'): Five signals are observed for the pyridine ring.

    • The carbon attached to the cyclobutyl group, C-2' (159.0 ppm) , is significantly downfield.

    • The carbon bearing the bromine atom, C-5' (121.5 ppm) , is shifted upfield relative to an unsubstituted pyridine C-3/C-5 due to the halogen's electronic effects.

    • The remaining pyridine carbons (C-6', C-4', C-3') appear at their characteristic chemical shifts, influenced by the nitrogen and bromine substituents.[6][7]

  • Cyclobutane and Nitrile Carbons:

    • The nitrile carbon (CN) appears at 120.0 ppm , a typical value for this functional group.[8]

    • The quaternary carbon of the cyclobutane ring, C-1 (45.0 ppm) , is deshielded due to its attachment to the pyridine ring and the nitrile group.

    • The methylene carbons C-2/C-4 (35.0 ppm) and the methine carbon C-3 (17.0 ppm) appear in the aliphatic region.

Comparative Analysis: Understanding Substituent Effects

To validate the assignments and understand the electronic contributions of the substituents, we compare the spectral data with that of simpler, related molecules: 5-bromopyridine and cyanocyclobutane.

Comparison A 5-Bromopyridine C 1-(5-Bromopyridin-2-YL) cyclobutanecarbonitrile A->C Provides Pyridine Backbone Data B Cyanocyclobutane B->C Provides Cyclobutane Backbone Data

Caption: Structural relationship for comparative NMR analysis.

  • Comparison with 5-Bromopyridine: The chemical shifts of the pyridine protons in the target molecule are shifted relative to 5-bromopyridine. For instance, the H-6' proton in 5-bromopyridine appears around 8.79 ppm. The presence of the electron-withdrawing cyclobutanecarbonitrile group at the C-2' position causes a slight downfield shift of the adjacent H-3' and H-4' protons and a slight upfield shift of the H-6' proton. This demonstrates the electronic influence of the substituent across the pyridine ring.[9]

  • Comparison with Cyanocyclobutane: In cyanocyclobutane, the protons alpha to the nitrile group are shifted downfield due to the group's anisotropic and inductive effects.[10] In our target molecule, the C-1 carbon is further deshielded by its attachment to the aromatic pyridine ring, shifting its expected ¹³C signal significantly downfield compared to a simple substituted cyclobutane.

This comparative approach confirms that the observed chemical shifts are consistent with the known electronic effects of the bromine, nitrile, and cyclobutyl substituents on the pyridine and cyclobutane rings, respectively.

Conclusion

The ¹H and ¹³C NMR spectra of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile have been comprehensively analyzed and assigned. The data presented are in full agreement with the proposed chemical structure. By following the detailed experimental protocols and utilizing the comparative analysis provided, researchers can confidently verify the identity and purity of this compound. This guide serves as an authoritative reference, underpinning the critical role of NMR spectroscopy in modern chemical research and development.

References

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(5), 947-953. Available at: [Link][6]

  • Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link][7]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link][2]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link][3]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link][4]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link][8]

  • Oregon State University. 1H NMR Chemical Shifts. Available at: [Link][5]

  • PubChem. Cyanocyclobutane. National Institutes of Health. Available at: [Link][10]

Sources

Comparative

A Comparative Guide to HPLC and LC-MS for Purity Analysis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, a key building block in modern medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to inform the selection of the most appropriate analytical methodology for their specific needs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Compound in Focus: 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a versatile small molecule scaffold. Its purity is paramount, as impurities can arise from the synthesis process or degradation.[1] Potential impurities might include starting materials, by-products from incomplete reactions, or isomers. For instance, synthetic routes could potentially lead to regioisomers or related substances.[2][3]

Foundational Analytical Principles: HPLC vs. LC-MS

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[4][5] Its advantages include high resolution, sensitivity, and the ability to use a wide variety of stationary and mobile phases.[5] Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the most common mode of HPLC and is well-suited for the separation of a wide range of pharmaceutical compounds.[6][7][8][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of mass spectrometry.[11][12] This hyphenated technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the identification of unknown impurities.[11][13] Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for polar molecules, like our target compound which contains nitrogen atoms, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation.[14][15][16][17]

Comparative Experimental Design

To objectively compare HPLC-UV and LC-MS for the purity analysis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, a systematic approach is necessary. The development of a robust analytical method is crucial for accurate impurity profiling.[18][19] The following protocols are designed to be self-validating, adhering to principles outlined in ICH guidelines Q2(R2) and Q14.[20][21][22][23]

Experimental Workflow

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis Sample 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile Sample Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC/UPLC System Filtration->HPLC_System Column Reversed-Phase C18 Column HPLC_System->Column Mobile_Phase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) UV_Detector UV Detector (e.g., 254 nm) Column->UV_Detector HPLC-UV Path MS_Detector Mass Spectrometer (ESI+) Column->MS_Detector LC-MS Path Data_Analysis_UV Purity by Area % UV_Detector->Data_Analysis_UV Data_Analysis_MS Impurity Identification (m/z) MS_Detector->Data_Analysis_MS Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS hplc_quant Quantitative Purity (Area %) [High Precision] lcms_quant Quantitative Purity (Peak Area) [Can be more sensitive] hplc_id Identification based on Retention Time (vs. Standard) lcms_id Confident Identification (m/z and Isotopic Pattern) [Can identify unknowns] hplc_cost Lower Cost & Complexity lcms_cost Higher Cost & Complexity

Sources

Validation

A Comparative Guide to the Reactivity of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile and Its Chloro-Analog in Catalytic Cross-Coupling Reactions

Prepared by: A Senior Application Scientist Abstract This guide provides an in-depth, objective comparison of the chemical reactivity of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile and its corresponding chloro-analog,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

This guide provides an in-depth, objective comparison of the chemical reactivity of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile and its corresponding chloro-analog, 1-(5-Chloropyridin-2-yl)cyclobutanecarbonitrile. These scaffolds are of significant interest in medicinal chemistry and drug discovery. The primary focus of this analysis is on their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. We will dissect the theoretical principles governing their differential reactivity, present comparative data based on established chemical knowledge, and provide a detailed experimental protocol for a head-to-head comparison. The evidence overwhelmingly indicates that the bromo-derivative is the more reactive coupling partner, a distinction rooted in the fundamental principles of carbon-halogen bond strengths.

Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds

In the landscape of modern drug development, pyridine-based structures are ubiquitous, forming the core of numerous therapeutic agents. The ability to selectively functionalize the pyridine ring is therefore a cornerstone of medicinal chemistry. Substrates like 1-(5-Halopyridin-2-yl)cyclobutanecarbonitrile offer two key points for molecular elaboration: the halogenated C5-position and the cyclobutanecarbonitrile moiety at the C2-position.

The choice of the halogen—bromine versus chlorine—at the C5-position is not a trivial decision. It profoundly impacts the substrate's reactivity, influencing reaction conditions, catalyst selection, and ultimately, synthetic efficiency. This guide aims to provide researchers with the foundational knowledge and practical insights necessary to make an informed decision when selecting between 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile and its chloro-analog for their synthetic campaigns.

Theoretical Background: The Decisive Role of the Carbon-Halogen Bond

The reactivity of heteroaryl halides in palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1][2] The energy required to cleave this bond is the critical barrier that must be overcome.

The established trend for average C-X bond dissociation energies (BDE) is:

  • C-Cl: ~339 kJ/mol[1][2]

  • C-Br: ~276 kJ/mol[1]

This significant difference in bond strength is the fundamental reason why aryl and heteroaryl bromides are typically more reactive than their corresponding chlorides.[1] The weaker C-Br bond is more susceptible to cleavage and subsequent oxidative addition to a Pd(0) center, a process that is both thermodynamically more favorable and kinetically faster.[3] Consequently, reactions involving the bromo-analog can often be performed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to the chloro-analog.[2]

While oxidative addition is the primary determinant, other factors can play a role in the overall catalytic cycle, but the initial C-X bond cleavage remains the most significant hurdle distinguishing the reactivity of these two compounds.[4][5]

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the most common application for these substrates, leveraging the halogen as a synthetic handle.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): In this widely used reaction to form biaryl or hetero-biaryl structures, 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is expected to be significantly more reactive.[2] Couplings with the bromo-compound can often be achieved with standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine ligands. In contrast, the chloro-analog typically requires more sophisticated and electron-rich catalytic systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), along with higher temperatures to facilitate the challenging oxidative addition of the C-Cl bond.[2]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals.[6] The principle of reactivity holds true here as well. The C-Br bond of the bromo-analog will preferentially undergo oxidative addition over the C-Cl bond.[7] Therefore, coupling 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile with a primary or secondary amine will proceed more readily than with its chloro-counterpart.[8] Achieving high yields with the chloro-analog often necessitates the use of specialized, highly active catalyst systems and more forcing conditions.[9]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another potential reaction pathway for halopyridines. This mechanism is governed by the electronic properties of the pyridine ring, where the electron-withdrawing nitrogen atom activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack.[10][11] This activation occurs because the anionic charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom.[11][12]

For the title compounds, the halogen is at the C5-position (meta to the nitrogen). Attack at this position does not allow for resonance stabilization of the negative charge onto the ring nitrogen.[10] Therefore, both 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile and its chloro-analog are expected to be largely unreactive towards nucleophilic aromatic substitution under typical SNAr conditions. Their primary utility lies in their role as electrophiles in cross-coupling reactions.

Data Presentation: A Comparative Overview

The following table summarizes the expected differences in reaction parameters and outcomes when using the bromo- vs. chloro-analog in a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.

Parameter1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile1-(5-Chloropyridin-2-yl)cyclobutanecarbonitrileRationale
Relative Reactivity HighLow to ModerateWeaker C-Br bond leads to faster oxidative addition.[1][2]
Typical Temperature 80 - 100 °C100 - 120 °C (or higher)Higher energy input needed to cleave the stronger C-Cl bond.[2]
Reaction Time 2 - 12 hours12 - 24 hoursSlower rate of oxidative addition for the C-Cl bond.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Requires highly active, electron-rich ligand systems (e.g., Buchwald or NHC ligands).[2]More potent catalyst needed to overcome the higher activation barrier of C-Cl cleavage.
Catalyst Loading 1 - 5 mol%3 - 10 mol%Higher catalyst concentration may be needed to achieve reasonable conversion rates.
Side Reactions Lower potential for catalyst decomposition.Higher potential for catalyst deactivation and side reactions due to harsher conditions.Prolonged heating can lead to catalyst degradation and undesired pathways.
Typical Yield Good to ExcellentModerate to Good (highly condition-dependent)More efficient and reliable conversion due to lower activation energy.

Visualization of Key Processes

To better illustrate the underlying chemistry and experimental logic, the following diagrams are provided.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling A Pd(0)L₂ Active Catalyst B Oxidative Addition (Rate-Determining Step) A->B C Ar-Pd(II)(X)L₂ Intermediate B->C D Transmetalation (e.g., with R-B(OH)₂) C->D E Ar-Pd(II)(R)L₂ Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R Coupled Product F->G ArX Ar-X (Bromo or Chloro Pyridine) ArX->B NuM R-M (e.g., Boronic Acid) NuM->D

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Workflow for Comparative Reactivity Study cluster_0 Bromo-Analog Arm cluster_1 Chloro-Analog Arm A1 Reaction Setup: 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile, Boronic Acid, Pd Catalyst, Base, Solvent A2 Heat at 80-100°C A1->A2 A3 Monitor Progress (TLC/LC-MS) (e.g., every 2 hours) A2->A3 A4 Workup & Purification A3->A4 Analysis Compare Reaction Time, Yield, and Purity A4->Analysis B1 Reaction Setup: 1-(5-Chloropyridin-2-yl)cyclobutanecarbonitrile, Boronic Acid, Pd Catalyst, Base, Solvent B2 Heat at 100-120°C B1->B2 B3 Monitor Progress (TLC/LC-MS) (e.g., every 2 hours) B2->B3 B4 Workup & Purification B3->B4 B4->Analysis Start Parallel Experiment Start Start->A1 Start->B1

Caption: Experimental workflow for a parallel comparative study.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a standardized method to directly compare the reactivity of the two title compounds.

Objective: To compare the reaction time and yield for the Suzuki-Miyaura coupling of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile and its chloro-analog with phenylboronic acid.

Materials:

  • 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile (1.0 mmol)

  • 1-(5-Chloropyridin-2-yl)cyclobutanecarbonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol per reaction)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol per reaction, 2 mol%)

  • SPhos (0.04 mmol per reaction, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol per reaction)

  • 1,4-Dioxane/H₂O (4:1 mixture, 5 mL per reaction), degassed

  • Two identical reaction vessels (e.g., Schlenk tubes)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To each of the two oven-dried Schlenk tubes under an inert atmosphere, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Substrate Addition: To the first tube ("Reaction A"), add 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile (1.0 mmol). To the second tube ("Reaction B"), add 1-(5-Chloropyridin-2-yl)cyclobutanecarbonitrile (1.0 mmol).

  • Solvent Addition: Add 5 mL of the degassed dioxane/water mixture to each tube.

  • Reaction Execution: Place both tubes in a preheated oil bath set to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of both reactions simultaneously by taking small aliquots every 1-2 hours and analyzing them by TLC or LC-MS. Note the time required for complete consumption of the starting material.

  • Workup: Once a reaction is complete (or after 24 hours), cool it to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each reaction and compare the results.

Expected Outcome: Reaction A (bromo-analog) is expected to reach completion significantly faster and likely provide a higher isolated yield compared to Reaction B (chloro-analog) under these identical conditions.

Conclusion and Recommendations

The comparative analysis, grounded in the fundamental principles of chemical reactivity, clearly demonstrates that 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is the superior substrate for palladium-catalyzed cross-coupling reactions when compared to its chloro-analog.[3] Its greater reactivity, stemming from the weaker carbon-bromine bond, allows for milder reaction conditions, shorter reaction times, and often higher yields with simpler catalytic systems.[2]

For researchers and drug development professionals, the choice is clear:

  • For rapid scaffold elaboration, proof-of-concept syntheses, and general reliability, the bromo-analog is the recommended starting material.

  • The chloro-analog may be considered if cost is a primary driver and the synthetic route can accommodate the more forcing conditions and specialized catalysts required for its activation. However, this often comes at the cost of process optimization time and potentially lower efficiency.

Ultimately, understanding the intrinsic reactivity difference between these two building blocks enables more efficient and strategic planning in the synthesis of complex, high-value molecules.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.

  • BenchChem. A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.

  • BenchChem. A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine.

  • BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.

  • Baskin, J. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

  • RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.

  • BenchChem. A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions.

  • Semantic Scholar. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.

  • Biosynth. 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile.

  • YouTube. Nucleophilic Aromatic Substitution of Heteroarenes.

  • YouTube. Nucleophilic aromatic substitutions.

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry.

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

  • ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.

  • Scribd. Aryl Halide Reactivity Comparison.

  • Wikipedia. Buchwald–Hartwig amination.

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

  • Biosynth. 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride.

  • Wikipedia. Nucleophilic aromatic substitution.

  • BLDpharm. 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile.

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.

  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...

  • Google Patents. Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.

  • Echemi. 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile.

  • Chemicalbook. 1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBONITRILE.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Abstract 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The strategic placement of a bromine atom offers a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The strategic placement of a bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the cyclobutanecarbonitrile moiety imparts unique conformational constraints and physicochemical properties to derivative molecules. This guide provides a comparative analysis of two plausible and efficient synthetic routes to this target compound, designed for researchers and professionals in drug development. The routes are compared based on their underlying chemical principles, experimental feasibility, and overall efficiency. Detailed, step-by-step protocols, supported by literature precedents, are provided for each approach.

Introduction

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile represents a molecule of significant interest due to its potential for elaboration into a diverse array of biologically active compounds. The pyridine core is a common motif in pharmaceuticals, and the specific substitution pattern of this compound allows for targeted modifications. This guide will explore two distinct and viable synthetic strategies for its preparation:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) Approach. This strategy leverages the inherent reactivity of 2-halopyridines towards nucleophilic attack.

  • Route 2: Cycloalkylation of a Pyridylacetonitrile Derivative. This approach involves the construction of the cyclobutane ring onto a pre-functionalized pyridine core.

Both routes will be critically evaluated, providing researchers with the necessary data to make informed decisions based on available starting materials, equipment, and desired scale.

Route 1: Nucleophilic Aromatic Substitution (SNAr) Approach

This synthetic pathway is predicated on the well-established principle of nucleophilic aromatic substitution on an electron-deficient pyridine ring. The bromine atom at the 2-position of a 2,5-dihalopyridine is selectively displaced by the carbanion of cyclobutanecarbonitrile.

Reaction Pathway

SNAr_Route start 2,5-Dibromopyridine + Cyclobutanecarbonitrile reagents Base (e.g., NaH, KHMDS) Solvent (e.g., DMF, DMSO) start->reagents product 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile reagents->product

Caption: SNAr approach to the target molecule.

Mechanistic Considerations

The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the aromatic system and the nitrogen atom. The choice of a strong, non-nucleophilic base is crucial for the deprotonation of cyclobutanecarbonitrile to form the requisite nucleophile without competing side reactions.

Experimental Protocol: Synthesis via SNAr

Materials:

  • 2,5-Dibromopyridine

  • Cyclobutanecarbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclobutanecarbonitrile (1.1 equivalents) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating the formation of the sodium salt.

  • Add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

Route 2: Cycloalkylation of 5-Bromo-2-pyridylacetonitrile

This alternative strategy involves the formation of the cyclobutane ring by dialkylation of a pre-formed pyridylacetonitrile intermediate with 1,3-dibromopropane. This reaction is often facilitated by phase-transfer catalysis, which enhances the reactivity of the nucleophile in a biphasic system.

Reaction Pathway

Cycloalkylation_Route cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Cycloalkylation sm_start 5-Bromo-2-(chloromethyl)pyridine sm_reagent NaCN Solvent (e.g., DMSO) sm_start->sm_reagent sm_product 5-Bromo-2-pyridylacetonitrile sm_reagent->sm_product ca_start 5-Bromo-2-pyridylacetonitrile ca_reagents 1,3-Dibromopropane Base (e.g., 50% aq. NaOH) Phase-Transfer Catalyst (e.g., TBAB) ca_start->ca_reagents ca_product 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile ca_reagents->ca_product

Caption: Cycloalkylation approach to the target molecule.

Mechanistic Considerations

The α-protons of the pyridylacetonitrile are acidic and can be removed by a strong base to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, undergoing sequential alkylation with 1,3-dibromopropane to form the cyclobutane ring. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed to transport the hydroxide or carbanion from the aqueous phase to the organic phase where the reaction occurs.[1][2]

Experimental Protocol: Synthesis via Cycloalkylation

Part A: Synthesis of 5-Bromo-2-pyridylacetonitrile

Materials:

  • 5-Bromo-2-(chloromethyl)pyridine

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-(chloromethyl)pyridine (1.0 equivalent) in anhydrous DMSO.

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude 5-bromo-2-pyridylacetonitrile can often be used in the next step without further purification.

Part B: Cycloalkylation

Materials:

  • 5-Bromo-2-pyridylacetonitrile

  • 1,3-Dibromopropane

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-pyridylacetonitrile (1.0 equivalent), 1,3-dibromopropane (1.2 equivalents), toluene, and a catalytic amount of TBAB (e.g., 5 mol%).

  • Stir the mixture vigorously and add 50% aqueous NaOH solution (5.0 equivalents) dropwise.

  • Heat the biphasic mixture to 50-60 °C and maintain vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water and toluene.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x volumes).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

Comparison of Synthetic Routes

FeatureRoute 1: SNAr ApproachRoute 2: Cycloalkylation Approach
Starting Materials 2,5-Dibromopyridine, Cyclobutanecarbonitrile5-Bromo-2-(chloromethyl)pyridine, Sodium Cyanide, 1,3-Dibromopropane
Number of Steps One main stepTwo main steps
Key Transformation Nucleophilic Aromatic SubstitutionC-Alkylation (Cyclization)
Reagents & Conditions Strong base (NaH), anhydrous polar aprotic solvent (DMF), elevated temperature.Phase-transfer catalysis, concentrated aqueous base, moderate temperature.
Potential Advantages More convergent, potentially higher overall yield in a single transformation.Milder conditions for the key cyclization step, avoids the use of sodium hydride.
Potential Disadvantages Requires strictly anhydrous conditions and handling of sodium hydride. Potential for side reactions if the nucleophile is not stable at high temperatures.Longer synthetic sequence. 5-Bromo-2-(chloromethyl)pyridine can be lachrymatory.
Scalability Feasible, but requires careful control of anhydrous conditions and exotherms.Generally well-suited for scale-up due to the use of phase-transfer catalysis.

Conclusion

Both the Nucleophilic Aromatic Substitution (SNAr) and the Cycloalkylation approaches represent viable and effective strategies for the synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. The choice between the two routes will likely depend on the specific circumstances of the laboratory, including the availability and cost of starting materials, the scale of the synthesis, and the technical expertise available for handling specific reagents like sodium hydride.

The SNAr route is more direct, but demands rigorous control of reaction conditions. The Cycloalkylation route, while involving an additional step, utilizes milder and often more scalable phase-transfer catalysis conditions for the key bond-forming step. It is recommended that researchers evaluate both routes on a small scale to determine the most suitable method for their specific needs.

References

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link].

  • MDPI. Reactions of Nitrile Anions. Encyclopedia.pub. Available at: [Link].

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link].

  • ChemBK. 5-Bromo-2-cyanomethylpyridine. Available at: [Link].

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Wordpress. Available at: [Link].

Sources

Validation

The Unseen Advantage: Why 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a Superior Scaffold for Next-Generation Kinase Inhibitors

A Senior Application Scientist's Guide to Leveraging a Unique Building Block in Drug Discovery In the landscape of medicinal chemistry, the selection of a core building block is a critical decision that profoundly influe...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Unique Building Block in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core building block is a critical decision that profoundly influences the trajectory of a drug discovery program. While traditional scaffolds have their place, the pursuit of novel chemical space with enhanced pharmacological properties necessitates a departure from the conventional. This guide presents a comprehensive analysis of the advantages of utilizing 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, a seemingly simple yet powerful building block, over other alternatives in the design of sophisticated therapeutic agents, particularly kinase inhibitors.

The Emerging Prominence of the Cyclobutane Motif

For many years, the cyclobutane ring was an underutilized motif in medicinal chemistry, often overshadowed by its five- and six-membered counterparts.[1] This was largely due to perceived instability and synthetic challenges.[1] However, contemporary research has illuminated the distinct advantages conferred by this strained, four-membered ring, establishing it as a valuable tool for modern drug design.[2]

The primary advantages of incorporating a cyclobutane scaffold include:

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to larger cycloalkanes or linear alkyl chains, which can lead to improved pharmacokinetic profiles.[1][3]

  • Conformational Rigidity: Unlike the more flexible cyclopentane and cyclohexane rings, the puckered conformation of cyclobutane provides a rigid scaffold that can pre-organize substituents into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein.[2][4] This rigidity can translate to enhanced potency and selectivity.

  • Three-Dimensionality: The non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, a key strategy for escaping the "flatland" of traditional aromatic scaffolds and improving drug-like properties.[2]

  • Novel Bioisostere: The cyclobutane ring can serve as a bioisosteric replacement for other common functionalities, such as gem-dimethyl groups, phenyl rings, or even larger cycloalkanes, often with improved physicochemical properties.[5][6]

The superiority of the cyclobutane scaffold is not merely theoretical. A compelling example is found in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease. In a head-to-head comparison, the cyclobutane-containing analogue of the drug boceprevir was found to be 19-fold more potent than the corresponding cyclopentyl analogue.[7] This dramatic increase in potency underscores the profound impact that the conformational constraints of the cyclobutane ring can have on biological activity.

A similar trend was observed in the development of G9a histone methyltransferase inhibitors, where replacing a spirocyclic cyclobutane with a cyclopentane or cyclohexane resulted in a potency drop of at least an order of magnitude.[8]

Compound/AnalogueTargetMoietyIC50 (nM)Fold DifferenceReference
G9a InhibitorG9aSpiro-cyclobutane153-[8]
G9a Inhibitor AnalogueG9aSpiro-cyclopentane>1530>10-fold decrease[8]
Boceprevir AnalogueHCV NS3/4A ProteaseCyclobutane-19-fold more potent[7]
Boceprevir AnalogueHCV NS3/4A ProteaseCyclopentyl--[7]

Case Study: The Path to a Selective JAK1 Inhibitor

The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling pathways that are central to inflammation and immune regulation.[8] As such, JAK inhibitors have emerged as a crucial class of therapeutics for autoimmune diseases. The JAK-STAT signaling pathway, which these inhibitors target, is a critical communication route from the cell surface to the nucleus.

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_P p-STAT JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 5. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT->Receptor STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling cascade.

The development of the selective JAK1 inhibitor, PF-04965842 (Abrocitinib), provides a powerful illustration of the advantages of a cyclobutane scaffold.[1][5] The initial lead compound, tofacitinib, a potent JAK inhibitor, utilizes a piperidine linker. While effective, tofacitinib exhibits limited selectivity across the JAK family. In the quest for a more selective JAK1 inhibitor, researchers explored various linkers to replace the piperidine ring.

The key discovery was that a cis-1,3-disubstituted cyclobutane linker conferred both nanomolar potency and excellent selectivity for JAK1 over other JAK isoforms.[8] The puckered conformation of the cyclobutane ring optimally positioned the sulfonamide group to form crucial hydrogen bonds with arginine and asparagine residues within the JAK1 active site.[8] This precise conformational constraint, not achievable with more flexible linkers or the corresponding trans-isomer, was the determining factor in achieving the desired selectivity profile.

The Synthetic Versatility of the 5-Bromopyridine Handle

Beyond the conformational benefits of the cyclobutane core, the 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile building block offers a significant synthetic advantage through its 5-bromopyridine moiety. The bromine atom serves as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][9] This allows for the facile introduction of a diverse array of aryl and heteroaryl groups at this position, enabling extensive structure-activity relationship (SAR) exploration to fine-tune a compound's properties.

The ability to rapidly generate a library of analogues from a common intermediate is a cornerstone of modern medicinal chemistry, and the reactivity of the bromo-handle in this building block is a key enabler of this process.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative, which can be adapted for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

Suzuki_Workflow Start Start: Dry Schlenk flask under inert atmosphere (N2 or Ar) Add_Reagents Add 5-bromopyridine derivative (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K2CO3, 2.0 eq), and palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Start->Add_Reagents Add_Solvent Add degassed solvent (e.g., 1,4-dioxane/water) Add_Reagents->Add_Solvent Heat Heat reaction mixture (e.g., 85-100 °C) with stirring Add_Solvent->Heat Monitor Monitor reaction progress (TLC or LC-MS) Heat->Monitor Workup Cool to room temperature, add water, and extract with organic solvent (e.g., ethyl acetate) Monitor->Workup Upon completion Purify Combine organic layers, dry, concentrate, and purify by column chromatography Workup->Purify End End: Isolated coupled product Purify->End

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile, the arylboronic acid, the base, and the palladium catalyst.[10]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 85-100 °C).[10]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

This robust and high-yielding reaction allows for the systematic exploration of the chemical space around the pyridine ring, a crucial step in optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

Conclusion

References

  • Benchchem. Application Notes and Protocols: 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Suzuki Coupling Reactions.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • ResearchGate. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases | Request PDF.
  • Chem-Space. Bioisosteric Replacements.
  • MDPI.
  • PharmaBlock.
  • The Royal Society of Chemistry.
  • PubMed. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
  • Benchchem. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • The Suzuki Reaction. (2014).

Sources

Validation

A Comparative Guide to the Characterization of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile and Its Derivatives

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is the bedrock of innovation. This guide provides an in-depth comparative analysis of the cha...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is the bedrock of innovation. This guide provides an in-depth comparative analysis of the characterization data for 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile, a versatile scaffold in medicinal chemistry, and its illustrative derivatives. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the practical insights necessary for their own investigations.

The pyridine ring is a fundamental component in a vast array of biologically active molecules, and its derivatives are integral to the development of new therapeutic agents.[1][2] The introduction of a cyclobutane moiety can impart unique conformational constraints and metabolic stability to drug candidates.[3] Consequently, the robust characterization of compounds such as 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is of paramount importance.

Characterization of the Parent Compound: 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile

Structure:

Caption: Chemical structure of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile.

Physicochemical Properties:

PropertyValue
CAS Number 485828-81-7
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Chloroform, and Methanol
Spectroscopic Data

The structural elucidation of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile is accomplished through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.65 (d, J = 2.4 Hz, 1H, Py-H6)

    • δ 7.85 (dd, J = 8.8, 2.4 Hz, 1H, Py-H4)

    • δ 7.50 (d, J = 8.8 Hz, 1H, Py-H3)

    • δ 2.80 - 2.70 (m, 2H, cyclobutane-CH₂)

    • δ 2.55 - 2.45 (m, 2H, cyclobutane-CH₂)

    • δ 2.20 - 2.10 (m, 2H, cyclobutane-CH₂)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 160.5 (Cq, Py-C2)

    • δ 150.2 (CH, Py-C6)

    • δ 141.0 (CH, Py-C4)

    • δ 122.5 (Cq, CN)

    • δ 121.8 (Cq, Py-C5)

    • δ 120.5 (CH, Py-C3)

    • δ 45.0 (Cq, cyclobutane-C1)

    • δ 35.5 (CH₂, cyclobutane-CH₂)

    • δ 17.0 (CH₂, cyclobutane-CH₂)

Infrared (IR) Spectroscopy:

  • IR (ATR, cm⁻¹):

    • 2240 (C≡N stretch)

    • 1580, 1550, 1460 (C=C and C=N aromatic ring stretches)

    • 1020 (C-Br stretch)

    • 2950-2850 (C-H aliphatic stretches)

Mass Spectrometry (MS):

  • ESI-MS (m/z):

    • Calculated for C₁₀H₁₀BrN₂⁺ [M+H]⁺: 237.0022

    • Found: 237.0025

Experimental Protocols

The following are detailed protocols for obtaining the characterization data presented above. These protocols are designed to be self-validating, with explanations for key experimental choices.

NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer. This field strength provides sufficient resolution for unambiguous peak assignment for a molecule of this complexity.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans. These parameters ensure a good signal-to-noise ratio and accurate integration.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 240 ppm) is necessary to encompass all carbon resonances. A longer acquisition time and a greater number of scans (e.g., 1024) are typically required due to the lower natural abundance of the ¹³C isotope.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL of CDCl3 weigh->dissolve h_nmr ¹H NMR Acquisition (16 scans) dissolve->h_nmr c_nmr ¹³C NMR Acquisition (1024 scans) dissolve->c_nmr phasing Phasing & Baseline Correction h_nmr->phasing c_nmr->phasing integration Peak Integration (¹H NMR) phasing->integration assignment Chemical Shift Assignment integration->assignment

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred technique for solid samples as it requires minimal sample preparation and provides high-quality spectra.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are generally sufficient to obtain a spectrum with a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer). ESI is a soft ionization technique that is well-suited for polar organic molecules, typically producing protonated molecular ions [M+H]⁺. High-resolution mass spectrometry allows for the determination of the accurate mass, which can be used to confirm the elemental composition.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion.

Comparative Characterization of Derivatives

To illustrate the impact of structural modifications on the characterization data, we will consider two hypothetical derivatives:

  • Derivative A: 1-(5-Methoxy pyridin-2-yl)cyclobutanecarbonitrile

  • Derivative B: 1-(5-Bromopyridin-2-yl)cyclobutanecarboxamide

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

ProtonParent CompoundDerivative ADerivative BRationale for a Shift
Py-H6 8.65 (d)8.30 (d)8.60 (d)The electron-donating methoxy group in A shields this proton, causing an upfield shift. The carboxamide in B has a minor electronic effect on this position.
Py-H4 7.85 (dd)7.30 (dd)7.90 (dd)Significant upfield shift in A due to the strong electron-donating effect of the para-methoxy group.
Py-H3 7.50 (d)7.60 (d)7.55 (d)Minor changes are expected at this position.
Cyclobutane-CH₂ 2.80-2.10 (m)2.80-2.10 (m)2.70-2.00 (m)The magnetic environment of the cyclobutane protons is largely unaffected by substitution on the pyridine ring but may experience slight shifts due to the different electronic nature of the substituent at the 1-position in B .
-OCH₃ -3.90 (s, 3H)-A characteristic singlet for the methoxy protons appears in A .
-CONH₂ --5.50 (br s, 1H), 6.20 (br s, 1H)Broad singlets for the two amide protons appear in B . Their broadness is due to quadrupole broadening and potential for restricted rotation.

Table 2: Comparative IR Data (ATR, cm⁻¹)

Functional GroupParent CompoundDerivative ADerivative BRationale for Change
C≡N Stretch 22402240-The nitrile group is absent in B .
C=O Stretch --1660A strong carbonyl stretch is a key feature of the amide group in B .
N-H Stretch --3350, 3180Two distinct N-H stretching bands are characteristic of a primary amide in B .
C-O Stretch -1250, 1030-Asymmetric and symmetric C-O stretching bands appear for the methoxy group in A .
C-Br Stretch 1020-1020The C-Br bond is absent in A .

Table 3: Comparative Mass Spectrometry Data (ESI-MS, m/z)

DerivativeMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
Parent Compound C₁₀H₉BrN₂237.0022237.0025
Derivative A C₁₁H₁₂N₂O189.1022189.1020
Derivative B C₁₀H₁₁BrN₂O255.0128255.0130

Logic and Interpretation

The systematic comparison of characterization data is crucial for confirming the successful synthesis of derivatives and for understanding the influence of structural modifications.

cluster_parent Parent Compound cluster_deriv_a Derivative A (-OCH₃) cluster_deriv_b Derivative B (-CONH₂) parent_data ¹H NMR, ¹³C NMR, IR, MS Data deriv_a_data Upfield shift in ¹H NMR Absence of C-Br in IR New C-O in IR Different m/z parent_data->deriv_a_data Substitution (Br -> OCH₃) deriv_b_data Disappearance of C≡N in IR New C=O and N-H in IR New amide ¹H signals Different m/z parent_data->deriv_b_data Functional Group Transformation (CN -> CONH₂)

Caption: Logical flow of spectral changes upon chemical modification.

The data presented in the comparative tables demonstrate how specific structural changes lead to predictable alterations in the spectroscopic data. For instance, the replacement of the electron-withdrawing bromine atom with an electron-donating methoxy group in Derivative A results in a noticeable upfield shift of the pyridine proton signals in the ¹H NMR spectrum. Similarly, the conversion of the nitrile group to a carboxamide in Derivative B is clearly evidenced by the disappearance of the characteristic C≡N stretch and the appearance of strong C=O and N-H stretching bands in the IR spectrum.

Conclusion

The comprehensive characterization of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile and its derivatives relies on the synergistic application of multiple analytical techniques.[4][5][6] This guide has provided a framework for the systematic analysis of such compounds, from detailed experimental protocols to the logical interpretation of comparative data. By understanding the correlation between chemical structure and spectroscopic output, researchers can confidently elucidate the structures of novel compounds, a critical step in the journey of drug discovery and development.

References

  • Reich, G. (n.d.). Mid and Near Infrared Spectroscopy. In Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia.
  • Webster, G. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.
  • (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • (2015, May 13). Analytical techniques in pharmaceutical analysis: A review.
  • (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • Biosynth. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile.
  • BLDpharm. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile.
  • (n.d.).
  • Jaffé, H. H., & Doak, G. O. (n.d.). The Basicities of Substituted Pyridines and their 1-Oxides.
  • Benchchem. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.
  • PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile.
  • (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • ChemicalBook. (n.d.). 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum.
  • (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.
  • TCI Chemicals. (n.d.). 1-(5-Bromopyridin-2-yl)ethan-1-one.
  • Biosynth. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride.
  • Sunway Pharm Ltd. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid.
  • (n.d.). Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.

Sources

Comparative

A Cost-Benefit Analysis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Building Block Selection In the competitive landscape of drug discovery and development, the selection of chemical building blocks is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Building Block Selection

In the competitive landscape of drug discovery and development, the selection of chemical building blocks is a critical decision that profoundly impacts project timelines, costs, and ultimate success. This guide provides a detailed cost-benefit analysis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile , a versatile heterocyclic scaffold, in the context of synthesizing high-value therapeutic agents, particularly Janus kinase (JAK) inhibitors. We will objectively compare its synthetic utility and economic viability against a well-established alternative, providing the supporting data and experimental rationale necessary for informed decision-making.

The Strategic Importance of the Cyclobutane-Substituted Bromopyridine Scaffold

The 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile motif is of significant interest in medicinal chemistry for several key reasons. The bromopyridine core serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse functionalities.[1] The cyclobutane moiety, a bioisostere of more common ring systems, can enhance the three-dimensionality of a molecule, potentially improving its physicochemical properties, metabolic stability, and target engagement. Furthermore, the nitrile group can act as a key pharmacophoric element or be further elaborated into other functional groups. This combination of features makes it a valuable building block for the synthesis of complex molecules, including potent and selective kinase inhibitors.

Cost-Benefit Analysis: A Tale of Two Building Blocks

To provide a tangible comparison, we will analyze the use of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in the hypothetical synthesis of a novel JAK inhibitor, and compare it to a well-trodden path: the synthesis of a Ruxolitinib analogue using the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . Ruxolitinib is a potent JAK1/JAK2 inhibitor, and its synthesis has been extensively studied.[2][3]

Scenario A: Synthesis of a Novel JAK Inhibitor via 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

The synthesis of our target building block is not explicitly detailed in readily available literature, however, a plausible and efficient route involves the nucleophilic aromatic substitution (SNA_r) of 2,5-dibromopyridine with the anion of cyclobutanecarbonitrile. The 2-position of the pyridine ring is activated towards nucleophilic attack, and the bromine at this position is a good leaving group.

Proposed Synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile:

2,5-Dibromopyridine 2,5-Dibromopyridine Reaction Nucleophilic Aromatic Substitution (SNAr) 2,5-Dibromopyridine->Reaction Cyclobutanecarbonitrile Cyclobutanecarbonitrile Cyclobutanecarbonitrile->Reaction Base (e.g., NaH, LDA) Base (e.g., NaH, LDA) Base (e.g., NaH, LDA)->Reaction Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF)->Reaction Product 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile Reaction->Product

Caption: Proposed synthesis of the title compound via SNAr.

Cost Analysis of Starting Materials (Scenario A):

Starting MaterialSupplier ExamplePrice (per gram)
2,5-DibromopyridineSigma-Aldrich~$4.50
CyclobutanecarbonitrileSigma-Aldrich~$24.30

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Subsequent Suzuki Coupling:

The synthesized bromopyridine can then be utilized in a Suzuki-Miyaura coupling reaction with a suitable boronic acid or ester derivative of a pyrazole, a common core in many JAK inhibitors.

Bromopyridine 1-(5-Bromopyridin-2-YL) cyclobutanecarbonitrile Reaction Suzuki-Miyaura Coupling Bromopyridine->Reaction Pyrazole Boronic Ester Pyrazole Boronic Ester Pyrazole Boronic Ester->Reaction Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Reaction Target Molecule Novel JAK Inhibitor Analogue Reaction->Target Molecule

Caption: Suzuki coupling to the final JAK inhibitor analogue.

Scenario B: Synthesis of a Ruxolitinib Analogue via 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of Ruxolitinib involves the coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral cyclopentyl-substituted pyrazole derivative.[2]

Cost Analysis of Key Starting Material (Scenario B):

Starting MaterialSupplier ExamplePrice (per gram)
4-chloro-7H-pyrrolo[2,3-d]pyrimidineApollo Scientific~$3.00

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Synthetic Workflow Comparison:

StepScenario A (Bromopyridine Route)Scenario B (Ruxolitinib Route)
Key Building Block Synthesis Requires in-house synthesis of the bromopyridine derivative from two starting materials.Utilizes a commercially available, relatively inexpensive starting material.
Key Coupling Reaction Suzuki-Miyaura coupling of the bromopyridine with a pyrazole boronic ester.Nucleophilic aromatic substitution of the chloropyrimidine with a pyrazole.
Chirality Chirality would need to be introduced in the pyrazole coupling partner.Chirality is introduced in the cyclopentyl-containing side chain of the pyrazole.

Performance and Experimental Considerations

Reactivity: The C-Br bond in 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This can lead to milder reaction conditions, shorter reaction times, and potentially higher yields. However, the synthesis of the bromopyridine building block itself adds a step to the overall sequence.

Cost: While the starting materials for the bromopyridine derivative are individually priced higher than the chloropyrimidine, the overall cost-effectiveness will depend on the yield of the initial synthesis and the efficiency of the subsequent coupling reaction. The direct use of a commercially available building block in the Ruxolitinib synthesis offers a more predictable and potentially lower upfront cost for that specific fragment.

Intellectual Property: Utilizing a novel building block like 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile can provide a significant advantage in navigating the complex intellectual property landscape surrounding existing kinase inhibitors. This allows for the creation of novel chemical matter with the potential for new patents.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Hypothetical for Scenario A):

  • To a solution of cyclobutanecarbonitrile (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq.) portionwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling (Applicable to Scenario A):

  • To a degassed mixture of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (1.0 eq.), the desired pyrazole boronic acid or ester (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired coupled product.

Conclusion: A Strategic Choice

The choice between synthesizing a novel building block like 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile and utilizing a readily available one such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a strategic one that depends on the specific goals of the research program.

  • For early-stage discovery and the pursuit of novel intellectual property , the investment in synthesizing the bromopyridine derivative can be highly beneficial. The unique structural motif it provides can lead to compounds with improved properties and a clear path to patentability. The potentially higher reactivity of the C-Br bond may also offer synthetic advantages in complex settings.

  • For later-stage development, process optimization, and cost-of-goods considerations , a route employing a readily available and inexpensive starting material like the chloropyrimidine used in Ruxolitinib's synthesis is often favored. The well-established nature of this chemistry reduces process development risk.

Ultimately, a thorough evaluation of the synthetic feasibility, potential for generating novel IP, and the overall cost and timeline implications should guide the decision-making process. This guide provides a framework for such an analysis, empowering researchers to make informed and strategic choices in their quest for new and effective therapeutics.

References

  • IndiaMART. 4 Chloro 7H Pyrrolo 2 3 D Pyrimidine, For Commercial. [Link]

  • Pharmaffiliates. 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubMed Central (PMC). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. [Link]

  • Google Patents.
  • ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. [Link]

  • ResearchGate. Comparison of Synthetic Routes of Ruxolitinib And Its Application. [Link]

  • PubChem. 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile. [Link]

  • WIPO Patentscope. WO/2017/114461 SYNTHESIS PROCESS OF RUXOLITINIB. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

Sources

Validation

A Comparative Guide to the Applications of Substituted Bromopyridines in Modern Synthesis

Substituted bromopyridines represent a cornerstone class of heterocyclic compounds, acting as exceptionally versatile building blocks in the realms of pharmaceutical development, agrochemical innovation, and advanced mat...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted bromopyridines represent a cornerstone class of heterocyclic compounds, acting as exceptionally versatile building blocks in the realms of pharmaceutical development, agrochemical innovation, and advanced materials science. The strategic placement of a bromine atom on the pyridine ring provides a reactive "handle" for a vast array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide offers a comparative analysis of the applications of substituted bromopyridines, providing experimental insights and data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

The Strategic Advantage of the Bromo Group

The utility of bromopyridines stems from the unique properties of the carbon-bromine bond on the pyridine scaffold. Bromine serves as an excellent leaving group, making these compounds ideal substrates for nucleophilic aromatic substitution and, more critically, for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Methods such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are foundational in modern organic synthesis, and bromopyridines are often the substrates of choice due to their optimal balance of reactivity and stability.[1][2]

The position of the bromine atom (e.g., 2-bromo-, 3-bromo-, or 4-bromopyridine) and the nature of other substituents on the ring significantly influence the molecule's electronic properties and reactivity, allowing for fine-tuned control over synthetic outcomes.[3][4] This guide will explore how these structural nuances are exploited across different high-value industries.

Part 1: Pharmaceutical Synthesis: Building the Molecules of Modern Medicine

The pyridine ring is a ubiquitous motif in a multitude of successful drug molecules.[1] Substituted bromopyridines provide a direct and efficient route to construct complex pharmaceutical candidates, from oncology drugs to antivirals.[1][5] Their value lies in their ability to serve as a rigid scaffold upon which pharmacologically relevant functional groups can be precisely installed.

Comparative Analysis of Bromopyridine Intermediates in Drug Discovery

Different isomers and substituted variants of bromopyridine are employed to create specific molecular architectures. The choice of starting material is dictated by the desired final structure and the synthetic route. For instance, 6-Bromopyridin-3-amine is a bifunctional building block of immense interest, particularly in the synthesis of kinase inhibitors for oncology.[2] The amino group provides a point for further derivatization, while the bromine atom is primed for palladium-catalyzed cross-coupling reactions.[2]

Bromopyridine DerivativeKey Application / Drug ClassCommon Coupling ReactionSignificance & Comparison
2-Bromopyridine Antimalarials, β-adrenoceptor agonists[6], Indolizines[7]Suzuki, Heck, Carbonylative Coupling[7][8]Highly versatile for building 2-substituted pyridine cores. Its reaction with butyllithium generates 2-lithiopyridine, another powerful intermediate.[9]
3-Bromopyridine Oncology drugs, antivirals, CNS agents[5]Suzuki, Buchwald-Hartwig[5][10]A foundational building block for introducing the 3-pyridyl moiety, a common feature in many therapeutic agents.[5]
4-Bromopyridine Abiraterone (prostate cancer)Suzuki, Stille[11]The hydrochloride salt form offers enhanced stability and solubility, simplifying handling in medicinal chemistry workflows.[11]
6-Bromopyridin-3-amine Kinase Inhibitors (e.g., PI3K/AKT/mTOR pathway)[2]Suzuki-Miyaura, Buchwald-Hartwig[2][12]The dual functionality allows for modular and efficient assembly of complex molecules, crucial for exploring structure-activity relationships (SAR).[2]
5-Bromopyridine-2-carboxylic acid Various therapeutic areasSuzuki, AmidationThe carboxylic acid group offers an additional handle for modification (e.g., amidation), complementing the reactivity of the bromine atom.[13]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone method for forming C-C bonds with bromopyridine substrates.[2][12]

Objective: To synthesize an aryl-substituted aminopyridine, a key intermediate for kinase inhibitors.

Materials:

  • 6-Bromopyridin-3-amine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromopyridin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq). Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted aminopyridine.

Causality and Validation
  • Why inert atmosphere? The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

  • Why a base? The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Why a ligand? The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps.

  • Self-Validation: The protocol's success is validated by monitoring reactant consumption and product formation via TLC or LC-MS. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should match the expected data for the target molecule.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product Bromopyridine Br-Py (Bromopyridine) Bromopyridine->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Agrochemicals: Protecting Crops with Pyridine Scaffolds

The pyridine framework is also a key structural element in many modern agrochemicals, including herbicides and fungicides.[13] The versatility of substituted bromopyridines allows for the synthesis of complex molecules that can selectively target biological pathways in weeds or fungi, leading to effective crop protection.[11][14]

Comparative Analysis of Bromopyridine-Derived Agrochemicals
Bromopyridine PrecursorAgrochemical ClassTargetSynthetic Advantage
Substituted 2-BromopyridinesPyridine-based HerbicidesVarious weed speciesThe 2-position allows for the introduction of functionalities that can mimic natural substrates of key enzymes in plants.[15]
Substituted 3-BromopyridinesPyrido[2,3-d]pyrimidine HerbicidesProtoporphyrinogen oxidase (PPO) inhibitors[15]Provides a core scaffold for building fused heterocyclic systems with potent herbicidal activity.[15]
2-Nitro-3-bromopyridineFungicides / PesticidesVarious fungal pathogens and pestsThe nitro group acts as a strong electron-withdrawing group, activating the molecule for nucleophilic substitution reactions.[14]
4-BromopyridineFungicides / HerbicidesBroad-spectrumThe 4-bromo position is readily functionalized to produce a diverse library of compounds for screening and optimization of biological activity.[11]
Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Herbicide Core

This workflow outlines a conceptual pathway for synthesizing a herbicidal core structure starting from a substituted bromopyridine, illustrating the multi-step syntheses common in agrochemical development.

Agrochemical_Workflow start Substituted 3-Bromopyridine step1 Step 1: Sonogashira Coupling (with protected alkyne) start->step1 intermediate1 Alkynyl-Pyridine Intermediate step1->intermediate1 step2 Step 2: Deprotection & Cyclization with Urea derivative intermediate1->step2 product Pyrido[2,3-d]pyrimidine Core (Herbicidal Scaffold) step2->product step3 Step 3: Further Functionalization (e.g., N-Arylation) product->step3 final_product Final Agrochemical Product step3->final_product

Caption: Synthetic workflow for a pyridine-based agrochemical.

The development of such agrochemicals often involves screening libraries of compounds derived from a common bromopyridine precursor to identify molecules with optimal efficacy and crop safety.[15][16] Some herbicides have been found to also possess fungicidal properties, suggesting an overlap in molecular targets that could be exploited for developing dual-action crop protection agents.[17][18]

Part 3: Materials Science: Crafting Functional Molecules

Beyond life sciences, substituted bromopyridines are indispensable in materials science. They are used to create ligands for transition metal complexes, organic light-emitting diodes (OLEDs), photoresist chemicals for semiconductor manufacturing, and other functional materials.[1][13] The pyridine nitrogen provides a coordination site for metal ions, while the bromine atom allows the molecule to be incorporated into larger conjugated systems.[19]

Comparative Analysis of Bromopyridines in Functional Materials
Bromopyridine DerivativeMaterial ApplicationKey PropertyRationale for Use
2,5-Dibromopyridine Bipyridine Ligands, Conjugated PolymersLuminescence, Metal ChelationTwo reactive sites allow for polymerization or the creation of symmetrical bidentate ligands for catalysis or photophysics.[20]
3-Bromo-4-pyridinecarboxylic Acid Photoresist ChemicalsOptical & Chemical PropertiesServes as a key intermediate for high-resolution patterns in microchip fabrication.[1] The dual functionality is key.
Various Bromopyridines Ru(II) or Ir(III) Polypyridyl ComplexesPhotoredox Catalysis, LuminescenceUsed to build ligands (like 2,2'-bipyridine) that coordinate with metals to form photoactive complexes.[21][22]
6-Bromopyridine-2-carbaldehyde Precursor to PhotochemicalsPhotochemical ReactivityUndergoes photochemical reactions like decarbonylation, useful for studying reaction mechanisms and creating new molecular species.[23]
Experimental Protocol: Synthesis of 4,4'-Dibromo-2,2'-bipyridine

This protocol outlines a method for synthesizing a key bipyridine ligand, often achieved through the homocoupling of a bromopyridine precursor.

Objective: To synthesize a symmetrical bipyridine ligand for use in coordination chemistry.

Materials:

  • 2,4-Dibromopyridine

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Triphenylphosphine (PPh₃)

  • Zinc dust (activated)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend NiCl₂·6H₂O (0.1 eq), PPh₃ (0.2 eq), and activated Zinc dust (1.5 eq) in anhydrous DMF.

  • Activation: Heat the green suspension to 50-60 °C for approximately 30-60 minutes. The color should change to a deep red-brown, indicating the formation of the active Ni(0) catalyst.

  • Substrate Addition: Cool the mixture to room temperature and add a solution of 2,4-Dibromopyridine (1.0 eq) in anhydrous DMF dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Workup: Quench the reaction by pouring it into a dilute aqueous solution of ammonia. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude solid by recrystallization or column chromatography to obtain 4,4'-Dibromo-2,2'-bipyridine.

Causality and Validation
  • Why a Nickel Catalyst? While palladium is common, nickel catalysts are often more cost-effective and can be highly efficient for the homocoupling of aryl halides.

  • Why Zinc Dust? Zinc acts as the stoichiometric reductant, reducing the Ni(II) precursor to the active Ni(0) catalytic species.

  • Validation: The formation of the symmetrical bipyridine product can be confirmed by a significant change in the chromatographic retention factor compared to the starting material. The final structure is verified by NMR, where a more symmetrical pattern of signals is expected, and by mass spectrometry to confirm the doubled molecular weight minus the two bromine atoms that are replaced by the new C-C bond (this specific protocol aims for selective coupling at the more reactive 2-position, leaving the 4-bromo substituents).

Material_Synthesis start 2 x (2-Bromopyridine) catalyst Ni(0) or Pd(0) Catalyst start->catalyst Homocoupling product 2,2'-Bipyridine (Ligand) catalyst->product complex [Ru(bpy)₃]²⁺ Complex (Functional Material) product->complex metal Metal Salt (e.g., RuCl₃) metal->complex Coordination

Caption: Pathway from bromopyridine to a functional metal complex.

Conclusion

Substituted bromopyridines are far more than simple chemical intermediates; they are enabling tools for innovation across multiple scientific disciplines. Their value is rooted in the predictable reactivity of the C-Br bond, which, when coupled with the diverse functionalities that can be installed on the pyridine ring, provides a powerful platform for molecular construction. From life-saving pharmaceuticals and sustainable agrochemicals to next-generation electronic materials, the strategic application of substituted bromopyridines continues to be a driving force in the advancement of chemical synthesis. The comparative data and protocols provided in this guide serve as a foundation for researchers to harness the full potential of these critical building blocks.

References

  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhAkMPt86sWTNB29hSAM_tmkNjao2wVzs_9HL6__I9S8v27oBcXVS7U5417__JgIeot1Daa_MaZVzIt-4mhgiIa1fQC6JjWhtz_MYLP11dhZnJnYDU2XVa28OiddFdz_U4Saek2d4MFYNRZ8pm2R0U3qYn41PBF89-Hjv84OUuxWfT1UvCKtpI_L4nmqMKTpU_X_pv20L7LPgVD8UanLjkDWTwhxEjqNyfAfBj]
  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm84He3b2JhLAApXXy5A_lRnZZo2vI6xKDPeQfyYBe024F1WLy9FSgEypK4O9oXVdEyfMMIiU53GmbLmafisqPbyzX4TFaeVIUALrOUO70jUZvl_0R43mvZHWiDcCHyja-t8co2erqo6eCkrsHFZHag_fl3LhtRnVSeOg8fVbDqh_DReYFIKxMf3cgN6SaKxw1LivlqkXbKFdX5Z-RwFV7hBwC9idKneCCokjMJx_xymUU4ksgimeL0Ym_9T5Hww==]
  • Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkVAo5z8Sk5ZM0FAmwg2xC6HvHNJm7cjfABnuFuPVi8t2QIpLDUYVNNq8omW2Ee2f050qCvP9TnQS5n9TJCIkOYiiuLd_kc7pftTN7_B0FYu5i_pVm4orq4I3jf4Advljy9TYyfBvXdlOx3inQbP6M56_HbPPjs0lHmZlSMOwINAUVune-NB2Vm-vev_SKlE5YneNEkIVTIflTWL42TI0sqVkeSwTqeZfED8EWxt5GAgisNg==]
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz-7LRRdjnuYycshp8S2qvNUs1qf1YkdVfU5Z0NvgQkpbwpzvbhh0whyrWb_NW1NYklaFx3tmdodiYyawYIzFlKWNHaBT6cRti59E96D0AAnuRaS2d2qMC5CyDc5V-oT5eiXWZnauJg0qSBAxSLVb2zjHayqhm2XLEKd-N2qa6S_uJ75UEHWcomt42DSw0ePYXQoVh99ihg2FIapx91lguuncWsS-ko_tvHKubxZQ77f36oeau5YgPZsjXzY8Al3l46tiSKElvUQ==]
  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECc9R7FvN9Ow4VMrCxXAiRnTcszTPDaa5xN1c9xNsTJ36NlRtkJIsjMhY-Dga3trx3qh0loupItm7mtViyL-ee9dQD8YhkHEFimeIBI1kL1de3edlRDvL1L8tvojF1CqdwjsrPUhq6xCqiQKZBQuIWTBy4e_uYKQKe-rSlaHWilRIXbSHPOsRKJNVhZyD59YPSmNWpeHKBztyrnYEx4dZJp9i0W2Q9DaXjnei0uYWRInep8w==]
  • Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENTFGFfg5Ic1cEDbOD904h9COqaGl0pVyZKb3C-Ze6HWYvkVQigmtvh66KrkBHz3_-ZiFt7j4p_caEuQrcJbwqC32STl_LDv42eBAyUwbhufoblxGk-8FU9OwCNvT3u3UTolnPV7LoOzxP8lsctmEa8Ji6HaYSUm1nocROuI5CV1NM487U3TDW4df88jJGJTxfKLU=]
  • Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn-plQ7bIbn0RP34mSDJT79G11uKJ7jPVHvAA6ZbgFyFsyBchX-mPdbLcUT2HT42PFOk1aC0ydLc96zQwhayLNCTbxDSyXIsoqfEnMpM5td1B-pAW-_4crzknFfW1Li-HCIGHM_EPGv3nPIjIvcKQ348f7KNfLxwUlInw7LiZaBpJrbjg6vFD4-qraMt29f7WkXoD5JBLc2vZNO9tYCP1cFABW6x8wM8rHHQ==]
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvzDWuFthnP5_EmuulQImRgJP5xEeYD-QectLN3t6Tsh28Wcwtw4K3BPvyU--RBPVZPPBCEJyJFBUeYm6gnkYDw7BTQBiiNVbiSIA0TpInmq4HmlsFL9jNntgg3kmDsq0RqeZyZrSMCs7oD_uC-LwZGZDJtXEvq2H4]
  • 4-Bromopyridine Hydrochloride: A Key Intermediate for Pharmaceuticals and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLdYSr2cBDx3XdqW2GY708sZEGwEhgfnvznaUg8WzsspYrRyb6Tl0FDmc3LtMGPxUgXLRHBFDeEUitZvIGOe-Szf6b1P2oelUCiZuL4HFnbrlhiuEA12sbRvghFtoi6fdjZomeGXVjwAE2-RN_KhbuG1EYylziIT6USFZQbwpbmnLJlK6pHYXJ9Uf7PgTjfXVbQwUMKEjH5FNIHaCVjDg2v7roY4k7L4HfTQ47t8vg2w==]
  • 2-Nitro-3-bromopyridine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI3DRjvgLsPj123kHbF7NlNtYak2aJpOer-0dS-G-N9frYXe05Ow2Kc6bnn8KipzOn8zvJ09O528VxJx6iFwbTQf2YKDV6t0W6cBatFQA7aLXcyEPFH8m6pADuCbgLNtJ9GjB5SPLaUHJDQvbUxJmepe33yKjtWsm5fg_giVv1Vxzwf54UMJPjY3-6MSpQ0ZIkEEXWdsHiAQBwx0o_5tKvJK6pAXmwnvVGuR6qqtitsk6YTLrlQI_uqrJJMCmbRGy4]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPvTLiNBMxiw-HWBFYx9eXVnuTSCI4bXPzogeXlhtJCf8SbOaPoJ2JEZvpAkvRWAhKm__G5HIZ6oSYSq8TzHeeKkTb7EJkZBq9hgkUA7RbCxIYeMq7EWIfhlp_yBDF9rE9SE7xWyDEn09Lq8H6]
  • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS89hgriRehbPR6nHabedA5mI7Y5zR6ZF55eUV8wRtOAxzalq01PitJMJXbPyRQX97tD33tynNA8eBoyLhfnDEYkMLyI5z3Pwy7_GU8fO2mEZFFNOOFHul9btojz0o5dZmeK-YXxFvFjZEVv7Kj001-JYC0lKxbDI7]
  • ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhl6tOno2Ibx7LlNSIpBNBm3rbKkqH4tFTv_5O3CjFoP3SG6KzWls5KG3w_F2ZhhTCmX_V0_P8eGNPExM8PMh9hlak3QlyXgv0lObFqYbcCp8lY2qZK8Q3ZAW8Evfyy8tyH5y-mXjxKuaCUZzmRJS3fMusNBR64ic8vjZ3pHMD273P_MkW7ww8s2m5MMBvHl93ZONlosUTbLnvkVIXRYjurbQm7DR02cED_HCPNI1pBPptvBK2qDRZWhH5owsIiIiMNZnW1yKua-iBrtGHEakNSH9Pc2dF3AWSWeardz2cVNEhKWvIcHmA9P9Cnk0NuX9DREjYmA==]
  • 2-Bromopyridine. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7bJyKH7NvmQz2OBDvQKdVXDO4DaxA4ELXqvuSaZUsbuaTyjtGwuKULM5Tvww7aNAbKF8isaTAvwSJs67O98va3IHNUt9oSGIOYnZXR79SQ82tvhGvjEwAuaHai7j8Nm-9S5xNYf-9bw==]
  • Photophysical Properties and Heterogeneous Photoredox Catalytic Activities of Ru(bpy)3 @InBTB Metal-Organic Framework (MOF). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEothdLleQ4LM6amcquyZHmSAGgmDyItu7MO1oOPg4NltCrOlpBFEmhS5hrNloj8h_nf9MrftzPUTecleJbr9-TpgfqM6s09XqHoKhtIywtdzjZo6XlZfF0iqKRWINTRUUBuso]
  • Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPg780dh5gZ1bMmT_k1aVEzV156WEFzO86wEoSloGMtcofro8yL2cDXRgDImR8bs8z_TYbGmAli2Av2JddOatHNqEEv9dlpvU8zsToRIuePalsuLZlQtjoeJdvgQx0Trgo2Ow==]
  • 1 An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. Wiley-VCH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzFOqH7DV0vIvryZUNUFPtlCj89xQdsomfcNGchwtyMgNJlrgV5IKWKYqYz43m3SR1NOW43T87GWClVIS52VVxqU7c5JfEG4qvIF11mP4ihfKt3QfYCmDjuhya5wCZJvXTwSgeVD3AuxhhuTOH1CKhYD9Wh6-4KCOMxjA=]
  • Transition metal pyridine complexes. Wikipedia. [URL: https://vertexaisearch.cloud.google.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtQAP4vxTquMcFXUaevyFCc8q5mgbgCX4gudagXkdo_MzuO8OQyX4uu1G_4duqzj2rVDf0CsU9MxLr2aEp1Gqjeu5RCmEmsjay0z_cRsTVuy1zgeXJrZLnpNUNV5snpDGEbNKX]
  • Molecular Targets of Herbicides and Fungicides Are There Useful Overlaps for Fungicide Discovery?. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhpJ_n1snLSIMNbN-cXSCJrjEmgNStaz6LbgjWyNrXFzoKJKgI4QwSWMNbD4Vkj3O8t9EbsbUoqzSmhCCWogJ_72rrzTUZ8u5owFlTlAhKnxPON-R3_Tkl5trIQtYSet5XvDHGWelesJQb0LldlIoMsuOAiGcecCXvGPS7esm8nuKlEdgGRKT60gAFAfBcLS_6MT9ibTJFRtWEggOBshFSAXFgUWkbJCqzE2KitYxICjX_j210FsO4dgiNzoPaUDI0W5BP2Pe89A8rf702FQ==]
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS4CWSZh2Rgzu7csEHIlpYrIJ4PIRE7u8OZ8r0f6z-IQA2kTAESP6jJ-pi7H5xU957fE6v3wFnflOdjwIyWQn0kdr3Hfma-fRJ66mjBO8n48Yyh-KMwjtYT-DRTzrQdwP5-Pq8]
  • Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG27RaiWKejHPhQ193i6gt_sFvgs2Jfwk2_WsRuklpo1Ha4e_3KKF8V8alvQ41joSsA4PXPNXNhC7MbhEJfoQdgTe8XEUXlLXEoA_cOfJNCMxoNdkUG0_MxnIgSXV092tbv7dRegiDyDEQApJen]

Sources

Comparative

The Pyridine Privileged Scaffold: A Comparative Guide to its Strategic Utilization in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic structures, pyridine stands out as a "privileged scaffold," consistently appearing in a multitude of approved drugs across diverse therapeutic areas.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an invaluable tool for medicinal chemists.[3] This guide provides an in-depth comparative analysis of four distinct drug discovery programs that successfully leveraged pyridine-based intermediates to deliver impactful therapeutics. Through these case studies, we will dissect the causal relationships behind experimental choices, providing a framework for understanding how the strategic incorporation of the pyridine motif can overcome challenges in potency, selectivity, and pharmacokinetics.

The Enduring Appeal of the Pyridine Ring in Medicinal Chemistry

The pyridine ring, an isostere of benzene where a CH group is replaced by a nitrogen atom, offers a unique combination of properties that are highly advantageous for drug design.[4] The nitrogen atom introduces a dipole moment and a lone pair of electrons, enabling it to act as a hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets.[3] Furthermore, the pyridine ring can engage in π-π stacking and cation-π interactions, further stabilizing drug-receptor complexes.[1] From a pharmacokinetic perspective, the introduction of a pyridine moiety can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all critical parameters for oral bioavailability and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][4] The versatility of pyridine chemistry allows for facile and regioselective functionalization at various positions, providing medicinal chemists with a powerful platform to fine-tune the pharmacological properties of a lead compound.[1]

This guide will explore the following case studies, each highlighting a different strategic application of pyridine-based intermediates:

  • Crizotinib vs. Lorlatinib: A tale of two generations of ALK inhibitors, showcasing the evolution of a pyridine scaffold to overcome drug resistance.

  • Vemurafenib: The discovery of a potent BRAF inhibitor, where a pyrrolo[2,3-b]pyridine core was central to achieving high potency and selectivity.

  • Etoricoxib: A selective COX-2 inhibitor, demonstrating the use of a bipyridine scaffold to achieve isoform selectivity and an improved safety profile over traditional NSAIDs.

Case Study 1: The Evolution of ALK Inhibitors - Crizotinib and Lorlatinib

The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) patients spurred the rapid development of targeted therapies.[5][6] Crizotinib was the first-in-class ALK inhibitor to receive FDA approval, validating this therapeutic approach.[7] However, the emergence of resistance mutations in the ALK kinase domain necessitated the development of next-generation inhibitors.[8] Lorlatinib, a macrocyclic ALK inhibitor, was designed to address these challenges, offering a compelling example of how a pyridine-containing scaffold can be evolved to overcome clinical resistance.[9]

Crizotinib: A First-in-Class 2-Aminopyridine-Based ALK Inhibitor

The discovery of Crizotinib was a landmark achievement in structure-based drug design.[10] The 2-aminopyridine core of Crizotinib plays a pivotal role in its binding to the ATP-binding pocket of the ALK kinase domain.[11]

Key Interactions and the Role of the Pyridine Intermediate:

The 2-aminopyridine moiety forms a crucial bidentate hydrogen bond with the hinge region of the ALK kinase domain, a common binding motif for many kinase inhibitors.[10] This interaction anchors the inhibitor in the active site, providing a stable platform for other parts of the molecule to make additional favorable contacts. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor.

Experimental Workflow: Synthesis of the 2-Aminopyridine Core

The synthesis of the 2-aminopyridine core of Crizotinib and its analogs typically involves a multi-step sequence, with a key pyridine-based intermediate. A representative, though not exhaustive, synthetic workflow is depicted below.

G cluster_synthesis Crizotinib Core Synthesis A 2,6-Dichloro-3-fluorobenzaldehyde B Grignard Reaction A->B 1. MeMgBr C (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Chiral Intermediate) B->C 2. Chiral Resolution or Asymmetric Synthesis D Mitsunobu or SNAr Reaction with 2-amino-3-hydroxypyridine C->D E 2-Amino-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridine (Key Pyridine Intermediate) D->E F Suzuki Coupling E->F with pyrazole boronic ester G Crizotinib F->G

Caption: A generalized synthetic workflow for the Crizotinib core structure.

Structure-Activity Relationship (SAR) of Crizotinib Analogs:

The development of Crizotinib involved extensive SAR studies around the 2-aminopyridine core. Modifications at various positions of the pyridine and the pendant phenyl ring were explored to optimize potency, selectivity, and pharmacokinetic properties.

CompoundR1 (at C5 of Pyridine)R2 (at C3 of Pyridine)ALK IC50 (nM)c-MET IC50 (nM)
Lead HO-(2,6-dichlorophenyl)10050
Analog 1 BrO-(2,6-dichlorophenyl)5025
Crizotinib 4-(Piperidin-1-yl)pyrazoleO-((R)-1-(2,6-dichloro-3-fluorophenyl)ethyl)208

Note: The data in this table is illustrative and compiled from multiple sources for comparative purposes.

The SAR data clearly demonstrates that substitution at the C5 position of the pyridine ring with a group capable of occupying a hydrophobic pocket significantly enhances potency. The introduction of the chiral benzylic ether at the C3 position was critical for achieving high affinity and selectivity.[10]

Lorlatinib: A Macrocyclic Pyridine-Based Inhibitor to Combat Resistance

The clinical success of Crizotinib was tempered by the emergence of acquired resistance, most notably the G1202R "gatekeeper" mutation.[8] The design of Lorlatinib represents a sophisticated strategy to overcome this challenge, employing a macrocyclic structure that incorporates a pyridine moiety.[9]

The Rationale for a Macrocyclic Pyridine Scaffold:

The macrocyclic structure of Lorlatinib pre-organizes the molecule into a conformation that is optimal for binding to the ALK active site, even in the presence of resistance mutations.[12] This conformational constraint reduces the entropic penalty of binding, leading to higher affinity. The pyridine ring within the macrocycle maintains the crucial hydrogen bonding interactions with the kinase hinge region.

Experimental Workflow: Macrocyclization to Form the Pyridine-Containing Ring

The synthesis of Lorlatinib's macrocyclic core is a significant synthetic challenge. A key step is the intramolecular cyclization to form the large ring containing the pyridine intermediate.

G cluster_macrocyclization Lorlatinib Macrocyclization A Linear Precursor with Pyridine and Pyrazole Moieties B Intramolecular Suzuki Coupling or Amide Bond Formation A->B C Lorlatinib B->C

Caption: A simplified depiction of the key macrocyclization step in Lorlatinib synthesis.

Comparative Performance: Crizotinib vs. Lorlatinib

The true measure of Lorlatinib's success lies in its performance against Crizotinib-resistant ALK mutations.

CompoundALK WT IC50 (nM)ALK L1196M IC50 (nM)ALK G1202R IC50 (nM)Brain Penetration (Kp,uu)
Crizotinib 20>200>1000Low
Lorlatinib 11050High

Note: The data in this table is illustrative and compiled from multiple sources for comparative purposes.

Lorlatinib demonstrates significantly improved potency against wild-type ALK and, crucially, maintains potent activity against the L1196M and G1202R resistance mutations that render Crizotinib ineffective.[13] Furthermore, the physicochemical properties imparted by the macrocyclic structure and the pyridine moiety contribute to its enhanced brain penetration, a critical feature for treating brain metastases, a common site of disease progression in NSCLC.[6]

Case Study 2: Vemurafenib - Targeting BRAF V600E with a Pyrrolo[2,3-b]pyridine Scaffold

The discovery of the BRAF V600E mutation as a key driver in the majority of metastatic melanomas provided a clear therapeutic target.[14] Vemurafenib was the first approved inhibitor of the BRAF V600E mutant kinase and its discovery highlights the successful application of a fragment-based drug discovery approach culminating in a potent drug centered on a pyrrolo[2,3-b]pyridine (7-azaindole) core.[15]

The Pyrrolo[2,3-b]pyridine Core: A Bioisostere with Enhanced Properties

The pyrrolo[2,3-b]pyridine scaffold of Vemurafenib serves as a bioisosteric replacement for an indole ring. The nitrogen atom in the pyridine ring of the 7-azaindole core acts as a hydrogen bond acceptor, interacting with the hinge region of the BRAF kinase. This core was identified through the optimization of initial fragment hits and proved to be essential for achieving high potency.[14]

Experimental Protocol: Synthesis of the Vemurafenib Core

A key step in the synthesis of Vemurafenib is the construction of the 7-azaindole core.

Step-by-step methodology:

  • Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Acylation: Friedel-Crafts acylation at the C3 position of the pyrrolo[2,3-b]pyridine with 2,4-difluoro-3-(propylsulfonamido)benzoyl chloride.

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling of the 5-bromo-pyrrolo[2,3-b]pyridine intermediate with 4-chlorophenylboronic acid to introduce the p-chlorophenyl group.

G cluster_vemurafenib_synthesis Vemurafenib Synthesis Logic A 5-bromo-1H-pyrrolo[2,3-b]pyridine B Friedel-Crafts Acylation A->B C Acylated Intermediate B->C D Suzuki Coupling C->D with 4-chlorophenylboronic acid E Vemurafenib D->E

Caption: Logical flow of the key steps in Vemurafenib synthesis.

Comparative Performance: Vemurafenib vs. Dabrafenib (A Non-Pyridine Alternative)

Dabrafenib is another potent BRAF V600E inhibitor that was developed concurrently with Vemurafenib. While both drugs are highly effective, they possess distinct chemical scaffolds and, consequently, different pharmacological profiles.

FeatureVemurafenib (Pyrrolopyridine core)Dabrafenib (Thiazole core)
BRAF V600E IC50 (nM) ~31~0.8
Common Side Effects Photosensitivity, rash, arthralgiaPyrexia, fatigue, rash
Paradoxical MAPK Activation YesYes

Note: The data in this table is illustrative and compiled from multiple sources for comparative purposes.[16][17]

While Dabrafenib exhibits higher in vitro potency, both drugs have demonstrated significant clinical efficacy.[18] The choice between them can sometimes be guided by their differing side-effect profiles.[16] This comparison underscores that while the pyridine-based core of Vemurafenib was highly successful, alternative heterocyclic scaffolds can also yield potent inhibitors. The key is the successful optimization of the overall molecular architecture to achieve the desired pharmacological profile.

Case Study 3: Etoricoxib - A Selective COX-2 Inhibitor with a Bipyridine Scaffold

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 inhibition is responsible for the anti-inflammatory and analgesic effects, COX-1 inhibition is associated with gastrointestinal side effects.[19] The development of selective COX-2 inhibitors, or "coxibs," was a major advance in pain management. Etoricoxib, with its central 2,3'-bipyridine core, is a highly selective COX-2 inhibitor.[20]

The Bipyridine Scaffold: A Key to COX-2 Selectivity

The structure-activity relationships of diarylheterocycles as COX-2 inhibitors revealed that a central ring system with adjacent aryl groups is a key pharmacophore. In Etoricoxib, the 2,3'-bipyridine scaffold serves as this central ring. The specific substitution pattern on the two pyridine rings and the pendant phenyl ring is crucial for its high selectivity for COX-2 over COX-1.[21]

Experimental Protocol: Synthesis of the Etoricoxib Core Intermediate

A pivotal part of the Etoricoxib synthesis is the creation of the 2,3'-bipyridine core.

Step-by-step methodology:

  • Starting Materials: A substituted pyridine boronic acid and a substituted chloropyridine.

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is employed to couple the two pyridine rings, forming the 2,3'-bipyridine core.

  • Further Functionalization: Subsequent steps involve the introduction of the methylsulfonylphenyl group.

G cluster_etoricoxib_synthesis Etoricoxib Bipyridine Core Synthesis A Substituted Pyridine Boronic Acid C Suzuki Coupling A->C B Substituted Chloropyridine B->C D 2,3'-Bipyridine Intermediate C->D

Caption: The Suzuki coupling strategy for the synthesis of the Etoricoxib bipyridine core.

Comparative Performance: Etoricoxib vs. Celecoxib (A Pyrazole-Based Alternative)

Celecoxib is another widely used selective COX-2 inhibitor, but it features a central pyrazole ring instead of a bipyridine system. A comparison of their performance highlights the impact of the core scaffold on selectivity and potency.

FeatureEtoricoxib (Bipyridine core)Celecoxib (Pyrazole core)
COX-2 IC50 (nM) ~1.1~40
COX-1 IC50 (nM) ~116~15000
COX-1/COX-2 Selectivity Ratio ~106~375
Half-life (hours) ~22~11

Note: The data in this table is illustrative and compiled from multiple sources for comparative purposes.[22]

Etoricoxib is a more potent COX-2 inhibitor than Celecoxib, although Celecoxib exhibits a higher selectivity ratio.[22] The longer half-life of Etoricoxib allows for once-daily dosing.[23] This comparison demonstrates how different heterocyclic cores, including the pyridine-based scaffold of Etoricoxib, can be successfully employed to achieve COX-2 selectivity, with each offering a distinct pharmacological profile.

Conclusion

The case studies presented in this guide unequivocally demonstrate the pivotal role of pyridine-based intermediates in modern drug discovery. From the evolution of ALK inhibitors to overcome resistance, to the targeted inhibition of a mutant cancer-driving protein, and the development of a safer class of anti-inflammatory agents, the pyridine scaffold has proven to be a remarkably versatile and effective platform. The ability of medicinal chemists to strategically incorporate and modify this privileged structure has led to the development of life-changing medicines. As our understanding of disease biology continues to grow, the pyridine ring, with its rich chemistry and favorable pharmacological properties, will undoubtedly remain a cornerstone of drug design for the foreseeable future.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 2025, 1, 12-36.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 2020.
  • Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. Diva-Portal.org.
  • Synthetic Process of the Key Intermediate of Etoricoxib. Chinese Journal of Pharmaceuticals, 2020, 51(03): 364-366.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 2022, 33(6).
  • Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol.
  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Expert Opinion on Drug Discovery.
  • Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin.
  • A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf. Research Journal of Pharmacy and Technology, 2018, 11(4).
  • Synthesis of Drugs: Lorl
  • Etoricoxib. PubChem.
  • How to synthesize Lorl
  • Synthesis method of etoricoxib.
  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
  • From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). Cancers, 2022.
  • Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 2011.
  • Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 2011.
  • CN102898449A - Method for synthesizing Crizotinib intermediate.
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Research, 2018.
  • Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.
  • Prioritizing the patient – The discovery of lorlatinib, a macrocyclic ALK inhibitor for the treatment of resistant and metastatic NSCLC. UCLA – Chemistry and Biochemistry.
  • A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mut
  • Crizotinib: from discovery to accelerated development to front-line tre
  • Etoricoxib, celecoxib, valdecoxib and parecoxib.
  • WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • BRAF Inhibitors: Molecular Targeting and Immunomodul
  • Structure of etoricoxib (5-chloro-2-(6-methyl pyridin-3-yl).
  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar.
  • Evolutive process of vemurafenib discovery from a fragment starting point.
  • Lorlatinib Synthetic Routes. MedKoo Biosciences.
  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 2023.
  • (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 2010.
  • Crizotinib. Wikipedia.
  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Scientific Reports, 2017.
  • From bench to market: The discovery and development of lorl
  • Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects. The Journal of Clinical Pharmacology, 2007.
  • (R)
  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 2019.
  • Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). PubMed.
  • BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. Cancers, 2021.
  • The discovery of the macrocyclic ALK inhibitor lorlatinib.
  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 2022.
  • The discovery of vemurafenib for the treatment of BRAF-mutated metast
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.
  • Analgesic. Wikipedia.
  • Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences.
  • Etoricoxib. Wikipedia.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (CAS No. 485828-81-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (CAS No. 485828-81-7). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. The following procedures are based on the chemical's structure, available data on related compounds, and established best practices for hazardous waste management.

Understanding the Hazard Profile
  • Brominated Pyridine Moiety: The presence of a bromine atom on the pyridine ring suggests that this compound should be treated as a halogenated organic compound. Such compounds can be harmful to the environment and may require specific disposal methods to prevent the formation of persistent organic pollutants.

  • Nitrile Group (-C≡N): The nitrile functional group can be toxic. Compounds containing this group may release hydrogen cyanide upon decomposition, for example, through strong hydrolysis or combustion.

  • Related Compound Data: Safety information for similar structures, such as 5-Bromopyridine-2-carbonitrile, indicates hazards like being "Toxic if swallowed" and causing skin and eye irritation.[1] Another related compound, 1-(5-Bromopyridin-2-yl)ethan-1-one, is listed as causing skin and serious eye irritation. A product page for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile includes the hazard statement H302: "Harmful if swallowed".[2]

Based on this analysis, it is prudent to handle 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile as a hazardous substance that is harmful if ingested and a potential skin and eye irritant.

Core Disposal Principles: A Step-by-Step Protocol

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The following protocol outlines the necessary steps.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Gloves: Wear nitrile gloves. If splash contact is likely, consider double-gloving. Contaminated gloves should be disposed of as hazardous waste.[3]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.

Step 2: Waste Segregation - The Cornerstone of Safety

Proper segregation prevents dangerous chemical reactions and ensures that waste is managed correctly by disposal facilities.

  • Designated Waste Container: Collect waste 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in a dedicated, leak-proof container that is clearly labeled.[4]

  • Halogenated Organic Waste: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[5]

  • Incompatible Materials: Keep this waste stream separate from strong acids, bases, and oxidizing agents to prevent exothermic reactions or the release of toxic gases.

Step 3: Labeling and Storage

Accurate labeling is a regulatory requirement and is crucial for safety.

  • Content Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile".

  • Hazard Pictograms: While a full GHS classification is not available, it is best practice to include pictograms for "Acute Toxicity (Oral)" and "Irritant".

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.

Step 4: Disposal Logistics

Disposal of chemical waste must be handled by a licensed and reputable hazardous waste management company.

  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the sink. This can lead to environmental contamination and damage to plumbing infrastructure.

Quantitative Data Summary

The following table summarizes key chemical and safety information for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile and a related compound.

Property1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile5-Bromopyridine-2-carbonitrile (Related Compound)
CAS Number 485828-81-7[2]97483-77-7[1]
Molecular Formula C10H9BrN2[2]C6H3BrN2[1]
Molecular Weight 237.10 g/mol [2]183.01 g/mol [1]
Known Hazard Statements H302: Harmful if swallowed[2]H301: Toxic if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage, H335: May cause respiratory irritation[1]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_donots CRITICAL: WHAT NOT TO DO start Start: Need to dispose of chemical ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe no_drain DO NOT pour down the drain start->no_drain no_trash DO NOT dispose in regular trash start->no_trash container Select a labeled, leak-proof 'Halogenated Organic Waste' container ppe->container segregate Add waste to container. Ensure no mixing with incompatible materials (acids, bases, oxidizers). container->segregate seal_label Seal and double-check label: 'Hazardous Waste' Chemical Name Hazard Pictograms segregate->seal_label store Store in designated Satellite Accumulation Area seal_label->store request Follow institutional EHS procedure for waste pickup store->request end End: Waste collected by licensed professionals request->end

Caption: Disposal workflow for 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6]

    • Collect the contaminated absorbent material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide details of the spilled material to the emergency responders.

Conclusion: A Culture of Safety

The responsible management and disposal of laboratory chemicals are paramount to a robust safety culture. While 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile is a valuable research chemical, its handling and disposal demand careful consideration of its potential hazards. By adhering to the principles of correct PPE usage, stringent waste segregation, and proper disposal logistics, you contribute to a safer research environment for yourself, your colleagues, and the wider community.

References

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]

  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Comprehensive Safety & Handling Guide: 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1-(5-Bromopyri...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile (CAS No. 485828-81-7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is built upon the principles of prudent laboratory practice, analyzing the potential hazards associated with its structural motifs: a brominated pyridine ring and a nitrile group. The foundational principle is to treat this compound as a substance of unknown toxicity, mandating conservative safety measures to ensure personnel protection.

Core Principle: A Proactive Hazard Assessment

Before any manipulation of this compound, a thorough risk assessment is not just recommended; it is required. The chemical structure presents two primary areas of toxicological concern:

  • Brominated Aromatic System: Brominated pyridines and related aromatic compounds are known to be irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Organobromine compounds can also be persistent and should be handled with care to prevent environmental release.[3]

  • Nitrile Functional Group (-C≡N): Nitrile compounds are of significant toxicological concern. They can be toxic by all routes of exposure—inhalation, ingestion, and dermal contact.[4] While the metabolic release of cyanide is a known hazard for some nitriles, all should be handled as if they are acutely toxic.

Therefore, 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile must be presumed to be a toxic substance that can cause irritation to the skin, eyes, and respiratory system.[2][5] All handling procedures must be designed to minimize any possibility of exposure.

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

The selection of PPE is the most critical step in mitigating risk. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.[6] The specific PPE required is dictated by the task and scale of the operation.

PPE Selection Framework

The following diagram outlines the logical workflow for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_input Phase 1: Task Assessment cluster_process Phase 2: Engineering & PPE Protocol cluster_output Phase 3: Final Check Start Initiate Task with 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile Engineering Mandatory Engineering Control: Work inside a certified Chemical Fume Hood Start->Engineering All Operations EyeFace Eye & Face Protection: - Chemical Splash Goggles (ANSI Z87.1) - Full-Face Shield Engineering->EyeFace Hand Hand Protection: - Double Gloving Required - Inner: Nitrile Glove - Outer: Nitrile Glove (min. 8 mil) Engineering->Hand Body Body Protection: - Chemical-Resistant Lab Coat - Consider Chemical Apron for >1g scale Engineering->Body Respiratory Respiratory Protection: Generally not required if using a fume hood. Consult EHS for non-routine operations. Engineering->Respiratory Proceed Proceed with Experiment EyeFace->Proceed Hand->Proceed Body->Proceed Respiratory->Proceed

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications
PPE CategorySpecificationRationale and Causality
Engineering Controls Certified Chemical Fume HoodThis is the primary and most crucial safety measure. It protects the user from inhaling potentially harmful dust or vapors. All manipulations, including weighing, transfers, and reactions, must be performed within a fume hood.[2]
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect against splashes and dust.[7] A face shield is worn over the goggles to protect the entire face from splashes, especially when handling solutions or performing reactions.[8]
Hand Protection Double Nitrile GlovesThin disposable nitrile gloves offer good general chemical resistance but are intended for incidental splash protection only.[9] Double gloving provides an extra layer of security. If the outer glove is contaminated, it can be removed without exposing the skin. The outer glove should be of a heavier mil thickness (e.g., 8 mil) for enhanced durability. Contaminated gloves must be removed and discarded immediately.[9]
Body Protection Chemical-Resistant Lab CoatA lab coat protects skin and personal clothing from contamination. Ensure it is fully buttoned with sleeves rolled down. For operations involving larger quantities (>1g) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict operational plan minimizes the risk of exposure and cross-contamination.

Pre-Operation Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Designate a specific area within the hood for the experiment.

  • Cover the designated work surface with disposable plastic-backed absorbent paper ("bench paper").[6]

  • Assemble all necessary equipment and reagents before introducing the target compound.

  • Locate the nearest safety shower and eyewash station. Confirm the access path is clear.

  • Have a spill kit readily available.

Handling Solid Compound (Weighing & Transfer)
  • Don all required PPE as outlined in the table above.

  • Perform all weighing and transfers inside the fume hood. If using an analytical balance, a ventilated balance enclosure is an acceptable alternative.

  • Use tools (spatulas, weighing paper) dedicated to this compound to prevent cross-contamination.

  • Handle the compound gently to minimize the creation of airborne dust.

  • After transfer, immediately and securely cap the source container.

  • Clean any residual material from the spatula and work surface using a solvent-moistened wipe, which should then be disposed of as hazardous waste.

Post-Operation Decontamination
  • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

  • Wipe down the work surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all wipes as hazardous waste.

  • Remove the remaining PPE in the correct order to avoid self-contamination: lab coat, face shield, goggles, and finally, the inner gloves.[9]

  • Wash hands thoroughly with soap and water immediately after leaving the laboratory.[5]

Emergency & Disposal Plans

Preparedness is key to managing unexpected events safely.

Spill Response Protocol

The immediate response to a spill depends on its size and location. The following workflow provides clear, actionable steps.

Spill_Response_Workflow cluster_detection Phase 1: Detection cluster_assessment Phase 2: Assessment & Initial Response cluster_action Phase 3: Containment & Cleanup (Trained Personnel Only) Spill Spill Detected Location Spill Location? Spill->Location Size Spill Size? Location->Size Inside Fume Hood Evacuate Alert others in the lab. Evacuate the area. Call Emergency Personnel (EHS). Location->Evacuate Outside Fume Hood Size->Evacuate Large Spill (>5g or >100mL) Contain Contain spill with absorbent pads (if liquid) or cover with absorbent (if solid). Size->Contain Small Spill (<5g or <100mL) Neutralize Apply appropriate decontaminating agent (consult EHS). Contain->Neutralize Collect Collect all materials into a sealed, labeled hazardous waste container. Neutralize->Collect Decontaminate Decontaminate the spill area thoroughly. Collect->Decontaminate

Caption: Step-by-step spill response workflow.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or compound name to the medical personnel.[1][4]

Hazardous Waste Disposal Plan

All materials contaminated with 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile are to be considered hazardous waste and must be disposed of in accordance with federal, state, and institutional regulations.[10]

  • Identification: This compound must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the EPA.[11][12]

  • Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Collect all solid waste (gloves, wipes, contaminated silica gel) and liquid waste in separate, designated containers.

  • Containment: Use only approved, chemically compatible, and sealable containers for waste accumulation. Keep containers closed at all times except when adding waste.[13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the compound, and the approximate concentration or quantity.

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor.[11] Never dispose of this chemical down the drain or in the regular trash.

By implementing these comprehensive safety and handling protocols, you establish a self-validating system of protection, ensuring that the valuable work of research and development can proceed with the highest commitment to personal and environmental safety.

References

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from Real Safety. [Link]

  • Occupational Safety and Health Administration. 1910.132 - General requirements. Retrieved from OSHA. [Link]

  • Trimaco. (2023). Essential Chemical PPE. Retrieved from Trimaco. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School. [Link]

  • Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from EPA. [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from AEG Environmental. [Link]

  • Unigloves. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. Retrieved from Unigloves. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from UNC Policies. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from National Academies Press. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from UPenn EHRS. [Link]

  • Eastwest Medico. (2022). Why You Should use Nitrile Glove in Laboratories. Retrieved from Eastwest Medico. [Link]

  • Environmental Protection Agency. Hazardous Waste. Retrieved from EPA. [Link]

  • Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA. [Link]

  • Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management? Retrieved from YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Bromination. Retrieved from ACS GCI. [Link]

  • Google Patents. Method for the bromination of aromatic compound.
  • ResearchGate. (2024). Bromination of Aromatic Compounds using Bromine in Microreactor. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from NIH. [Link]

  • Scribd. Reactivity of Aromatic Compounds in Bromination. Retrieved from Scribd. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.